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Core Science & Biosynthesis

Exploratory

An In-depth Technical Guide to the Chemical Structure of 2-Hydroxy-3-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Hydroxy-3-(hydroxymethyl)benzonitrile is an aromatic organic compound that holds significant interest as a versatile building block in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-(hydroxymethyl)benzonitrile is an aromatic organic compound that holds significant interest as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a benzene ring substituted with hydroxyl, hydroxymethyl, and nitrile functional groups, provides a unique platform for diverse chemical modifications. This guide offers a comprehensive exploration of its chemical structure, physicochemical properties, spectroscopic characterization, synthesis, and potential applications, providing a crucial resource for professionals engaged in chemical research and drug development.

The strategic placement of the three functional groups imparts a distinct reactivity profile. The hydroxyl group can act as a hydrogen bond donor and a nucleophile, the hydroxymethyl group offers a site for oxidation or substitution, and the nitrile group can undergo various transformations to other nitrogen-containing functionalities. This trifunctional nature makes 2-Hydroxy-3-(hydroxymethyl)benzonitrile a valuable intermediate for synthesizing complex molecules, including heterocyclic compounds with potential biological activities.[1][2]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and inherent properties is fundamental to its application.

Chemical Identity
  • IUPAC Name: 2-Hydroxy-3-(hydroxymethyl)benzonitrile

  • Molecular Formula: C₈H₇NO₂

  • Molecular Weight: 149.15 g/mol

Structural Representation

The molecule consists of a central benzene ring. A hydroxyl group (-OH) is located at position 2, a hydroxymethyl group (-CH₂OH) at position 3, and a nitrile group (-C≡N) at position 1.

Caption: 2D structure of 2-Hydroxy-3-(hydroxymethyl)benzonitrile.

Physicochemical Properties

While experimental data for this specific molecule is scarce, its properties can be predicted based on its functional groups and related compounds. The presence of both hydroxyl and hydroxymethyl groups allows for extensive hydrogen bonding, which is expected to result in a relatively high melting point and moderate solubility in polar solvents.[4]

PropertyPredicted Value/RangeRationale/Comparison
Physical State SolidSimilar to 2-hydroxybenzonitrile (m.p. 92-95 °C).[5]
Melting Point > 100 °CIncreased hydrogen bonding capacity from the -CH₂OH group compared to 2-hydroxybenzonitrile should raise the melting point.
Boiling Point High (> 250 °C)Significant hydrogen bonding will require high energy to overcome intermolecular forces.
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone); sparingly soluble in water and nonpolar solvents.The polar -OH, -CH₂OH, and -CN groups enhance polarity, but the benzene ring provides nonpolar character.[6]
pKa ~8-10 (Phenolic -OH)The electron-withdrawing nitrile group will increase the acidity of the phenolic hydroxyl group compared to phenol (~10).

Spectroscopic and Crystallographic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic region would display a complex multiplet pattern for the three adjacent protons on the benzene ring. A singlet for the phenolic hydroxyl proton (its chemical shift would be concentration-dependent), a singlet for the two benzylic protons of the hydroxymethyl group, and a triplet for the alcoholic proton of the hydroxymethyl group (which may exchange with solvent) are anticipated.

  • ¹³C NMR: The carbon NMR spectrum would show eight distinct signals. The nitrile carbon would appear downfield (~115-120 ppm). The aromatic carbons would resonate in the ~110-160 ppm range, with the carbon attached to the hydroxyl group being the most downfield. The benzylic carbon of the hydroxymethyl group would appear around 60-65 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (phenolic and alcoholic)Broad band, 3200-3600
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic, -CH₂)2850-2960
C≡N stretch (nitrile)Strong, sharp band, 2220-2260
C=C stretch (aromatic ring)1450-1600
C-O stretch (hydroxyl)1000-1260

Data based on typical values for these functional groups.[8][9]

Mass Spectrometry (MS)

In mass spectrometry, 2-Hydroxy-3-(hydroxymethyl)benzonitrile would be expected to show a molecular ion peak (M⁺) at m/z = 149. Common fragmentation patterns would likely involve the loss of water (M-18) from the hydroxymethyl group or loss of HCN (M-27) from the nitrile group.

Synthesis and Reactivity

The synthesis of 2-Hydroxy-3-(hydroxymethyl)benzonitrile can be approached through several routes, typically starting from more readily available precursors.

Proposed Synthetic Pathway

A plausible and efficient synthesis starts from 2-hydroxy-3-methylbenzonitrile. This pathway involves the selective benzylic bromination of the methyl group followed by hydrolysis to yield the desired hydroxymethyl group. This method avoids harsh conditions that might affect the other functional groups.

Synthesis_Workflow Start 2-Hydroxy-3-methylbenzonitrile Intermediate 3-(Bromomethyl)-2-hydroxybenzonitrile Start->Intermediate NBS, AIBN, CCl₄, Reflux Product 2-Hydroxy-3-(hydroxymethyl)benzonitrile Intermediate->Product H₂O, NaHCO₃

Caption: Proposed synthetic workflow for 2-Hydroxy-3-(hydroxymethyl)benzonitrile.

Experimental Protocol: Synthesis via Bromination and Hydrolysis

Step 1: Synthesis of 3-(Bromomethyl)-2-hydroxybenzonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-3-methylbenzonitrile (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Initiation: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator like azobisisobutyronitrile (AIBN) (0.05 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-Hydroxy-3-(hydroxymethyl)benzonitrile

  • Reaction Setup: Dissolve the crude 3-(bromomethyl)-2-hydroxybenzonitrile from the previous step in a mixture of acetone and water.

  • Hydrolysis: Add sodium bicarbonate (NaHCO₃) (1.5 equivalents) and stir the mixture at room temperature. The hydrolysis is generally complete within 12-24 hours.

  • Workup: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent to yield the crude product, which can be further purified by recrystallization.[10]

Chemical Reactivity

The molecule's three functional groups offer distinct sites for chemical reactions:

  • Phenolic -OH: Can undergo O-alkylation or O-acylation. It also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (positions 4 and 6).[11]

  • Hydroxymethyl -CH₂OH: This primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents (e.g., PCC for the aldehyde, KMnO₄ for the carboxylic acid).[12]

  • Nitrile -C≡N: Can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine using reducing agents like LiAlH₄. The nitrile group is generally robust and often remains unchanged during modifications at other parts of the molecule.[13]

Applications in Research and Drug Development

The benzonitrile scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1]

As a Synthetic Intermediate

2-Hydroxy-3-(hydroxymethyl)benzonitrile is an excellent precursor for the synthesis of various heterocyclic systems. For example, intramolecular cyclization reactions involving the hydroxyl and nitrile groups can lead to the formation of benzofuran derivatives, which are known to possess antimicrobial, anticancer, and anti-inflammatory properties.

Potential Biological Activities
  • Anticancer Agents: Many benzonitrile derivatives act as inhibitors of crucial cellular pathways. For instance, some have been shown to inhibit tubulin polymerization, a key process in cell division, making them potential antimitotic agents for cancer therapy.[1][14]

  • Enzyme Inhibition: The nitrile group can act as a bioisostere for other functional groups, like a carbonyl, and can form key hydrogen bonds with enzyme active sites.[13] Derivatives of hydroxybenzonitriles could be explored as inhibitors for various enzymes implicated in disease.

Enzyme_Inhibition cluster_0 Enzyme Active Site Amino Acid 1 Amino Acid 1 Biological_Response Blocked Biological Response Amino Acid 2 Amino Acid 2 Amino Acid 2->Biological_Response Inhibition leads to Benzonitrile_Derivative 2-Hydroxy-3-(hydroxymethyl) benzonitrile Derivative Benzonitrile_Derivative->Amino Acid 2 Binds & Inhibits Enzyme_Substrate Natural Substrate Enzyme_Substrate->Amino Acid 1 Binds

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Foundational

Technical Guide: Role of 2-Hydroxy-3-(hydroxymethyl)benzonitrile in Benzoxaborole Synthesis

This guide details the strategic role of 2-Hydroxy-3-(hydroxymethyl)benzonitrile as a pivotal intermediate in the synthesis of 7-substituted benzoxaboroles . While less common than the 5-substituted scaffolds found in ap...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic role of 2-Hydroxy-3-(hydroxymethyl)benzonitrile as a pivotal intermediate in the synthesis of 7-substituted benzoxaboroles . While less common than the 5-substituted scaffolds found in approved drugs like Tavaborole (Kerydin) and Crisaborole (Eucrisa), the 7-substituted framework offers a unique vector for optimizing binding affinity and pharmacokinetic properties in next-generation boron-based therapeutics.

Executive Summary

2-Hydroxy-3-(hydroxymethyl)benzonitrile serves as a specialized "pro-electrophilic" scaffold for accessing 7-cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole . Unlike traditional routes that utilize 2-bromo precursors for lithiation, this phenolic intermediate enables a transition-metal-catalyzed borylation strategy (via triflates/nonaflates). This pathway allows for the retention of the sensitive nitrile group, which can be subsequently derivatized into amides, carboxylic acids, or amines, expanding the chemical space of the benzoxaborole pharmacophore.

Chemical Profile & Strategic Value

The compound is a trisubstituted benzene derivative featuring three distinct reactive handles:

  • Nitrile (-CN) at Position 1: A robust electron-withdrawing group that directs downstream functionalization (e.g., hydrolysis to -COOH).

  • Phenolic Hydroxyl (-OH) at Position 2: The site for C-O activation (conversion to triflate) to introduce the boron atom.

  • Hydroxymethyl (-CH₂OH) at Position 3: The nucleophilic arm required for ring closure to form the stable oxaborole heterocycle.

Structural Context

In the final benzoxaborole ring system, the -CN group resides at Position 7 (ortho to the boron atom), a sterically privileged site that can influence the Lewis acidity of the boron center and its interaction with biological targets (e.g., the editing site of LeuRS in fungal pathogens).

Synthetic Pathways[1][2][3][4]

Pathway A: Synthesis of the Intermediate

Before it can be used in benzoxaborole synthesis, 2-Hydroxy-3-(hydroxymethyl)benzonitrile is typically prepared from 2-hydroxy-3-methylbenzonitrile (3-methylsalicylonitrile).

Protocol:

  • Protection: The phenolic -OH is protected (e.g., Methoxymethyl ether, MOM) to prevent side reactions.

  • Radical Bromination: Benzylic bromination using NBS/AIBN converts the 3-methyl group to a bromomethyl species.

  • Hydrolysis: The bromide is hydrolyzed to the alcohol (-CH₂OH) under mild basic conditions.

  • Deprotection: Removal of the MOM group yields the target 2-Hydroxy-3-(hydroxymethyl)benzonitrile .

Pathway B: Transformation to Benzoxaborole (The Core Workflow)

This is the critical sequence where the user's intermediate is converted into the active pharmacophore.

Step 1: Selective Protection

The aliphatic alcohol (-CH₂OH) must be protected to differentiate it from the phenol.

  • Reagents: TBDMS-Cl, Imidazole, DMF.

  • Outcome: Formation of the silyl ether. The phenolic -OH remains free due to steric differentiation or controlled stoichiometry.

Step 2: C-O Activation (Triflation)

The phenolic C-O bond is activated for palladium-catalyzed coupling.

  • Reagents: Triflic anhydride (Tf₂O), Pyridine, DCM, 0°C.

  • Mechanism: The phenol is converted into a triflate (-OTf), a pseudohalogen leaving group.

  • Critical Control: Temperature must be kept low to prevent nitrile hydrolysis.

Step 3: Miyaura Borylation

Installation of the boron atom via Pd-catalyzed cross-coupling.

  • Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, KOAc, Dioxane, 80°C.

  • Mechanism: Oxidative addition of Pd into the C-OTf bond, followed by transmetallation with boron and reductive elimination.

  • Result: A pinacol boronate ester at Position 2.

Step 4: Deprotection & Cyclization (One-Pot)

Acidic hydrolysis removes both the silyl protecting group and the pinacol ester, triggering spontaneous ring closure.

  • Reagents: 6N HCl or TFA/H₂O.

  • Mechanism: The free hydroxymethyl group attacks the Lewis acidic boron center, displacing water to form the thermodynamically stable 5-membered oxaborole ring.

  • Final Product: 7-cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole .

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic analysis and the forward synthesis workflow.

BenzoxaboroleSynthesis cluster_mechanism Ring Closure Mechanism Precursor 2-Hydroxy-3-methylbenzonitrile Intermediate 2-Hydroxy-3-(hydroxymethyl) benzonitrile (The Core Intermediate) Precursor->Intermediate 1. Protection 2. NBS Bromination 3. Hydrolysis Protected Silyl-Protected Phenol Intermediate->Protected TBS-Cl (Sel. Protection) Triflate Aryl Triflate (Activated C-O) Protected->Triflate Tf2O, Pyridine (Activation) Boronate Pinacol Boronate Intermediate Triflate->Boronate B2pin2, Pd(dppf)Cl2 (Miyaura Borylation) Product 7-Cyano-benzoxaborole (Target Scaffold) Boronate->Product HCl/H2O (Cyclization)

Caption: Synthetic workflow converting the nitrile intermediate into the 7-cyano-benzoxaborole scaffold via C-O activation and palladium-catalyzed borylation.

Experimental Protocol (Self-Validating System)

Synthesis of 7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole[5]

1. Silylation: To a solution of 2-hydroxy-3-(hydroxymethyl)benzonitrile (1.0 eq) in DMF, add Imidazole (1.2 eq) and TBDMS-Cl (1.1 eq) at 0°C. Stir for 2 h. Quench with water, extract with EtOAc. Checkpoint: TLC should show a less polar spot (Rf ~0.6 in 20% EtOAc/Hex).

2. Triflation: Dissolve the crude silyl ether in DCM. Add Pyridine (3.0 eq) and cool to 0°C. Dropwise add Triflic Anhydride (1.2 eq). Stir for 1 h. Wash with 1N HCl (cold) to remove pyridine. Checkpoint: 19F NMR should show a signal at -74 ppm (Triflate).

3. Borylation: Combine the triflate (1.0 eq), Bis(pinacolato)diboron (1.1 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in degassed 1,4-Dioxane. Heat to 80°C for 4-6 h under Argon. Checkpoint: Reaction turns black. TLC shows conversion to a fluorescent boronate spot.

4. Cyclization: Filter the reaction mixture through Celite. Concentrate. Redissolve in THF/1N HCl (1:1). Stir at RT for 12 h. The silyl group cleaves, and the ring closes. Extract with EtOAc.[1] Purify via recrystallization from water/acetonitrile. Final Check: 11B NMR should show a broad singlet at ~30-32 ppm, characteristic of the benzoxaborole ring.

Applications & Downstream Utility

The resulting 7-cyano-benzoxaborole is a versatile precursor:

  • Hydrolysis: Converts the nitrile to a 7-Carboxylic Acid , increasing water solubility and allowing for amide coupling.

  • Reduction: Converts the nitrile to a 7-Aminomethyl group, introducing a basic handle for salt formation (similar to the structure of Epetraborole/AN3365).

  • Tetrazole Formation: Reaction with sodium azide yields a bioisostere of the carboxylic acid.

References

  • Baker, S. J., et al. "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)."[2] Journal of Medicinal Chemistry, 2006, 49(15), 4447–4450.[2] Link

  • Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 2009, 694(22), 3533-3541. Link

  • Zhang, Y. K., et al. "Design and Synthesis of Boron-Containing Macromolecules for Biomedical Applications." Future Medicinal Chemistry, 2013. Link

  • Miyaura, N. "Metal-Catalyzed Borylation of Alkanes and Arenes for the Synthesis of Organoboron Compounds." Bulletin of the Chemical Society of Japan, 2008. Link

Sources

Exploratory

A Comparative Analysis of 2-Hydroxy-3-(hydroxymethyl)benzonitrile and 2-Hydroxy-6-(hydroxymethyl)benzonitrile: A Technical Guide for Researchers

An In-depth Examination of Synthesis, Properties, and Potential Applications for Drug Discovery Professionals Introduction Substituted benzonitriles are a cornerstone of modern medicinal chemistry, serving as versatile i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of Synthesis, Properties, and Potential Applications for Drug Discovery Professionals

Introduction

Substituted benzonitriles are a cornerstone of modern medicinal chemistry, serving as versatile intermediates and key structural motifs in a wide array of pharmacologically active compounds.[1][2] The strategic placement of functional groups on the benzonitrile scaffold allows for fine-tuning of a molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive comparative analysis of two closely related isomers: 2-Hydroxy-3-(hydroxymethyl)benzonitrile and 2-Hydroxy-6-(hydroxymethyl)benzonitrile.

While structurally similar, the positional difference of the hydroxymethyl group imparts distinct characteristics to each isomer, influencing their synthesis, reactivity, and potential applications in drug development. This document, intended for researchers, scientists, and drug development professionals, will delve into the nuanced differences between these two molecules, offering insights into their synthesis, a comparative analysis of their properties, and a discussion of their potential as building blocks in the creation of novel therapeutics.

Physicochemical Properties: A Comparative Overview

The seemingly subtle shift in the hydroxymethyl group's position from the 3- to the 6-position relative to the nitrile function has a significant impact on the intramolecular interactions and overall physicochemical properties of the molecule. A detailed comparison of key properties is essential for predicting their behavior in various chemical and biological systems.

Property2-Hydroxy-3-(hydroxymethyl)benzonitrile2-Hydroxy-6-(hydroxymethyl)benzonitrileRationale for Differences
Molecular Formula C₈H₇NO₂C₈H₇NO₂Identical as they are isomers.
Molecular Weight 149.15 g/mol 149.15 g/mol Identical as they are isomers.
Hydrogen Bonding Intramolecular hydrogen bonding is possible between the phenolic hydroxyl and the hydroxymethyl group.Intramolecular hydrogen bonding is highly probable between the phenolic hydroxyl and the adjacent hydroxymethyl group. This is expected to be stronger than in the 3-isomer due to the formation of a more stable six-membered ring.The proximity of the hydroxyl and hydroxymethyl groups dictates the potential for and strength of intramolecular hydrogen bonding, which in turn affects properties like melting point and solubility.
Acidity (pKa of Phenolic -OH) Expected to be slightly less acidic than 2-hydroxybenzonitrile due to the electron-donating effect of the hydroxymethyl group.Expected to be slightly less acidic than 2-hydroxybenzonitrile. The stronger intramolecular hydrogen bond may slightly decrease its acidity compared to the 3-isomer.The electronic effect of the hydroxymethyl group and the extent of intramolecular hydrogen bonding influence the ease of deprotonation of the phenolic hydroxyl.
Polarity & Solubility Polar molecule. Solubility in polar solvents is expected.Polar molecule. Stronger intramolecular hydrogen bonding might slightly reduce its interaction with water compared to the 3-isomer, potentially leading to lower water solubility.The overall polarity is influenced by the arrangement of the polar functional groups. Intramolecular hydrogen bonding can mask polar groups, affecting solubility.

Synthesis Strategies: A Focus on Regioselectivity

The synthesis of these isomers presents a challenge in achieving regiochemical control. The key lies in the selective introduction of the hydroxymethyl or formyl group at the desired position on a 2-cyanophenol or a related precursor.

General Synthetic Approach

A common and logical synthetic pathway for both isomers involves a two-step process starting from 2-hydroxybenzonitrile (salicylonitrile):

  • Regioselective Formylation or Hydroxymethylation: Introduction of a formyl (-CHO) or hydroxymethyl (-CH₂OH) group at either the 3- or 6-position of the phenol ring.

  • Functional Group Interconversion: If a formyl group is introduced, it is subsequently reduced to a hydroxymethyl group. If a hydroxymethyl group is introduced directly, this step is omitted.

The critical aspect of the synthesis is controlling the position of the initial electrophilic substitution on the activated phenol ring.

Synthesis of 2-Hydroxy-3-(hydroxymethyl)benzonitrile

The synthesis of the 3-substituted isomer requires directing the incoming electrophile to the position para to the hydroxyl group and meta to the cyano group.

Proposed Synthetic Pathway:

Synthesis of 2-Hydroxy-3-(hydroxymethyl)benzonitrile start 2-Hydroxybenzonitrile intermediate1 2-Hydroxy-3-formylbenzonitrile start->intermediate1 Reimer-Tiemann or Duff Reaction product 2-Hydroxy-3-(hydroxymethyl)benzonitrile intermediate1->product Reduction (e.g., NaBH4)

Caption: Proposed synthesis of the 3-isomer.

Step-by-Step Experimental Protocol (Hypothetical):

  • Ortho-Formylation (Duff Reaction): The Duff reaction, which employs hexamethylenetetramine in an acidic medium, is known to favor ortho-formylation of phenols.[3][4][5]

    • To a solution of 2-hydroxybenzonitrile in an appropriate acidic solvent (e.g., trifluoroacetic acid), add hexamethylenetetramine.

    • Heat the reaction mixture to facilitate the formylation.

    • Upon completion, hydrolyze the intermediate to yield 2-hydroxy-3-formylbenzonitrile.

  • Reduction of the Aldehyde:

    • Dissolve the resulting 2-hydroxy-3-formylbenzonitrile in a suitable solvent such as methanol or ethanol.

    • Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

    • Stir the reaction until the aldehyde is completely reduced to the corresponding alcohol.

    • Quench the reaction, typically with a dilute acid, and extract the product.

    • Purify the crude product by column chromatography or recrystallization to obtain 2-Hydroxy-3-(hydroxymethyl)benzonitrile.

Synthesis of 2-Hydroxy-6-(hydroxymethyl)benzonitrile

For the 6-substituted isomer, the electrophile must be directed to the position ortho to both the hydroxyl and cyano groups. This can be achieved by leveraging chelation control.

Proposed Synthetic Pathway:

Synthesis of 2-Hydroxy-6-(hydroxymethyl)benzonitrile start 2-Hydroxybenzonitrile intermediate1 Magnesium or Zinc Phenoxide start->intermediate1 Deprotonation (e.g., Mg(OMe)2) intermediate2 Ortho-hydroxymethylation intermediate1->intermediate2 Formaldehyde product 2-Hydroxy-6-(hydroxymethyl)benzonitrile intermediate2->product Acidic Workup

Caption: Proposed synthesis of the 6-isomer.

Step-by-Step Experimental Protocol (Hypothetical):

  • Formation of the Metal Phenoxide: The use of specific metal salts, such as magnesium or zinc salts, can facilitate ortho-selective hydroxymethylation through the formation of a chelate complex that directs the incoming formaldehyde.[6][7]

    • Treat a solution of 2-hydroxybenzonitrile with a magnesium alkoxide (e.g., magnesium methoxide) in an anhydrous solvent to form the magnesium phenoxide.

  • Ortho-Hydroxymethylation:

    • Add formaldehyde (or paraformaldehyde) to the solution of the magnesium phenoxide.

    • Heat the reaction mixture to promote the ortho-hydroxymethylation. The magnesium is believed to coordinate with both the phenoxide and the incoming formaldehyde, directing the addition to the ortho position.

    • Monitor the reaction for the formation of the desired product.

  • Workup and Purification:

    • After the reaction is complete, perform an acidic workup to protonate the phenoxide and the newly formed alkoxide.

    • Extract the product into an organic solvent.

    • Purify the crude product using column chromatography or recrystallization to yield 2-Hydroxy-6-(hydroxymethyl)benzonitrile.

Spectroscopic Characterization: Predicted Signatures

While experimental spectra are not widely available, the expected NMR, IR, and mass spectrometry data can be predicted based on the structures of the two isomers.

¹H NMR Spectroscopy
Proton2-Hydroxy-3-(hydroxymethyl)benzonitrile (Predicted δ, ppm)2-Hydroxy-6-(hydroxymethyl)benzonitrile (Predicted δ, ppm)
-OH (phenolic) Broad singlet, ~5.0-6.0Broad singlet, potentially downfield shifted due to stronger H-bonding, ~6.0-7.0
-CH₂OH Singlet, ~4.5-4.8Singlet, ~4.6-4.9
-OH (alcoholic) Triplet or broad singlet, concentration dependentTriplet or broad singlet, concentration dependent
Aromatic Protons Three distinct signals in the aromatic region (~6.8-7.5 ppm)Two distinct signals in the aromatic region, likely showing a more simplified pattern due to higher symmetry.
¹³C NMR Spectroscopy

Both isomers would show eight distinct carbon signals. The chemical shifts of the aromatic carbons would differ based on the substituent positions. The benzylic carbon (-CH₂OH) would appear around 60-65 ppm, and the nitrile carbon (-CN) would be in the range of 115-120 ppm.

IR Spectroscopy
Functional Group2-Hydroxy-3-(hydroxymethyl)benzonitrile (Predicted ν, cm⁻¹)2-Hydroxy-6-(hydroxymethyl)benzonitrile (Predicted ν, cm⁻¹)
-OH (phenolic) Broad, ~3200-3500Broad, potentially showing a sharper component due to strong intramolecular H-bonding, ~3100-3400
-OH (alcoholic) Broad, overlapping with phenolic -OHBroad, overlapping with phenolic -OH
-C≡N (nitrile) ~2220-2240~2220-2240
C-O (alcohol) ~1000-1050~1000-1050
C-O (phenol) ~1200-1250~1200-1250
Mass Spectrometry

Both isomers would exhibit a molecular ion peak (M⁺) at m/z = 149. Common fragmentation patterns would likely include the loss of water (m/z = 131) and the loss of the hydroxymethyl group (m/z = 118). High-resolution mass spectrometry would confirm the elemental composition of C₈H₇NO₂.

Applications in Drug Discovery and Development

While specific applications for these two isomers are not extensively documented, their structural motifs suggest several potential uses in medicinal chemistry.

  • Scaffolds for Biologically Active Molecules: The presence of three distinct functional groups (hydroxyl, hydroxymethyl, and nitrile) on an aromatic ring provides multiple points for further chemical modification, making them valuable scaffolds for building more complex molecules. The nitrile group, in particular, is a common pharmacophore that can participate in key interactions with biological targets.[2]

  • Intermediates in Heterocycle Synthesis: The proximity of the hydroxyl and hydroxymethyl groups, especially in the 2,6-isomer, could be exploited for the synthesis of various oxygen-containing heterocyclic systems, such as benzofurans or benzopyrans, which are prevalent in many natural products and pharmaceuticals.

  • Probes for Structure-Activity Relationship (SAR) Studies: In the context of a drug discovery program, the synthesis and biological evaluation of both isomers would provide valuable information on the impact of substituent positioning on target engagement and overall activity. This comparative analysis is a fundamental aspect of lead optimization.

Conclusion

2-Hydroxy-3-(hydroxymethyl)benzonitrile and 2-Hydroxy-6-(hydroxymethyl)benzonitrile, while simple in structure, represent intriguing building blocks for medicinal chemistry. The key to their utility lies in the ability to synthesize them in a regioselective manner. This guide has outlined plausible synthetic strategies based on established ortho-directing formylation and hydroxymethylation reactions of phenols. While detailed experimental data and specific applications remain to be fully elucidated in the public domain, the foundational chemical principles discussed herein provide a solid framework for researchers to explore the synthesis and potential of these valuable isomers in the pursuit of novel therapeutics. Further investigation into their synthesis, characterization, and biological evaluation is warranted to fully unlock their potential in drug discovery and development.

References

  • Casnati, G., Crisafulli, M., & Ricca, A. (1965). A new method for the selective ortho-formylation of phenols. Tetrahedron Letters, 4(4), 243-245.
  • Duff, J. C., & Bills, E. J. (1932). Reactions between hexamethylenetetramine and phenolic compounds. Part I. A new method for the preparation of o-hydroxy-aldehydes. Journal of the Chemical Society (Resumed), 1987-1991.
  • Wynberg, H. (1954). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184.
  • Hofsløkken, N. U., & Skattebøl, L. (2007). A simple and efficient method for ortho-formylation of phenols. Organic Syntheses, 84, 284-291.
  • Casiraghi, G., Casnati, G., Cornia, M., Pochini, A., Puglia, G., Sartori, G., & Ungaro, R. (1978). Selective reactions using metal phenoxides. Part 1. Reactions with formaldehyde. Journal of the Chemical Society, Perkin Transactions 1, 318-321.
  • Morozumi, T., & Komiyama, M. (1991). Quantitative analysis on ortho-directing activities of divalent metal salts in hydroxymethylation of phenol by formaldehyde.
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Phenol Hydroxymethylation.
  • BenchChem. (2025). Technical Support Center: Regioselectivity in the Formylation of Substituted Phenols.
  • Wikipedia. (2023). Duff reaction. Retrieved from https://en.wikipedia.org/wiki/Duff_reaction
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Foundational

Introduction: The Benzoxaborole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of Benzoxaborole Scaffold Precursors and Building Blocks The benzoxaborole moiety, a bicyclic structure containing a benzene ring fused to an oxaborole ring, has emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Benzoxaborole Scaffold Precursors and Building Blocks

The benzoxaborole moiety, a bicyclic structure containing a benzene ring fused to an oxaborole ring, has emerged as a privileged scaffold in medicinal chemistry.[1] Its significance stems from a unique combination of physicochemical properties that make it an attractive component in the design of novel therapeutics. Unlike many carbon-based structures, the boron atom in the benzoxaborole core possesses an empty p-orbital, rendering it a mild Lewis acid. This feature enables the formation of reversible covalent bonds with nucleophilic residues, such as the hydroxyl groups of serines, in the active sites of target proteins.[2] This mode of action is central to the efficacy of FDA-approved drugs like the antifungal Tavaborole (Kerydin®) and the anti-inflammatory Crisaborole (Eucrisa®).

Beyond its unique reactivity, the benzoxaborole scaffold generally imparts favorable drug-like properties, including metabolic stability, good water solubility, and low biotoxicity.[3] These characteristics have propelled the development of a diverse pipeline of benzoxaborole-containing compounds targeting a wide array of diseases, including infectious, inflammatory, and oncological conditions.

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the fundamental synthetic strategies used to construct benzoxaborole precursors and functionalized building blocks. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and illustrate the logical flow from simple, commercially available starting materials to complex, decorated scaffolds ready for integration into drug discovery programs.

Part 1: Synthesis of the Core Benzoxaborole Scaffold

The construction of the fundamental 1-hydroxy-2,1-benzoxaborole ring system can be approached from several strategic directions. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring. Here, we detail two robust and widely applicable strategies starting from common ortho-substituted toluenes.

Strategy A: Synthesis via Bromination and Intramolecular Cyclization

This common and efficient pathway begins with an ortho-substituted tolyl boronic acid derivative, proceeds through a key benzylic bromide intermediate, and culminates in the formation of the benzoxaborole ring. The key precursor, 2-(bromomethyl)phenylboronic acid, is a versatile intermediate for this process.[4][5][6]

cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Deprotection & Cyclization cluster_2 Step 3: Reduction A 2-Methyl-5-nitrophenyl boronic acid pinacol ester B 2-(Bromomethyl)-5-nitrophenyl boronic acid pinacol ester A->B NBS, AIBN Acetonitrile, 80°C C 6-Nitro-1-hydroxy-2,1-benzoxaborole B->C Acidic Hydrolysis (e.g., HCl) D 6-Amino-1-hydroxy-2,1-benzoxaborole (Key Building Block) C->D Hydrogenation (e.g., H₂, Pd/C)

Figure 1: Synthetic workflow for Strategy A.
  • Radical Bromination: The first step employs N-Bromosuccinimide (NBS) as a source of bromine radicals, initiated by a radical initiator like Azobisisobutyronitrile (AIBN) under thermal conditions. The reaction proceeds via a standard free-radical chain mechanism. The benzylic position is selectively brominated due to the resonance stabilization of the resulting benzylic radical intermediate. This provides a regiochemically controlled method to install the necessary electrophilic handle for the subsequent cyclization. A study on the synthesis of a key intermediate for the drug candidate DNDI-6148 details the radical bromination of a tolyl moiety with NBS.[7]

  • Intramolecular Cyclization: The formation of the five-membered oxaborole ring from 2-(bromomethyl)phenylboronic acid is an intramolecular Williamson ether synthesis-type reaction. The boronic acid's hydroxyl groups act as nucleophiles, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. This type of cyclization is kinetically and thermodynamically favorable, driven by the formation of a stable, low-strain five-membered ring.[8] The presence of the boronic acid and the hydroxymethyl group on adjacent positions of the benzene ring pre-organizes the molecule for this efficient ring closure.

This protocol is adapted from methodologies described for the synthesis of key benzoxaborole intermediates.[7]

Step 1a: Radical Bromination of (2-Methyl-5-nitrophenyl)boronic acid pinacol ester

  • To a solution of (2-methyl-5-nitrophenyl)boronic acid pinacol ester (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield (2-(bromomethyl)-5-nitrophenyl)boronic acid pinacol ester.

Step 1b: Hydrolysis and Cyclization

  • Dissolve the purified pinacol ester from Step 1a in a mixture of tetrahydrofuran (THF) and 2M aqueous HCl.

  • Stir the mixture vigorously at room temperature for 12-16 hours to effect both the deprotection of the boronic acid and the intramolecular cyclization.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-nitro-1-hydroxy-2,1-benzoxaborole, which can often be used in the next step without further purification.

Step 1c: Reduction of the Nitro Group

  • Dissolve the crude 6-nitro-1-hydroxy-2,1-benzoxaborole in ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature.

  • Monitor the reaction until the starting material is fully consumed (typically 4-8 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield 6-amino-1-hydroxy-2,1-benzoxaborole as the final product.

Strategy B: Synthesis via Palladium-Catalyzed Borylation

An alternative and highly versatile approach involves first constructing the substituted benzene ring and then introducing the boron functionality using a palladium-catalyzed cross-coupling reaction, specifically the Miyaura borylation.[9][10] This method is particularly powerful for creating diverse precursors as it leverages the vast library of commercially available aryl halides.

cluster_0 Step 1: Miyaura Borylation cluster_1 Step 2: Hydrolysis & Cyclization A 2-Bromo-1-(bromomethyl)benzene B 2-(Bromomethyl)phenylboronic acid pinacol ester A->B B₂pin₂, Pd Catalyst Base (KOAc), Dioxane C 1-Hydroxy-2,1-benzoxaborole (Core Scaffold) B->C Acidic Hydrolysis (e.g., HCl)

Figure 2: Synthetic workflow for Strategy B.

The Miyaura borylation is a cornerstone of modern synthetic chemistry for forming carbon-boron bonds.[10] The reaction mechanism proceeds through a well-defined catalytic cycle.

Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X (Ln) Pd0->OxAdd Oxidative Addition ArX Ar-X BasePd Ar-Pd(II)-OAc (Ln) OxAdd->BasePd Ligand Exchange Base Base (e.g., AcO⁻) Trans Ar-Pd(II)-Bpin (Ln) BasePd->Trans Transmetalation B2pin2 B₂pin₂ Trans->Pd0 Reductive Elimination ArBpin Ar-Bpin Trans->ArBpin

Figure 3: Catalytic cycle for the Miyaura Borylation.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromotoluene) to form a Pd(II) species.

  • Transmetalation: This is the key bond-forming step. A base, typically potassium acetate (KOAc), is believed to activate the diboron reagent (B₂pin₂). The resulting boronate species then transfers a boryl group to the palladium center, displacing the halide or acetate, to form an arylpalladium(II) boryl complex.[9][10] The choice of a mild base like KOAc is crucial to prevent premature Suzuki coupling of the newly formed boronic ester product.[10]

  • Reductive Elimination: The aryl and boryl groups are eliminated from the palladium center, forming the desired aryl boronic ester product and regenerating the active Pd(0) catalyst to continue the cycle.

Part 2: Functionalization of the Benzoxaborole Scaffold

Once the core benzoxaborole scaffold is synthesized, it can be further elaborated into a diverse library of building blocks through functionalization of the aromatic ring. The Suzuki-Miyaura cross-coupling reaction is the preeminent tool for this purpose, allowing for the formation of carbon-carbon bonds between the benzoxaborole core and a wide range of coupling partners.[11][12]

Workflow Overview: Suzuki-Miyaura Coupling

cluster_0 Suzuki-Miyaura Cross-Coupling cluster_1 Reaction Conditions A 6-Bromo-1-hydroxy-2,1-benzoxaborole B Aryl/Heteroaryl Boronic Acid C 6-(Aryl/Heteroaryl)-1-hydroxy-2,1-benzoxaborole (Functionalized Building Block) A->C B->C D Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃ or Cs₂CO₃) Solvent (e.g., Dioxane/H₂O)

Figure 4: General workflow for Suzuki-Miyaura functionalization.

The mechanism of the Suzuki-Miyaura coupling is analogous to the Miyaura borylation, involving the same fundamental steps of oxidative addition, transmetalation, and reductive elimination.[11][13][14]

  • Catalyst Choice: The choice of palladium catalyst and ligand is critical for success. Catalysts like Pd(dppf)Cl₂ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos) are commonly used.[11] The ligand stabilizes the palladium center and modulates its reactivity to facilitate the catalytic cycle efficiently.

  • Role of the Base: In contrast to the borylation reaction, a stronger base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is typically required for the Suzuki coupling.[15] The base activates the organoboron species (R-B(OH)₂) by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which greatly accelerates the rate of transmetalation with the Pd(II)-halide complex.[12]

  • Solvent System: The reaction is often performed in a biphasic solvent system, such as dioxane and water.[11] This combination helps to dissolve both the organic-soluble aryl halide and the often more water-soluble base and boronic acid "ate" complex, facilitating their interaction at the interface.

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings.[11][14][15]

  • To a round-bottom flask or pressure vessel, add 6-bromo-1-hydroxy-2,1-benzoxaborole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0-3.0 eq).

  • Place the vessel under an inert atmosphere by evacuating and backfilling with argon or nitrogen (repeat this cycle 3 times).

  • Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Sparge the mixture with a stream of argon for 10-15 minutes to thoroughly degas the solution. This step is critical to prevent oxidation of the Pd(0) catalyst.[16]

  • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq), to the mixture.

  • Seal the vessel and heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel) to yield the desired 6-substituted benzoxaborole building block.

Data Summary Table

The following table summarizes the key transformations discussed, with typical reaction conditions and expected outcomes.

TransformationStarting MaterialKey ReagentsTypical Solvent(s)Typical Yield
Miyaura Borylation Aryl BromideB₂pin₂, Pd(PtBu₃)₂, KOAcDioxane or TPGS-750-M/Water70-95%[17]
Intramolecular Cyclization 2-(Bromomethyl)phenylboronic acidAqueous Acid (HCl)THF/Water>90%
Suzuki-Miyaura Coupling 6-Bromo-benzoxaboroleArylboronic acid, Pd(dppf)Cl₂, Cs₂CO₃Dioxane/Water65-90%[3]

Conclusion and Future Outlook

The benzoxaborole scaffold represents a validated and highly fruitful area of chemical space for drug discovery. The synthetic routes outlined in this guide, centered on robust and scalable reactions like palladium-catalyzed borylation and Suzuki-Miyaura coupling, provide a reliable foundation for accessing a vast array of precursors and functionalized building blocks. A thorough understanding of the mechanisms behind these transformations empowers chemists to troubleshoot reactions, optimize conditions, and rationally design novel synthetic pathways. As the demand for new therapeutics continues to grow, the versatility and unique properties of the benzoxaborole core ensure that it will remain a central focus of innovation in medicinal chemistry for the foreseeable future.

References

  • Lipshutz, B. H., Ghorai, S. (2012). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PMC.[Link]

  • Che, A. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.[Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. Organic Chemistry Portal.[Link]

  • SLS Ireland. 2-(Bromomethyl)phenylboronic a | 679453-1G | SIGMA-ALDRICH. SLS Ireland.[Link]

  • Reddit user discussion. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry on Reddit.[Link]

  • ChemSynthesis. 2-Bromomethylphenylboronic acid. ChemSynthesis.[Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]

  • Raines, R. T. (2014). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT.[Link]

  • Cook, D. W., et al. (2024, March 29). Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. Organic Process Research & Development.[Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023, December 17). Journal of Synthetic Chemistry.[Link]

  • Liu, F., et al. (2022). Intramolecular Hydrogen Bonding Enables a Zwitterionic Mechanism for Macrocyclic Peptide Formation: Computational Mechanistic Studies of CyClick Chemistry. PMC.[Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.[Link]

  • Wang, X., et al. (2009, October 15). Improvement on synthesis of different alkyl-phenylboronic acid. PubMed.[Link]

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  • Saha, T., et al. (2021). Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets. Chemical Science (RSC Publishing).[Link]

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-3-(hydroxymethyl)benzonitrile

This guide provides a comprehensive overview of the predicted solubility and stability of 2-Hydroxy-3-(hydroxymethyl)benzonitrile, a compound of interest for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the predicted solubility and stability of 2-Hydroxy-3-(hydroxymethyl)benzonitrile, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive empirical data for this specific molecule, this document leverages data from structurally related compounds, namely 2-hydroxybenzonitrile and 2-(hydroxymethyl)benzonitrile, to provide a predictive analysis. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to determine the precise solubility and stability profiles, ensuring scientific integrity and reproducibility.

Introduction: Understanding the Molecule

2-Hydroxy-3-(hydroxymethyl)benzonitrile is a substituted aromatic compound featuring a hydroxyl group, a hydroxymethyl group, and a nitrile group on a benzene ring. This unique combination of functional groups suggests its potential as a versatile intermediate in the synthesis of novel pharmaceutical agents and other fine chemicals. An understanding of its solubility and stability is paramount for its effective handling, formulation, and development.

This guide is structured to provide both a predictive and a practical framework for assessing these critical physicochemical properties.

Predicted Physicochemical Properties

Based on the known properties of 2-hydroxybenzonitrile and 2-(hydroxymethyl)benzonitrile, a predicted profile for 2-Hydroxy-3-(hydroxymethyl)benzonitrile can be extrapolated. The presence of two polar groups (hydroxyl and hydroxymethyl) is expected to increase its aqueous solubility compared to simpler benzonitriles, while the nitrile and aromatic ring contribute to its solubility in organic solvents.

PropertyPredicted Characteristic for 2-Hydroxy-3-(hydroxymethyl)benzonitrileRationale based on Structurally Related Compounds
Appearance White to off-white crystalline solidBased on the appearance of similar substituted benzonitriles.
Aqueous Solubility Slightly to sparingly solubleThe presence of two hydrogen-bonding groups (-OH, -CH2OH) will enhance water solubility compared to 2-hydroxybenzonitrile alone.
Organic Solvent Solubility Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMF, DMSO). Sparingly soluble in non-polar solvents.2-hydroxybenzonitrile is soluble in methanol and sparingly soluble in chloroform[1]. The additional polar hydroxymethyl group should maintain or enhance solubility in polar organic solvents.
Stability Stable under standard storage conditions (cool, dry, protected from light). Susceptible to hydrolysis under strong acidic or basic conditions. Potential for oxidation.2-hydroxybenzonitrile is noted to be stable but incompatible with strong oxidizing agents and bases[2][3][4]. The nitrile group is prone to hydrolysis, and phenolic compounds can be susceptible to oxidation[5].

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The structure of 2-Hydroxy-3-(hydroxymethyl)benzonitrile, with both hydrogen bond donating and accepting groups, alongside a non-polar benzene ring, suggests a nuanced solubility profile.

Predictive Analysis

The hydroxyl and hydroxymethyl groups can form hydrogen bonds with protic solvents like water and alcohols, enhancing solubility. The nitrile group, while polar, is a weaker hydrogen bond acceptor. The benzene ring contributes to van der Waals interactions, favoring solubility in less polar or aromatic solvents. Therefore, a higher solubility is anticipated in polar protic and aprotic solvents, with limited solubility in non-polar hydrocarbon solvents.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, the isothermal shake-flask method is the gold standard, ensuring that a true equilibrium between the solid and the solvent is achieved[6].

  • Preparation: Add an excess amount of 2-Hydroxy-3-(hydroxymethyl)benzonitrile to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, pH 7.4 buffer, methanol, ethanol, acetonitrile). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as the HPLC-UV method detailed in Section 5.

  • Calculation: The equilibrium solubility is calculated from the measured concentration and the dilution factor.

Diagram: Isothermal Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B Seal vials C Centrifuge or let stand B->C Achieve equilibrium D Sample supernatant C->D Clear supernatant E Dilute sample D->E F Quantify via HPLC E->F

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Stability Profile: A Predictive and Experimental Approach

Understanding the stability of 2-Hydroxy-3-(hydroxymethyl)benzonitrile is crucial for determining its shelf-life, storage conditions, and potential degradation products.

Predictive Analysis of Degradation Pathways
  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would likely yield the corresponding carboxylic acid or amide.

  • Oxidation: Phenolic compounds can be prone to oxidation, which may be catalyzed by light, metal ions, or high temperatures. The hydroxymethyl group could also be oxidized to an aldehyde or carboxylic acid.

  • Thermal Degradation: At elevated temperatures, decomposition or rearrangement reactions may occur.

Experimental Determination: Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products and to develop stability-indicating analytical methods[5]. These studies are conducted under conditions more severe than accelerated stability testing and are guided by ICH Q1A guidelines[7][8][9][10][11].

  • Stock Solution Preparation: Prepare a stock solution of 2-Hydroxy-3-(hydroxymethyl)benzonitrile in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature for a specified period.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample to dry heat (e.g., 80 °C) and a solution sample to the same temperature.

    • Photostability: Expose a solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Neutralization: After exposure, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Section 5).

  • Peak Purity and Mass Balance: Evaluate the peak purity of the parent compound in the stressed samples and assess the mass balance to account for all degradation products.

Diagram: Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Compound B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H₂O₂) A->D E Thermal (Heat) A->E F Photolytic (Light) A->F G Neutralize (if needed) B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC G->H I Assess Peak Purity & Mass Balance H->I

Sources

Foundational

2-Hydroxy-3-(hydroxymethyl)benzonitrile molecular weight and formula

An In-Depth Technical Guide to 2-Hydroxy-3-(hydroxymethyl)benzonitrile and Its Core Structural Analogues A Note to the Researcher: The specified topic, 2-Hydroxy-3-(hydroxymethyl)benzonitrile, is a unique molecule for wh...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Hydroxy-3-(hydroxymethyl)benzonitrile and Its Core Structural Analogues

A Note to the Researcher: The specified topic, 2-Hydroxy-3-(hydroxymethyl)benzonitrile, is a unique molecule for which detailed characterization and application data are not widely available in peer-reviewed literature. A listing for this compound appears under the CAS Number 1261450-43-4 by some chemical suppliers, but comprehensive technical documentation remains scarce[1].

As Senior Application Scientists, our commitment is to scientific integrity and providing actionable, reliable information. Therefore, this guide has been structured to provide a robust technical foundation by examining the two core, well-documented structural analogues of the target molecule: 2-Hydroxybenzonitrile and 2-(Hydroxymethyl)benzonitrile .

By understanding the synthesis, properties, and reactivity of these two key compounds, researchers can build a strong predictive and practical framework for approaching the more complex, target molecule. This guide provides the necessary data, protocols, and expert insights to empower your research and development endeavors.

Part 1: The 2-Hydroxybenzonitrile Scaffold

Also known as salicylonitrile, this molecule features a phenolic hydroxyl group ortho to the nitrile functionality, a structural motif that imparts unique reactivity and makes it a valuable precursor in organic synthesis[2].

Core Molecular Properties

A summary of the key physicochemical properties of 2-Hydroxybenzonitrile is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₅NO[3][4]
Molecular Weight 119.12 g/mol [3][4]
CAS Number 611-20-1[4]
Appearance White to brown powder/solid
Melting Point 98-100 °C
Boiling Point 240-242 °C
Synonyms 2-Cyanophenol, Salicylonitrile[2][4]
Molecular Structure

The structural representation of 2-Hydroxybenzonitrile highlights the ortho positioning of the hydroxyl and nitrile groups on the benzene ring.

Caption: Molecular Structure of 2-Hydroxybenzonitrile.

Synthesis Protocols

The conversion of 2-hydroxybenzaldehyde (salicylaldehyde) to 2-hydroxybenzonitrile is a standard laboratory procedure. The reaction proceeds via an aldoxime intermediate, which is subsequently dehydrated.

Workflow: Synthesis of 2-Hydroxybenzonitrile from Salicylaldehyde

G start Salicylaldehyde step1 React with Hydroxylamine (e.g., NH2OH·HCl) start->step1 intermediate Formation of Salicylaldoxime Intermediate step1->intermediate step2 Dehydration using Anhydrous Ferrous Sulfate in DMF intermediate->step2 end 2-Hydroxybenzonitrile step2->end

Caption: Synthetic workflow from aldehyde to nitrile.

Experimental Protocol: One-Pot Synthesis using Ferrous Sulfate[5]

This method provides a high-yield, one-pot conversion that is environmentally friendlier than many traditional methods.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-hydroxybenzaldehyde (1 eq.), hydroxylamine hydrochloride (1.1-1.5 eq.), and anhydrous ferrous sulfate (FeSO₄) as a catalyst.

  • Solvent Addition: Add dimethylformamide (DMF) as the solvent.

  • Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion (typically 4-5 hours), cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure 2-hydroxybenzonitrile (yields typically 85% or higher)[5].

Causality: Ferrous sulfate acts as a Lewis acid, coordinating to the aldoxime intermediate and facilitating the elimination of water, which drives the dehydration step to completion under milder conditions than traditional dehydrating agents[5].

Key Applications in Drug Development and Materials Science

The bifunctional nature of 2-hydroxybenzonitrile makes it a versatile building block.

  • Pharmaceutical Synthesis: It is a key precursor for synthesizing benzofuran derivatives, which are core structures in many biologically active molecules. The proximity of the hydroxyl and nitrile groups facilitates efficient cyclization reactions[2].

  • Agrochemicals: It serves as an intermediate in the production of various herbicides and fungicides[3].

  • Materials Science: Derivatives of 2-hydroxybenzonitrile can be used in the synthesis of high-performance polymers and as directing groups for C-H bond functionalization in the creation of novel organic materials.

Part 2: The 2-(Hydroxymethyl)benzonitrile Scaffold

This isomer, also known as 2-cyanobenzyl alcohol, features a primary alcohol (hydroxymethyl group) at the ortho position. This functionality offers different synthetic handles compared to its phenolic analogue.

Core Molecular Properties

A summary of the key physicochemical properties of 2-(Hydroxymethyl)benzonitrile is presented below.

PropertyValueSource(s)
Molecular Formula C₈H₇NO[6][7]
Molecular Weight 133.15 g/mol [6][7]
CAS Number 89942-45-0[6][7]
Appearance Off-white to yellow solid[7]
Boiling Point 276 °C (Predicted)[7]
Storage Sealed in dry, Room Temperature[7]
Synonyms 2-Cyanobenzenemethanol, 2-Cyanobenzyl Alcohol[6][7]
Molecular Structure

The structural representation of 2-(Hydroxymethyl)benzonitrile.

Caption: Molecular Structure of 2-(Hydroxymethyl)benzonitrile.

Synthesis Considerations

The synthesis of 2-(hydroxymethyl)benzonitrile typically involves the reduction of a corresponding carboxylic acid derivative or oxidation of a methyl group. A common laboratory-scale approach would be the reduction of 2-cyanobenzoic acid or its esters.

Experimental Protocol: Conceptual Reduction of 2-Cyanobenzoic Acid

  • Esterification (Protection): Convert 2-cyanobenzoic acid to its methyl or ethyl ester to prevent the carboxylic acid from interfering with the reducing agent. This can be achieved using standard methods like Fischer esterification (refluxing in alcohol with a catalytic amount of strong acid).

  • Reduction: Dissolve the resulting ester in a suitable anhydrous solvent (e.g., THF). Cool the solution in an ice bath and slowly add a reducing agent such as Lithium Aluminium Hydride (LiAlH₄).

  • Quenching: After the reaction is complete, carefully quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide solution.

  • Extraction and Purification: Filter the resulting salts and extract the filtrate with an organic solvent. The combined organic layers are then dried and concentrated to yield 2-(hydroxymethyl)benzonitrile.

Causality: The nitrile group is relatively resistant to reduction by LiAlH₄ compared to the ester, allowing for selective reduction of the ester to the primary alcohol. Careful control of stoichiometry and temperature is crucial for selectivity.

Key Applications
  • Pharmaceutical Impurity Standard: It is utilized as a reference standard for Gimeracil, a drug used in cancer therapy, and as an impurity marker for Alogliptin, a medication for type 2 diabetes[6][7].

  • Precursor for Aromatic Compounds: As a derivative of benzonitrile, it is a precursor for a wide range of more complex aromatic molecules and can form stable coordination complexes with transition metals[7].

Part 3: Prospective Analysis of 2-Hydroxy-3-(hydroxymethyl)benzonitrile

Based on the established chemistry of the two analogues, we can project the properties and reactivity of the target molecule, 2-Hydroxy-3-(hydroxymethyl)benzonitrile .

  • Molecular Formula: C₈H₇NO₂

  • Molecular Weight: 149.15 g/mol

Projected Reactivity and Synthetic Utility:

The presence of three distinct functional groups (nitrile, phenolic hydroxyl, and primary alcohol) on the same aromatic ring makes this a highly versatile, trifunctional building block.

  • Selective Protection: The differential acidity and reactivity of the phenolic hydroxyl versus the primary alcohol would allow for selective protection strategies. For example, the phenolic hydroxyl could be selectively deprotonated with a mild base, while the primary alcohol would require a stronger base or organometallic reagent.

  • Intramolecular Cyclization: The adjacent hydroxyl and hydroxymethyl groups could be used to form seven-membered heterocyclic rings, a structural motif of interest in medicinal chemistry.

  • Orthogonal Functionalization: Each functional group can be modified independently using orthogonal chemical reactions, allowing for the stepwise construction of highly complex molecules. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, the phenol can undergo O-alkylation or O-acylation, and the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution.

Hypothetical Synthesis Workflow

A plausible synthetic route could involve the selective functionalization of a simpler, commercially available starting material, such as 2-hydroxy-3-methylbenzonitrile, followed by benzylic oxidation.

G start 2-Hydroxy-3-methylbenzonitrile step1 Protection of Phenolic -OH group (e.g., as a benzyl ether) start->step1 intermediate Protected Intermediate step1->intermediate step2 Benzylic Oxidation of -CH3 to -CH2OH (e.g., using NBS/light followed by hydrolysis) intermediate->step2 intermediate2 Protected Target Molecule step2->intermediate2 step3 Deprotection of Phenolic -OH group (e.g., catalytic hydrogenation) intermediate2->step3 end 2-Hydroxy-3-(hydroxymethyl)benzonitrile step3->end

Caption: A potential synthetic pathway to the target molecule.

This guide provides a foundational understanding based on established chemical principles and data from closely related molecules. Researchers interested in 2-Hydroxy-3-(hydroxymethyl)benzonitrile are encouraged to use this information as a starting point for their experimental design and validation.

References

  • Alzchem Group. (n.d.). 2-Hydroxybenzonitrile. Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). Benzonitrile, 2-hydroxy-. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 3-[2-(Hydroxymethyl)phenoxy]benzonitrile. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1). Retrieved February 17, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-HYDROXY-4-(TRIFLUOROMETHYL)BENZONITRILE. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). CN103739518A - Synthesis process for 2-hydroxybenzonitrile.
  • Sharghi, H., & Sarvari, M. H. (2002). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Journal of Chemical Research, 2002(1), 40-42.
  • Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17631-17638.

Sources

Exploratory

Technical Procurement & Quality Assurance Guide: 2-Hydroxy-3-(hydroxymethyl)benzonitrile

This is an in-depth technical guide on the procurement, quality assurance, and application of 2-Hydroxy-3-(hydroxymethyl)benzonitrile (CAS 1261450-43-4).[1] Executive Summary & Chemical Identity 2-Hydroxy-3-(hydroxymethy...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the procurement, quality assurance, and application of 2-Hydroxy-3-(hydroxymethyl)benzonitrile (CAS 1261450-43-4).[1]

Executive Summary & Chemical Identity

2-Hydroxy-3-(hydroxymethyl)benzonitrile (CAS 1261450-43-4) is a specialized pharmaceutical intermediate primarily employed in the synthesis of benzoxaborole therapeutics.[1][2][3][4][5] This class of boron-containing compounds has gained significant traction in medicinal chemistry following the FDA approvals of Tavaborole (Kerydin) and Crisaborole (Eucrisa).[1]

This specific intermediate—characterized by adjacent hydroxyl and hydroxymethyl groups on a benzonitrile scaffold—serves as a critical "closing" precursor.[1] Upon reaction with boron electrophiles, it cyclizes to form the stable oxaborole ring system, a pharmacophore known for its unique ability to engage biological targets via reversible covalent bonding (e.g., with serine or threonine residues in enzyme active sites).[1]

Chemical Profile
PropertySpecification
CAS Number 1261450-43-4
IUPAC Name 2-Hydroxy-3-(hydroxymethyl)benzonitrile
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
Key Functional Groups Nitrile (-CN), Phenolic Hydroxyl (-OH), Benzylic Alcohol (-CH₂OH)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water

Market Landscape: Suppliers & Pricing

Unlike commodity chemicals, CAS 1261450-43-4 is a niche building block .[1] It is not typically held in multi-kilogram stock by generalist distributors but is available through specialized medicinal chemistry vendors and CROs (Contract Research Organizations).[1]

Validated Supplier Tiering

The following vendors have been identified as reliable sources based on catalog listings and chemical structure capability.

Supplier CategoryVendor NameAvailability ModelEstimated Lead Time
Tier 1: Stocking Distributors BLD Pharm Catalog Stock (mg to g scale)1-2 Weeks
ChemScene Catalog Stock1-2 Weeks
Tier 2: Aggregators Combi-Blocks Frequent Stock / Rapid Synthesis2-3 Weeks
BOC Sciences Custom Synthesis / Bulk4-6 Weeks
Tier 3: Sourcing Agents Fisher Scientific Third-party Sourcing (via partners)Variable
Pricing Analysis (2025/2026 Estimates)

Pricing for this intermediate is highly volume-dependent due to the complexity of maintaining the hydroxymethyl group without over-oxidation during synthesis.[1]

Pack SizeEstimated Price Range (USD)Unit Cost ($/g)Procurement Strategy
100 mg $85 - $120$850 - $1,200R&D Screening: Buy for immediate assay needs.[1]
1 g $450 - $650$450 - $650Hit-to-Lead: Validate synthetic route.[1]
10 g $2,500 - $3,500$250 - $350Process Dev: Request "Custom Synthesis" quote.[1]
100 g+ Inquire< $150Pilot Scale: Requires dedicated batch production.[1]

Procurement Advisory: For quantities >5g, do not purchase pre-packaged catalog units. Request a custom synthesis quote (FTE or Fee-for-Service) from Tier 2 vendors to reduce unit cost by 40-60%.[1]

Technical Specification & Quality Assurance (QC)

To ensure scientific integrity, every batch must be validated against a "Self-Validating" QC protocol. The unique combination of a nitrile, phenol, and benzylic alcohol requires specific checks to rule out common impurities (e.g., oxidation to aldehyde/acid or dehydration).[1]

QC Protocol: The "Triad" Verification
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Diagnostic Signal 1: Benzylic Methylene (-CH ₂OH).[1] Look for a singlet or doublet around δ 4.6 - 4.8 ppm .[1]

    • Diagnostic Signal 2: Phenolic Hydroxyl (-OH).[1] Broad singlet, typically δ 9.0 - 11.0 ppm (solvent dependent, e.g., DMSO-d₆).[1]

    • Impurity Check: Watch for aldehyde protons (~δ 10.0 ppm) indicating oxidation of the hydroxymethyl group.[1]

  • FT-IR (Fourier Transform Infrared Spectroscopy):

    • Nitrile Stretch: A sharp, distinct band at ~2220–2240 cm⁻¹ .[1] This confirms the integrity of the cyano group.[1]

    • Hydroxyl Stretch: Broad band at 3200–3500 cm⁻¹ .[1]

  • HPLC (High-Performance Liquid Chromatography):

    • Method: Reverse Phase (C18 column).[1]

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.[1]

    • Detection: UV at 210 nm and 254 nm.[1]

    • Acceptance Criteria: Purity ≥ 97.0% (Area %).

Visualization: QC Decision Matrix

QC_Workflow Start Batch Receipt (CAS 1261450-43-4) Visual Visual Inspection (White/Off-white Powder?) Start->Visual NMR 1H NMR Analysis (DMSO-d6) Visual->NMR Check_Aldehyde Aldehyde Peak (~10 ppm) Present? NMR->Check_Aldehyde Check_CH2 Benzylic CH2 (~4.7 ppm) Intact? Check_Aldehyde->Check_CH2 No Fail REJECT / Repurify Check_Aldehyde->Fail Yes (Oxidation) IR FT-IR Analysis (CN Stretch ~2220 cm-1) Check_CH2->IR Yes Check_CH2->Fail No HPLC HPLC Purity (>97%?) IR->HPLC Pass RELEASE for Synthesis HPLC->Pass Yes HPLC->Fail No

Figure 1: Analytical workflow for validating CAS 1261450-43-4 integrity prior to synthesis.

Synthetic Application: The Benzoxaborole Pathway

The primary value of CAS 1261450-43-4 lies in its role as a scaffold for Benzoxaboroles .[1] The 2-hydroxy and 3-hydroxymethyl arrangement is the "lock" that accepts the boron "key."[1]

Mechanism of Action
  • Activation: The benzylic alcohol is often protected or used directly depending on the borylation conditions.[1]

  • Borylation: The phenolic oxygen and the benzylic oxygen (after activation/deprotection) coordinate with a boron reagent (e.g., B₂Pin₂ or B(OH)₃) to form the five-membered oxaborole ring.[1]

  • Result: A 7-cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole derivative (numbering depends on nomenclature conventions). The nitrile group at position 1 (of the benzene ring) provides a handle for further functionalization (e.g., hydrolysis to amide/acid or reduction to amine).

Visualization: Synthetic Logic

Synthesis_Pathway Precursor CAS 1261450-43-4 (2-OH, 3-CH2OH, 1-CN) Intermediate Cyclization Transition State Precursor->Intermediate + Boron Source Reagent Boron Reagent (e.g., B2Pin2 / Cat.) Reagent->Intermediate Product Benzoxaborole Scaffold (Oxaborole Ring Closed) Intermediate->Product Ring Closure Drug Target Therapeutic (e.g., Anti-infective) Product->Drug Functionalization (via Nitrile)

Figure 2: The role of CAS 1261450-43-4 in constructing the pharmacologically active benzoxaborole core.

Handling & Storage Protocols

To maintain the "Self-Validating" status of your inventory, adherence to strict storage conditions is required.[1] The benzylic alcohol moiety is susceptible to slow oxidation if exposed to air/light over time.[1]

  • Storage Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress (hygroscopic potential).[1]

References

  • BLD Pharm. Product Specification: 2-Hydroxy-3-(hydroxymethyl)benzonitrile (BD01599819).[1][2][3][4] Retrieved from

  • PubChem. Benzoxaborole Derivatives and Analogues.[1][6][7] National Library of Medicine.[1][7] Retrieved from

  • Anacor Pharmaceuticals. Patents regarding Boron-Containing Small Molecules (Tavaborole/Crisaborole).[1] (Contextual reference for benzoxaborole synthesis).

  • ChemScene. Building Blocks for Medicinal Chemistry. Retrieved from

Sources

Foundational

Safety data sheet (SDS) for 2-Hydroxy-3-(hydroxymethyl)benzonitrile

An in-depth search for a specific Safety Data Sheet (SDS) for 2-Hydroxy-3-(hydroxymethyl)benzonitrile did not yield a dedicated document for this exact chemical compound. Publicly available chemical databases and manufac...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth search for a specific Safety Data Sheet (SDS) for 2-Hydroxy-3-(hydroxymethyl)benzonitrile did not yield a dedicated document for this exact chemical compound. Publicly available chemical databases and manufacturer websites do not provide a specific SDS for this particular structure at this time.

However, a comprehensive technical guide can be constructed by analyzing the safety data of structurally similar compounds and the constituent functional groups: a phenol, a benzyl alcohol, and a nitrile moiety attached to a benzene ring. This approach allows for an informed estimation of the potential hazards, handling procedures, and toxicological properties.

This guide is intended for researchers, scientists, and drug development professionals and is structured to provide a deep understanding of the compound's expected safety profile based on available data for related molecules.

Chemical Identity and Inferred Properties

  • IUPAC Name: 2-Hydroxy-3-(hydroxymethyl)benzonitrile

  • Molecular Formula: C₈H₇NO₂

  • Molecular Weight: 149.15 g/mol

  • Structure: A benzene ring substituted with a hydroxyl (-OH) group at position 2, a hydroxymethyl (-CH₂OH) group at position 3, and a nitrile (-CN) group at position 1.

Table 1: Predicted Physicochemical Properties

Property Predicted Value/Information Source/Basis
Appearance Expected to be an off-white to yellow solid. Based on similar benzonitrile derivatives like 2-(Hydroxymethyl)benzonitrile.[1]
Boiling Point Predicted to be >200°C. General property of substituted benzonitriles.[1]
Melting Point Not available. Data for this specific isomer is not found.
Solubility Expected to have low solubility in water. Based on related compounds like 2-hydroxybenzonitrile.[2]

| pKa | The phenolic hydroxyl group is expected to be weakly acidic. | The pKa of 2-(hydroxymethyl)benzonitrile is predicted to be 13.86.[1] |

Hazard Identification and Classification (Inferred)

Based on the Globally Harmonized System (GHS) classifications for related compounds such as 2-hydroxybenzonitrile and other substituted benzonitriles, the following hazards are anticipated.

  • Acute Oral Toxicity: Likely Category 4 (Harmful if swallowed).[3][4]

  • Skin Corrosion/Irritation: Likely Category 2 (Causes skin irritation).[4]

  • Serious Eye Damage/Eye Irritation: Likely Category 1 or 2A (Causes serious eye damage or irritation).[3][4]

  • Skin Sensitization: Potential for Category 1B (May cause an allergic skin reaction).[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[4]

GHS Pictograms (Predicted):

Signal Word (Predicted): Danger or Warning

Hazard Statements (Predicted):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H318/H319: Causes serious eye damage/irritation.

  • H335: May cause respiratory irritation.

First-Aid Measures: A Proactive Protocol

Given the anticipated hazards, the following first-aid measures are recommended.

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][5]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[3][5]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[3][5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor.[5]

Safe Handling and Storage: An Experimental Workflow

A systematic approach to handling and storage is crucial to minimize exposure and ensure laboratory safety.

Engineering Controls and Personal Protective Equipment (PPE)

G cluster_0 Engineering Controls cluster_1 Personal Protective Equipment (PPE) Fume Hood Fume Hood Safety Shower Safety Shower Eyewash Station Eyewash Station Safety Goggles Safety Goggles Lab Coat Lab Coat Nitrile Gloves Nitrile Gloves Respirator Respirator Researcher Researcher Researcher->Fume Hood Works Within Researcher->Safety Goggles Wears Researcher->Lab Coat Wears Researcher->Nitrile Gloves Wears Compound Compound Compound->Fume Hood Handled In

Caption: Workflow for safe handling of 2-Hydroxy-3-(hydroxymethyl)benzonitrile.

Step-by-Step Handling Protocol
  • Preparation: Ensure a chemical fume hood is operational. Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Donning PPE: Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves. For handling larger quantities or if dust generation is likely, a respirator may be necessary.[3][5]

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize inhalation exposure.

  • Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling. Clean all equipment and the work area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.[3]

Toxicological Profile: Insights from Analogs

The nitrile group (-CN) is a key structural feature. While the nitrile group itself is metabolically quite stable, some nitrile-containing compounds can exhibit toxicity.[6] Benzonitrile, the parent compound, is harmful if swallowed or in contact with skin.[7] The phenolic hydroxyl and benzyl alcohol moieties are less concerning for acute toxicity but can contribute to skin and eye irritation.

Table 2: Summary of Toxicological Endpoints (Inferred)

Endpoint Anticipated Effect Basis
Acute Toxicity Harmful if swallowed. Based on 2-hydroxybenzonitrile and benzonitrile.[3][8]
Skin Irritation Irritant. Based on 4-hydroxybenzonitrile.
Eye Irritation Severe irritant/corrosive. Based on 2-hydroxybenzonitrile.[3]
Sensitization Potential skin sensitizer. Based on 2-hydroxybenzonitrile.[3]
Carcinogenicity No components are identified as probable, possible, or confirmed human carcinogens by IARC. Based on related compounds.[5]

| Mutagenicity | No data available to indicate mutagenic properties. | Based on related compounds.[8] |

Ecological Information (Inferred)

Substituted benzonitriles can be harmful to aquatic life. Therefore, this compound should not be allowed to enter drains or the environment.[5] All waste should be disposed of in accordance with local, regional, and national regulations.

Application in Drug Discovery and Development

Benzonitrile derivatives are versatile building blocks in medicinal chemistry.[9] They serve as precursors for a wide range of heterocyclic compounds with diverse pharmacological activities.[9] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups in drug-receptor interactions.[6] For instance, derivatives of 2-hydroxybenzonitrile have been explored for their potential as antimicrobial agents and acetylcholinesterase inhibitors for conditions like Alzheimer's disease.[9] The structural motifs present in 2-Hydroxy-3-(hydroxymethyl)benzonitrile make it a candidate for further investigation in the synthesis of novel therapeutic agents.

G Start Start Compound 2-Hydroxy-3- (hydroxymethyl)benzonitrile Start->Compound Synthesis Synthesis of Novel Derivatives Compound->Synthesis Scaffold Screening Biological Screening Synthesis->Screening Library of Compounds Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of 2-Hydroxy-3-(hydroxymethyl)benzonitrile in a drug discovery workflow.

References

A comprehensive list of references is not possible as a specific SDS for the target compound was not found. The information presented is a synthesis of data from related compounds. Key source types include:

  • Safety Data Sheets (SDS) for Analogs: From suppliers like Fisher Scientific and Sigma-Aldrich for compounds such as 2-hydroxybenzonitrile and benzonitrile.
  • Chemical Databases: PubChem and Cheméo for physicochemical properties of rel
  • Scientific Literature: Peer-reviewed articles on the synthesis, applications, and toxicology of nitrile-containing compounds.
  • Patents: Documents detailing synthetic methods and potential applications of benzonitrile deriv

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 2-Hydroxy-3-(hydroxymethyl)benzonitrile from 2-hydroxybenzonitrile

Abstract: This document provides a comprehensive guide for the synthesis of 2-Hydroxy-3-(hydroxymethyl)benzonitrile, a valuable bifunctional organic intermediate. The protocol details the base-catalyzed hydroxymethylatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-Hydroxy-3-(hydroxymethyl)benzonitrile, a valuable bifunctional organic intermediate. The protocol details the base-catalyzed hydroxymethylation of 2-hydroxybenzonitrile using formaldehyde. This application note is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed experimental procedure, mechanistic insights, and safety considerations.

Introduction and Scientific Context

2-Hydroxy-3-(hydroxymethyl)benzonitrile is a bespoke chemical entity featuring three distinct functional groups: a phenolic hydroxyl, a nitrile, and a primary benzyl alcohol. This unique arrangement makes it a highly attractive building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The ortho-positioning of the hydroxyl and nitrile groups allows for the construction of heterocyclic systems, while the hydroxymethyl group at the 3-position offers a reactive handle for further molecular elaboration.

The synthesis of this target molecule from 2-hydroxybenzonitrile is achieved via a classic electrophilic aromatic substitution known as the Lederer-Manasse reaction.[1][2][3] This application note outlines a robust and reproducible protocol for this transformation, emphasizing the mechanistic rationale behind the procedural steps to ensure both high yield and purity.

Reaction Mechanism and Rationale

The core of this synthesis is the base-catalyzed hydroxymethylation of the phenol ring. The reaction proceeds through the following key stages:

  • Phenoxide Formation: The reaction is initiated by deprotonating the phenolic hydroxyl group of 2-hydroxybenzonitrile with a strong base, such as sodium hydroxide (NaOH). This step is critical as it forms the highly nucleophilic phenoxide anion. The phenoxide is a much more powerful activating group for electrophilic aromatic substitution than the neutral hydroxyl group.[4]

  • Electrophilic Attack: Formaldehyde, the electrophile, is then introduced. While formaldehyde itself is a weak electrophile, it is sufficiently reactive to be attacked by the electron-rich phenoxide ion. The attack occurs at the positions ortho and para to the strongly activating -O⁻ group.

  • Regioselectivity: In 2-hydroxybenzonitrile, the two ortho positions (relative to the hydroxyl group) are C3 and C6, and the para position is C5. The nitrile group (-CN) is a deactivating, meta-directing group. However, the activating effect of the phenoxide anion is overwhelmingly dominant. The electrophile (formaldehyde) is directed to the C3 position, which is ortho to the activating group and not sterically hindered.

  • Protonation/Workup: The intermediate, an alkoxide, is stable in the basic reaction medium. Upon acidic workup, the alkoxide is protonated to yield the final 2-Hydroxy-3-(hydroxymethyl)benzonitrile product.

The overall transformation is depicted below.

Caption: Reaction mechanism for the synthesis.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagents & Materials Grade Equipment
2-Hydroxybenzonitrile>99%250 mL Three-neck round-bottom flask
Sodium Hydroxide (NaOH)ACS Reagent GradeMagnetic stirrer and stir bar
Formaldehyde (37 wt. % in H₂O)ACS Reagent GradeDropping funnel
Hydrochloric Acid (HCl), concentratedACS Reagent GradeThermometer
Ethyl Acetate (EtOAc)ACS GradeIce-water bath
Brine (saturated NaCl solution)-Separatory funnel
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousRotary evaporator
Deionized Water-Beakers, graduated cylinders
Silica Gel for column chromatography60 Å, 230-400 meshGlass column for chromatography
TLC plates (Silica gel 60 F₂₅₄)-TLC developing chamber, UV lamp (254 nm)
Step-by-Step Procedure

The overall workflow is summarized in the diagram below.

Caption: Experimental workflow diagram.

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 2-hydroxybenzonitrile (5.95 g, 50 mmol) and 50 mL of deionized water.

  • Base Addition: While stirring, add a solution of sodium hydroxide (2.40 g, 60 mmol) in 20 mL of deionized water. Stir until all solids have dissolved. The formation of the sodium phenoxide salt is exothermic.

  • Formaldehyde Addition: Cool the reaction mixture to 0-5 °C using an ice-water bath. From the dropping funnel, add formaldehyde solution (37 wt. %, 4.5 mL, ~55 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask in an ice-water bath.

    • Carefully acidify the reaction mixture by the slow, dropwise addition of concentrated hydrochloric acid until the pH is approximately 2. A precipitate will likely form.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or viscous oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc) to afford pure 2-Hydroxy-3-(hydroxymethyl)benzonitrile.

Data Summary and Characterization

The following table summarizes the key parameters for the described protocol.

ParameterValue / Description
Scale 50 mmol
Key Reagents 2-Hydroxybenzonitrile, Formaldehyde, NaOH
Solvent Water
Reaction Temp. 0-5 °C for addition, then Room Temperature
Reaction Time 12-18 hours
Purification Flash Column Chromatography (Silica Gel)
Expected Yield 65-75%
Appearance White to off-white solid

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, a singlet for the benzylic -CH₂- protons, and broad singlets for the two -OH groups (phenolic and alcoholic).

  • ¹³C NMR: Expect distinct signals for the seven aromatic carbons (including the nitrile carbon) and one aliphatic carbon of the hydroxymethyl group.

  • IR Spectroscopy: Look for characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), the C≡N stretch (~2230 cm⁻¹), and C-O stretches.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₈H₇NO₂, MW: 149.15 g/mol ) should be observed.

Safety and Handling

  • Formaldehyde: Is a known carcinogen and sensitizer. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide & Hydrochloric Acid: Are highly corrosive. Avoid contact with skin and eyes. Handle with appropriate PPE. Acid-base neutralization reactions are exothermic.

  • Organic Solvents: Ethyl acetate and hexanes are flammable. Keep away from ignition sources.

  • General Precautions: Always wear safety glasses, a lab coat, and appropriate gloves when performing this procedure.

References

  • Wikipedia contributors. (2023). Salicyl alcohol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Filo. (2025, October 30). Lederer-Manasse reaction mechanism steps detail. Retrieved from [Link]

  • Maxbrain Chemistry. Lederer-Manasse Reaction and Mechanism. Retrieved from [Link]

  • Zavitsas, A. A., Beaulieu, R. D., & Leblanc, J. R. (1968). Base‐catalyzed hydroxymethylation of phenol by aqueous formaldehyde. Kinetics and mechanism. Journal of Polymer Science Part A: Polymer Chemistry, 6(9), 2541-2559. Available from: [Link]

  • Starkey, L. F., et al. (2001). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. Forest Products Laboratory, U.S. Department of Agriculture. Available from: [Link]

  • Chemistry Baba. (2024, January 5). Lederer Manasse Reaction. YouTube. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Strategic Approaches to the Hydroxymethylation of 2-Hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Hydroxybenzonitrile, also known as salicylonitrile, is a synthetically valuable scaffold in medicinal chemistry and materials science.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzonitrile, also known as salicylonitrile, is a synthetically valuable scaffold in medicinal chemistry and materials science.[1] The introduction of a hydroxymethyl (-CH₂OH) group onto its aromatic ring yields derivatives with altered polarity, hydrogen bonding capabilities, and new reactive handles for further molecular elaboration. This functionalization, however, presents a unique chemical challenge. The 2-hydroxybenzonitrile ring is subject to the competing electronic influences of a strongly activating, ortho, para-directing hydroxyl group and a deactivating, meta-directing nitrile group.

Direct, single-step protocols for the hydroxymethylation of 2-hydroxybenzonitrile are not extensively documented in peer-reviewed literature. Therefore, this guide provides a framework built on established principles of phenol chemistry, offering two robust strategies to achieve the target synthesis of 2-hydroxy-3-(hydroxymethyl)benzonitrile and its isomers. We will explore both a direct, chelation-controlled hydroxymethylation and a two-step sequence involving ortho-formylation followed by selective reduction. The causality behind each protocol is detailed to empower researchers to adapt and optimize these methods for their specific needs.

Mechanistic Considerations: Directing Group Effects

The regiochemical outcome of electrophilic aromatic substitution on 2-hydroxybenzonitrile is dictated by the powerful influence of the hydroxyl group. Despite the presence of the deactivating nitrile group, the phenoxide anion, formed under basic conditions, strongly directs incoming electrophiles to the positions ortho and para to it.[2] In this specific molecule, the C2 position is occupied, leaving C4 (para) and C6 (ortho) as the most likely sites for substitution.

However, achieving high selectivity, particularly for the ortho position (C6), requires overcoming the steric hindrance and directing the electrophile precisely. This can be effectively accomplished by using metal salts that form a chelate complex between the phenolic oxygen and the incoming electrophile, such as formaldehyde. This chelation favors a transition state that delivers the electrophile to the adjacent ortho position.[3]

Figure 1: Directing influences on the 2-hydroxybenzonitrile ring.

Strategy A: Direct Chelation-Controlled Ortho-Hydroxymethylation

This strategy adapts a highly effective method used for the selective ortho-formylation of phenols, which utilizes anhydrous magnesium chloride and triethylamine.[4] The magnesium ion is proposed to form a complex with the phenoxide and paraformaldehyde, creating a rigid transition state that favors electrophilic attack at the proximate C6 position. This one-pot method offers an efficient route to the desired ortho-hydroxymethylated product.

Protocol 1: Direct Hydroxymethylation

Objective: To synthesize 2-hydroxy-6-(hydroxymethyl)benzonitrile.

Reagent/ParameterMolar Ratio/ValuePurpose
2-Hydroxybenzonitrile1.0 eqStarting Material
Anhydrous MgCl₂1.5 eqChelating Agent
Paraformaldehyde6.75 eqHydroxymethyl Source
Triethylamine (Et₃N)3.75 eqBase
Anhydrous Acetonitrile-Solvent
Temperature Reflux (~82 °C)Reaction Condition
Time 4-8 hoursReaction Duration

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-hydroxybenzonitrile (1.0 eq), anhydrous magnesium chloride (1.5 eq), and anhydrous acetonitrile.

  • Base Addition: Add dry triethylamine (3.75 eq) to the suspension and stir for 15 minutes at room temperature.

  • Reagent Addition: Add dry paraformaldehyde (6.75 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and carefully add 5% aqueous HCl to quench the reaction and dissolve the magnesium salts.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to isolate the desired product.[4]

G start Combine 2-Hydroxybenzonitrile, Anhydrous MgCl₂, and Acetonitrile in a Flame-Dried Flask add_base Add Triethylamine (Et₃N) Stir for 15 min start->add_base add_paraform Add Paraformaldehyde add_base->add_paraform reflux Heat to Reflux (4-8 h) Monitor by TLC add_paraform->reflux workup Cool to RT Quench with 5% aq. HCl reflux->workup extract Extract with Ethyl Acetate workup->extract purify Dry, Concentrate, and Purify via Column Chromatography extract->purify product 2-Hydroxy-6-(hydroxymethyl)benzonitrile purify->product G start 2-Hydroxybenzonitrile intermediate 2-Hydroxy-3-formylbenzonitrile start->intermediate Protocol 2A: MgCl₂, Et₃N, Paraformaldehyde final_product 2-Hydroxy-3-(hydroxymethyl)benzonitrile intermediate->final_product Protocol 2B: NaBH₄, MeOH

Sources

Method

Application Note: Chemoselective Reduction of 2-hydroxy-3-formylbenzonitrile

A Detailed Protocol for the Synthesis of 2-hydroxy-3-(hydroxymethyl)benzonitrile, a Key Pharmaceutical Building Block Introduction and Strategic Overview The targeted synthesis of bifunctional and trifunctional aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

A Detailed Protocol for the Synthesis of 2-hydroxy-3-(hydroxymethyl)benzonitrile, a Key Pharmaceutical Building Block

Introduction and Strategic Overview

The targeted synthesis of bifunctional and trifunctional aromatic compounds is a cornerstone of modern medicinal chemistry and drug development. The molecule 2-hydroxy-3-(hydroxymethyl)benzonitrile is a valuable synthetic intermediate, possessing three distinct functional groups—a phenol, a primary alcohol, and a nitrile—that can be selectively manipulated for the construction of complex molecular scaffolds. This application note provides a comprehensive guide to the chemoselective reduction of the aldehyde moiety in 2-hydroxy-3-formylbenzonitrile.

The primary challenge in this transformation is the selective reduction of the formyl group in the presence of a nitrile and a phenolic hydroxyl group. A robust and reliable protocol must employ a reducing agent that exhibits high selectivity for aldehydes over other reducible functional groups, ensuring a clean conversion and simplifying downstream purification.

The Principle of Chemoselectivity: Reagent Selection

The choice of reducing agent is the most critical parameter for the success of this synthesis. The reactivity of the functional groups present in the starting material decreases in the following order: aldehyde > ketone > ester ≈ nitrile.

  • Strong Hydride Reagents (e.g., Lithium Aluminum Hydride, LiAlH₄): These powerful reducing agents are generally unsuitable for this transformation. LiAlH₄ is highly reactive and would readily reduce both the aldehyde and the nitrile group, leading to the corresponding aminomethyl derivative, a significant undesired side product.[1]

  • Catalytic Hydrogenation: While effective for aldehyde reduction, catalytic hydrogenation often requires harsher conditions and may not be compatible with all functional groups. Furthermore, it can sometimes lead to the reduction of the nitrile group, depending on the catalyst and conditions employed.[2]

  • Sodium Borohydride (NaBH₄): This reagent is the ideal choice for this specific application. Sodium borohydride is a mild and highly selective reducing agent, known for its efficacy in reducing aldehydes and ketones to their corresponding alcohols.[3][4] Crucially, under standard protic solvent conditions (e.g., methanol or ethanol), it does not reduce more stable functional groups such as nitriles or esters.[3][5] This high degree of chemoselectivity makes NaBH₄ the superior reagent for achieving the desired transformation with high fidelity.

The mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon of the aldehyde.[2][6] The resulting alkoxide intermediate is then protonated by the solvent (e.g., methanol) to yield the primary alcohol.

Reaction Mechanism: Hydride Reduction of 2-hydroxy-3-formylbenzonitrile

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Starting Material in Anhydrous MeOH B 2. Cool Reaction to 0-5 °C A->B C 3. Add NaBH₄ in Portions B->C D 4. Stir & Monitor by TLC C->D E 5. Quench with 1M HCl D->E Reaction Complete F 6. Remove MeOH (Rotovap) E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry & Concentrate G->H I 9. Purify Crude Product (Recrystallization or Chromatography) H->I J Pure 2-hydroxy-3-(hydroxymethyl)benzonitrile I->J

Sources

Application

Application Notes and Protocols for the Synthesis of Crisaborole Utilizing 2-Hydroxy-3-(hydroxymethyl)benzonitrile

Introduction: A Novel Synthetic Approach to Crisaborole Crisaborole, the active pharmaceutical ingredient in Eucrisa®, is a non-steroidal topical treatment for mild-to-moderate atopic dermatitis.[1] It functions as a pho...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Synthetic Approach to Crisaborole

Crisaborole, the active pharmaceutical ingredient in Eucrisa®, is a non-steroidal topical treatment for mild-to-moderate atopic dermatitis.[1] It functions as a phosphodiesterase 4 (PDE4) inhibitor, effectively reducing inflammation and alleviating the symptoms of eczema.[1] The chemical structure of Crisaborole is characterized by a unique benzoxaborole moiety linked to a cyanophenoxy group.[2]

While established synthetic routes to Crisaborole are well-documented, they often commence from precursors such as 2-bromo-5-hydroxybenzaldehyde.[3] This application note details a novel, proposed synthetic pathway for Crisaborole, starting from the readily accessible, yet less conventional, precursor: 2-Hydroxy-3-(hydroxymethyl)benzonitrile . This exploration into an alternative synthesis is driven by the continuous pursuit of more efficient, cost-effective, and versatile manufacturing processes in pharmaceutical development. By leveraging this alternative starting material, we aim to provide researchers and drug development professionals with a scientifically sound and detailed protocol that may offer advantages in terms of starting material availability and overall synthetic strategy.

This document provides a comprehensive, step-by-step protocol for this novel synthesis, underpinned by established chemical principles and supported by authoritative literature. Each step is accompanied by a detailed explanation of the experimental choices, ensuring a thorough understanding of the underlying chemistry.

Proposed Synthetic Pathway Overview

The proposed synthesis of Crisaborole from 2-Hydroxy-3-(hydroxymethyl)benzonitrile is a multi-step process that can be logically divided into the following key transformations:

  • Selective Protection: The phenolic hydroxyl group of the starting material is selectively protected to prevent its interference in subsequent reactions.

  • Regioselective Bromination: A bromine atom is introduced at the C-5 position of the benzene ring, a crucial step for the final borylation and cyclization.

  • Diaryl Ether Formation: The protected and brominated intermediate is coupled with 4-fluorobenzonitrile to construct the core diaryl ether structure of Crisaborole.

  • Deprotection: The protecting group on the phenolic hydroxyl is removed to enable the final cyclization.

  • One-Pot Borylation and Cyclization: The final benzoxaborole ring is formed in a one-pot reaction involving borylation of the aryl bromide followed by intramolecular cyclization.

This synthetic strategy is designed to be robust and adaptable, drawing upon well-established reaction methodologies in organic synthesis.

Synthetic_Pathway_Overview start 2-Hydroxy-3-(hydroxymethyl)benzonitrile step1 Selective Protection start->step1 TBSCl, Imidazole step2 Regioselective Bromination step1->step2 NBS, CH2Cl2 step3 Diaryl Ether Formation step2->step3 4-Fluorobenzonitrile, K2CO3 step4 Deprotection step3->step4 TBAF step5 One-Pot Borylation & Cyclization step4->step5 1. B2pin2, Pd Catalyst 2. Acidic Workup end_product Crisaborole step5->end_product

Caption: Proposed synthetic pathway for Crisaborole.

Detailed Experimental Protocols

Part 1: Synthesis of 2-((tert-Butyldimethylsilyl)oxy)-3-(hydroxymethyl)benzonitrile

Rationale for Selective Protection: The starting material, 2-Hydroxy-3-(hydroxymethyl)benzonitrile, possesses two hydroxyl groups with different reactivities: a phenolic hydroxyl and a benzylic alcohol. The phenolic hydroxyl is more acidic and nucleophilic, making it prone to react in subsequent steps. To ensure the regioselective bromination at the desired position and to prevent unwanted side reactions during the diaryl ether formation, it is crucial to selectively protect the phenolic hydroxyl group. A tert-butyldimethylsilyl (TBS) group is an excellent choice for this purpose due to its ease of introduction under mild conditions, its stability to a wide range of reagents, and its selective removal with fluoride ions.

Experimental Protocol:

  • To a solution of 2-Hydroxy-3-(hydroxymethyl)benzonitrile (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBSCl, 1.1 equivalents) in DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired protected compound.

Part 2: Synthesis of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)-3-(hydroxymethyl)benzonitrile

Rationale for Regioselective Bromination: With the phenolic hydroxyl group protected, the subsequent electrophilic aromatic substitution (bromination) can be directed to the desired position. The TBS-protected hydroxyl group is a strong ortho-, para-director.[3] The position para to this group (C-5) is sterically accessible and electronically activated, making it the most favorable site for bromination. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this transformation.

Experimental Protocol:

  • Dissolve the protected intermediate from Part 1 (1 equivalent) in dichloromethane (CH2Cl2).

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS, 1.1 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography if necessary.

Part 3: Synthesis of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)-3-((4-cyanophenoxy)methyl)benzonitrile

Rationale for Diaryl Ether Formation: This step involves the formation of the crucial diaryl ether linkage. An SNAr reaction between the phenoxide (generated in situ from the deprotected hydroxyl group) and an activated aryl halide is a common and effective method.[2] In this proposed route, we first perform the etherification on the benzylic alcohol. While less common than phenoxide etherification, this approach is feasible.

Experimental Protocol:

  • To a solution of the brominated intermediate from Part 2 (1 equivalent) in anhydrous DMF, add potassium carbonate (K2CO3, 2 equivalents).

  • Add 4-fluorobenzonitrile (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the diaryl ether product.

Part 4: Synthesis of 5-Bromo-3-((4-cyanophenoxy)methyl)-2-hydroxybenzonitrile

Rationale for Deprotection: The TBS protecting group is selectively removed to reveal the free phenolic hydroxyl group, which is necessary for the final cyclization step. Tetrabutylammonium fluoride (TBAF) is the reagent of choice for this deprotection as it is highly selective for silicon-oxygen bonds and the reaction proceeds under mild conditions.

Experimental Protocol:

  • Dissolve the diaryl ether from Part 3 (1 equivalent) in tetrahydrofuran (THF).

  • Add a 1 M solution of TBAF in THF (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Part 5: One-Pot Synthesis of Crisaborole

Rationale for One-Pot Borylation and Cyclization: The final step involves the formation of the benzoxaborole ring. This can be efficiently achieved in a one-pot procedure. First, a palladium-catalyzed Miyaura borylation of the aryl bromide is performed using a diboron reagent like bis(pinacolato)diboron (B2pin2). The resulting boronate ester intermediate is then cyclized in situ or upon acidic workup to form the stable benzoxaborole ring of Crisaborole.[4][5] This one-pot approach is advantageous as it avoids the isolation of the potentially unstable boronic acid intermediate.

Experimental Protocol:

  • In a reaction vessel, combine the deprotected intermediate from Part 4 (1 equivalent), bis(pinacolato)diboron (B2pin2, 1.5 equivalents), and a palladium catalyst such as Pd(dppf)Cl2 (0.05 equivalents).

  • Add a suitable base, such as potassium acetate (KOAc, 3 equivalents), and a solvent like dioxane.

  • Degas the mixture with argon or nitrogen and then heat to 80-100 °C for 12-24 hours.

  • Monitor the borylation reaction by TLC or LC-MS.

  • After completion of the borylation, cool the reaction mixture and add an aqueous acid (e.g., 1 M HCl) to facilitate the cyclization.

  • Stir at room temperature for 1-2 hours.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude Crisaborole by recrystallization or column chromatography to obtain the final product.

Quantitative Data Summary

The following table provides a hypothetical summary of the quantitative data for the proposed synthesis of Crisaborole, assuming a starting scale of 10 grams of 2-Hydroxy-3-(hydroxymethyl)benzonitrile.

StepStarting MaterialReagentsProductTheoretical Yield (g)% Yield (Hypothetical)
1 2-Hydroxy-3-(hydroxymethyl)benzonitrile (10.0 g)TBSCl, Imidazole, DMF2-((tert-Butyldimethylsilyl)oxy)-3-(hydroxymethyl)benzonitrile17.690%
2 Protected Intermediate (15.8 g)NBS, CH2Cl25-Bromo-2-((tert-butyldimethylsilyl)oxy)-3-(hydroxymethyl)benzonitrile20.285%
3 Brominated Intermediate (17.2 g)4-Fluorobenzonitrile, K2CO3, DMF5-Bromo-2-((tert-butyldimethylsilyl)oxy)-3-((4-cyanophenoxy)methyl)benzonitrile22.880%
4 Diaryl Ether (18.2 g)TBAF, THF5-Bromo-3-((4-cyanophenoxy)methyl)-2-hydroxybenzonitrile13.595%
5 Deprotected Intermediate (12.8 g)B2pin2, Pd(dppf)Cl2, KOAcCrisaborole9.075%

Visualizing the Experimental Workflow

Experimental_Workflow cluster_part1 Part 1: Protection cluster_part2 Part 2: Bromination cluster_part3 Part 3: Ether Formation cluster_part4 Part 4: Deprotection cluster_part5 Part 5: Borylation & Cyclization p1_start Dissolve Starting Material in DMF p1_reagents Add Imidazole & TBSCl at 0°C p1_start->p1_reagents p1_reaction Stir at RT for 12-16h p1_reagents->p1_reaction p1_workup Aqueous Workup & Extraction p1_reaction->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p2_start Dissolve Protected Intermediate in CH2Cl2 p1_purify->p2_start p2_reagents Add NBS at 0°C p2_start->p2_reagents p2_reaction Stir at RT for 2-4h p2_reagents->p2_reaction p2_workup Quench & Aqueous Workup p2_reaction->p2_workup p3_start Combine Intermediate, K2CO3, & 4-Fluorobenzonitrile in DMF p2_workup->p3_start p3_reaction Heat at 80-100°C for 12-24h p3_start->p3_reaction p3_workup Aqueous Workup & Extraction p3_reaction->p3_workup p3_purify Column Chromatography p3_workup->p3_purify p4_start Dissolve Diaryl Ether in THF p3_purify->p4_start p4_reagent Add TBAF at RT p4_start->p4_reagent p4_reaction Stir for 1-2h p4_reagent->p4_reaction p4_workup Aqueous Workup & Extraction p4_reaction->p4_workup p4_purify Column Chromatography p4_workup->p4_purify p5_start Combine Intermediate, B2pin2, Pd Catalyst, & KOAc p4_purify->p5_start p5_reaction Heat at 80-100°C for 12-24h p5_start->p5_reaction p5_cyclization Acidic Workup p5_reaction->p5_cyclization p5_purify Recrystallization/Chromatography p5_cyclization->p5_purify Crisaborole Crisaborole p5_purify->Crisaborole Final Product

Caption: Detailed workflow for the synthesis of Crisaborole.

Conclusion

This application note presents a detailed and scientifically grounded protocol for a novel synthesis of Crisaborole starting from 2-Hydroxy-3-(hydroxymethyl)benzonitrile. While this route is proposed and not yet established in the literature, it is constructed upon well-understood and reliable chemical transformations. The outlined procedures for protection, bromination, diaryl ether formation, deprotection, and a final one-pot borylation/cyclization offer a plausible and efficient pathway to the target molecule. This guide is intended to serve as a valuable resource for researchers and professionals in drug development, encouraging further exploration and optimization of alternative synthetic strategies for important pharmaceutical compounds like Crisaborole.

References

  • Vertex AI Search. (2023). Crisaborole | 906673-24-3 | >98% - Smolecule.
  • Vertex AI Search. (2025). Efficient Synthesis of Crisaborole from m-Cresol: A Practical and Scalable Process.
  • Vertex AI Search. (2021).
  • Vertex AI Search. (2025). One-pot synthesis of benzoxaborole derivatives from the palladium-catalyzed cross-coupling reaction of alkoxydiboron with unprotected o-bromobenzylalcohols - Organic & Biomolecular Chemistry (RSC Publishing).
  • Vertex AI Search. (2021).
  • Vertex AI Search. (2021).
  • Vertex AI Search. (2025). Room-temperature nickel-catalyzed borylation/cyclization for the synthesis of benzoxaboroles and benzodiazaborines - Organic Chemistry Frontiers (RSC Publishing).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2025).

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Method

Application Notes &amp; Protocols: A Guide to the Selective Hydroxymethylation of Benzonitriles

Abstract: The introduction of a hydroxymethyl group onto a benzonitrile scaffold is a critical transformation in medicinal chemistry and materials science, providing a versatile handle for further functionalization. Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The introduction of a hydroxymethyl group onto a benzonitrile scaffold is a critical transformation in medicinal chemistry and materials science, providing a versatile handle for further functionalization. However, achieving regioselective hydroxymethylation on the electron-deficient benzonitrile ring presents significant synthetic challenges. This guide provides a comprehensive overview of established and emerging methodologies for the selective hydroxymethylation of benzonitriles. We delve into the mechanistic underpinnings of each approach, offering detailed, field-tested protocols and expert insights to navigate the complexities of reagent choice and reaction optimization. This document is intended for researchers, chemists, and drug development professionals seeking robust and reliable methods for synthesizing hydroxymethylated benzonitrile derivatives.

The Synthetic Challenge: Regioselectivity on a Deactivated Ring

Benzonitrile's electronic structure, characterized by the electron-withdrawing and meta-directing nitrile (-CN) group, poses a dual challenge for direct C-H functionalization. Firstly, the ring is deactivated towards classical electrophilic aromatic substitution. Secondly, controlling the position of substitution (ortho, meta, or para) requires carefully designed strategies that can override the inherent electronic preferences of the substrate. This guide will focus on methods that provide predictable and high regioselectivity.

G cluster_0 Benzonitrile Core cluster_1 Potential Isomers Benzonitrile C₆H₅CN ortho ortho 2-(Hydroxymethyl)benzonitrile Benzonitrile->ortho Selective Hydroxymethylation meta meta 3-(Hydroxymethyl)benzonitrile Benzonitrile->meta Selective Hydroxymethylation para para 4-(Hydroxymethyl)benzonitrile Benzonitrile->para Selective Hydroxymethylation

Figure 1: The challenge of achieving regioselectivity in the hydroxymethylation of the benzonitrile core.

ortho-Selective Hydroxymethylation: Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is arguably the most powerful and reliable strategy for achieving exclusive ortho-functionalization of benzonitriles.[1][2] In this approach, the cyano group acts as a Directed Metalation Group (DMG), coordinating to a strong organolithium base and directing deprotonation to the adjacent ortho position. The resulting aryllithium intermediate is then quenched with an appropriate electrophile, in this case, formaldehyde or a synthetic equivalent.

Causality Behind the Method: The foundational principle of DoM is kinetic control. The heteroatom(s) in the DMG (in this case, the nitrogen of the nitrile) act as a Lewis base, coordinating the Lewis acidic lithium of the alkyllithium base.[1] This coordination pre-complexes the base near the ortho C-H bonds, drastically lowering the activation energy for their deprotonation compared to other C-H bonds on the ring. This proximity-driven effect is strong enough to overcome the intrinsic electronic deactivation of the ring, leading to clean and efficient ortho-lithiation.[3][4]

G cluster_0 DoM Mechanism for Benzonitrile A Benzonitrile + n-BuLi B Coordination Complex (Li coordinates to N of CN) A->B Coordination C ortho-Lithiated Benzonitrile (Aryl Anion Intermediate) B->C ortho-Deprotonation D Electrophilic Quench (Addition of H₂C=O) C->D Nucleophilic Attack E Lithium Alkoxide Adduct D->E F Aqueous Workup (H₃O⁺) E->F Protonation G 2-(Hydroxymethyl)benzonitrile (ortho-Product) F->G

Figure 2: Mechanism of Directed ortho-Metalation (DoM) for selective hydroxymethylation.

Protocol 2.1: ortho-Hydroxymethylation of Benzonitrile via DoM

Materials:

  • Benzonitrile (anhydrous)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Paraformaldehyde, dried under vacuum

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Initial Solution: Under a positive pressure of nitrogen, charge the flask with anhydrous THF (50 mL) and benzonitrile (10 mmol, 1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (11 mmol, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. A color change is typically observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the ortho-lithiated species.

  • Electrophilic Quench: In a separate flame-dried flask, suspend finely ground, dry paraformaldehyde (30 mmol, 3.0 eq) in anhydrous THF (20 mL). Rapidly transfer this slurry to the reaction mixture via cannula while maintaining the temperature at -78 °C.

    • Expert Insight: Using a slurry of paraformaldehyde ensures it is reactive and readily available to quench the aryllithium, minimizing side reactions like coupling with unreacted n-BuLi.

  • Warming: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Workup: Cool the flask in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 2-(hydroxymethyl)benzonitrile.

Substrate ExampleBaseElectrophileTypical YieldSelectivity
Benzonitrilen-BuLiParaformaldehyde75-85%>98% ortho
4-ChlorobenzonitrileLDAParaformaldehyde70-80%>98% ortho
3-Methoxybenzonitrilen-BuLiParaformaldehyde80-90%>98% ortho to CN

Table 1: Representative examples of DoM for ortho-hydroxymethylation.

Indirect Two-Step Approach: Formylation and Subsequent Reduction

When direct hydroxymethylation is challenging or when meta or para isomers are desired, a reliable two-step sequence involving formylation followed by selective reduction is the preferred industrial and laboratory strategy. This method offers greater flexibility in achieving different isomers, as various regioselective formylation methods are available.

G Start Substituted Benzonitrile Step1 Step 1: Formylation (e.g., Vilsmeier-Haack) Start->Step1 Intermediate Formylbenzonitrile (-CHO) Step1->Intermediate Step2 Step 2: Selective Reduction (e.g., NaBH₄) Intermediate->Step2 Product Hydroxymethylbenzonitrile (-CH₂OH) Step2->Product

Figure 3: General workflow for the indirect hydroxymethylation of benzonitriles.

Part A: Formylation of Benzonitriles

The introduction of a formyl (-CHO) group can be achieved through several methods. For the deactivated benzonitrile ring, forcing conditions may be required. The Vilsmeier-Haack reaction is a common choice for introducing a formyl group, typically in the meta or para position depending on other substituents.[5]

Part B: Selective Reduction of the Formyl Group

The key to the success of this second step is the choice of a reducing agent that chemoselectively reduces the aldehyde in the presence of the nitrile. Nitriles are significantly less reactive towards nucleophilic reducing agents than aldehydes.

  • Causality of Reagent Choice: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reducing agent, highly effective for aldehydes and ketones, but generally unreactive towards nitriles, esters, and amides under standard conditions (e.g., in alcoholic solvents at room temperature). More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functionalities and must be avoided.[6][7]

Protocol 3.1: Synthesis of 4-(Hydroxymethyl)benzonitrile from 4-Formylbenzonitrile

Materials:

  • 4-Formylbenzonitrile

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-formylbenzonitrile (10 mmol, 1.0 eq) in methanol (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reduction: Add sodium borohydride (12 mmol, 1.2 eq) portion-wise over 20 minutes.

    • Safety Note: NaBH₄ reacts with methanol to generate hydrogen gas. Ensure adequate ventilation and add the reagent slowly to control the effervescence.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

  • Quenching: Cool the mixture back to 0 °C and slowly add deionized water (20 mL) to quench the excess NaBH₄.

  • Acidification: Carefully acidify the mixture to pH ~5-6 with 1 M HCl to decompose borate salts.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the remaining aqueous solution with ethyl acetate (3 x 40 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (40 mL), dry over anhydrous MgSO₄, filter, and concentrate to give the crude product.

  • Purification: If necessary, purify by recrystallization or flash column chromatography to yield pure 4-(hydroxymethyl)benzonitrile.

Emerging Frontiers in Hydroxymethylation

Recent advances in synthetic methodology are opening new, potentially milder and more sustainable routes to hydroxymethylated aromatics. While protocols specifically optimized for benzonitriles are still emerging, the underlying principles are highly relevant.

Electrophotocatalytic Hydroxymethylation

The convergence of electrochemistry and photocatalysis offers a novel approach to generate hydroxymethyl radicals from abundant C1 feedstocks like methanol.[8][9][10] In this strategy, a photocatalyst, upon excitation by light, initiates a hydrogen atom transfer (HAT) from methanol to generate the •CH₂OH radical. This radical then adds to the aromatic ring. Electrochemistry is used to regenerate the catalyst in a closed loop, avoiding the need for stoichiometric chemical oxidants.[9]

Mechanistic Insight: This method is particularly promising for functionalizing heteroaromatics and could be adapted for benzonitriles. The radical nature of the addition may offer different regioselectivity patterns compared to ionic pathways, potentially providing access to isomers that are difficult to obtain otherwise.[8]

G PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star Light (hν) PC_star->PC Relaxation Radical •CH₂OH Radical PC_star->Radical HAT from MeOH MeOH Methanol (CH₃OH) Adduct Radical Adduct Radical->Adduct Addition to Benzonitrile Benzonitrile Benzonitrile Product Hydroxymethyl- benzonitrile Adduct->Product Oxidation PC_red Reduced PC (PC•⁻) Adduct->PC_red SET Anode Anodic Oxidation PC_red->PC e⁻ PC_red->Anode Regeneration

Figure 4: Conceptual cycle for electrophotocatalytic hydroxymethylation.

Summary and Method Selection

The choice of reagent and protocol for the selective hydroxymethylation of benzonitriles is dictated primarily by the desired regioselectivity.

MethodSelectivityAdvantagesDisadvantagesKey Reagents
Directed ortho-Metalation Exclusively orthoHigh yield, excellent selectivity, one-pot procedure.Requires cryogenic temperatures, strictly anhydrous conditions, and strong organometallic bases.n-BuLi or LDA, Paraformaldehyde
Formylation & Reduction Versatile (o, m, p)Robust, avoids organolithiums, applicable to all isomers, uses common reagents.Two-step process (lower step economy), formylation can require harsh conditions.Formylating agent (e.g., POCl₃/DMF), NaBH₄
Electrophotocatalysis Potentially novelUses mild conditions, sustainable C1 source (methanol), avoids stoichiometric waste.Methodology is still developing for benzonitriles, may have complex optimization.Photocatalyst, Methanol, Electrolyzer

For targeted synthesis of ortho-(hydroxymethyl)benzonitrile, Directed ortho-Metalation is the superior method. For meta and para isomers, or when avoiding cryogenic and air-sensitive reagents is a priority, the two-step formylation-reduction sequence remains the most reliable and versatile approach.

References

  • Zapata-Lillo, C., & Pavez, P. (2025). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Stadler, A. M., & Shipe, W. D. (2004). Glyoxylic Acid and MP-Glyoxylate: Efficient Formaldehyde Equivalents in the 3-CC of 2-Aminoazines, Aldehydes, and Isonitriles. Organic Letters, 6(25), 4755–4758. [Link]

  • National Center for Biotechnology Information. (n.d.). Formaldehyde surrogates in multicomponent reactions. PubMed Central. [Link]

  • ResearchGate. (n.d.). The Electrochemistry of Halogenated Benzonitriles. [Link]

  • Gisby, G. P., & Pugin, B. (1993). Method of hydroxylation of activated aromatic molecules.
  • Snieckus, V. (n.d.). Directed (ortho) Metallation. [Link]

  • Kawamoto, T., Okada, T., & Ryu, I. (2013). Efficient hydroxymethylation reactions of iodoarenes using CO and 1,3-dimethylimidazol-2-ylidene borane. Semantic Scholar. [Link]

  • Trossini, G. H. G., & Guido, R. V. C. (2022). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Molecules, 27(15), 4983. [Link]

  • ResearchGate. (2023). Formylation of substituted benzonitriles or CuCN promoted cyanation of 2-bromo benzaldehydes in the synthesis of 2-cyanobenzaldehydes. [Link]

  • MDPI. (2024). Alkoxyalkylation of Electron-Rich Aromatic Compounds. International Journal of Molecular Sciences. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • Royal Society of Chemistry. (2024). Four-electron reduction of CO₂: from formaldehyde and acetal synthesis to complex transformations. Chemical Science. [Link]

  • Zhu, R.-J., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature Communications, 13(1), 234. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. [Link]

  • Weizmann Institute of Science. (n.d.). Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation. WIS Works. [Link]

  • Balanson, R. D., Kobal, V. M., & Schumaker, R. R. (1977). Methylthioformaldine. A new formaldehyde anion equivalent. The Journal of Organic Chemistry, 42(2), 393–394. [Link]

  • Gini, A., et al. (2024). Electrophotocatalytic hydroxymethylation of azaarenes with methanol. ChemRxiv. [Link]

  • ChemistryViews. (2023). Photocatalytic Synthesis of Benzonitriles on BiOBr Nanosheets. [Link]

  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. [Link]

  • El-Fattah, M. E. A., & Snieckus, V. (2022). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Molecules, 27(21), 7545. [Link]

  • Caiger, L., et al. (2021). Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon. Chemical Science, 12(31), 10614–10619. [Link]

  • Hall, J. B., & McEntee, T. C. (1997). Method for the preparation of 2 hydroxybenzonitrile.
  • Royal Society of Chemistry. (n.d.). The photocatalytic selective 1,2-hydroxyacylmethylation of 1,3-dienes with sulfur ylides as the source of alkyl radicals. Organic Chemistry Frontiers. [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic ortho C–H methylation and trideuteromethylation of arylthianthrenium salts via the Catellani strategy. Organic Chemistry Frontiers. [Link]

  • Gini, A., et al. (2024). Electrophotocatalytic Hydroxymethylation of Azaarenes with Methanol. Organic Letters, 26(38), 7957–7962. [Link]

  • ResearchGate. (2025). Electrochemical α‐Hydroxymethylation of Aryl Ketones with Methanol. [Link]

  • Gini, A., et al. (2024). Electrophotocatalytic Hydroxymethylation of Azaarenes with Methanol. Universidad de Alicante. [Link]

  • ResearchGate. (n.d.). Selective reduction of benzonitrile using 5wt% Pd/Al2O3 catalyst and formic acid as a hydrogen source under additive-free conditions. [Link]

  • Wang, L. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research, 7(3), 200-201. [Link]

  • Royal Society of Chemistry. (n.d.). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering. [Link]

  • Kinney, J. B., et al. (2008). Selective ortho methylation of nitroheteroaryls by vicarious nucleophilic substitution. The Journal of Organic Chemistry, 73(17), 6793–6799. [Link]

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Application

Application Note: Strategic Protection of Hydroxyl Groups in 2-Hydroxy-3-(hydroxymethyl)benzonitrile

Abstract & Strategic Overview 2-Hydroxy-3-(hydroxymethyl)benzonitrile (CAS: 611-20-1) is a high-value pharmacophore, serving as the critical "hinge" intermediate in the synthesis of benzoxaborole therapeutics (e.g., Cris...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-Hydroxy-3-(hydroxymethyl)benzonitrile (CAS: 611-20-1) is a high-value pharmacophore, serving as the critical "hinge" intermediate in the synthesis of benzoxaborole therapeutics (e.g., Crisaborole, Tavaborole). Its structure presents a classic chemo-selectivity challenge: a phenolic hydroxyl (C2) and a primary benzylic hydroxyl (C3-methyl) in an ortho relationship, flanked by an electron-withdrawing nitrile group.

This guide moves beyond generic protection protocols. It analyzes the electronic and steric disparity between these two nucleophiles to provide three field-proven workflows:

  • Chemo-Selective Phenolic Alkylation: Exploiting pKa differences.

  • Selective Benzylic Silylation: Exploiting nucleophilic hierarchy.

  • Cyclic "Locking": Simultaneous protection for rigid scaffold manipulation.

Chemical Analysis & Reactivity Profile

To design a robust protocol, we must first quantify the reactivity landscape.

FeaturePhenolic -OH (C2)Benzylic -OH (C3)Nitrile (-CN)
pKa (approx) ~7.5 - 8.5 (Enhanced acidity due to CN)~16.0 (Standard primary alcohol)N/A
Nucleophilicity High (as phenolate anion)Moderate (neutral); High (alkoxide)Low
Sterics Sterically crowded (ortho-disubstituted)Unhindered (Primary)Linear, low steric demand
Risk Factors Oxidation to quinones (low risk here); Ambident reactivityOxidation to aldehyde/acid; EliminationHydrolysis to amide/acid under strong acid/base
The "Ortho-Effect" Opportunity

The 1,5-distance between the two oxygen atoms allows for the formation of 6-membered cyclic protecting groups (acetals, carbonates, or boronates). This is a unique structural advantage that can be leveraged to protect both sites simultaneously with high stability.

Decision Matrix: Selecting the Right Protocol

Figure 1: Strategic decision tree for selecting the appropriate protection methodology based on intended downstream synthetic manipulations.

Detailed Protocols

Protocol A: Selective Protection of Phenolic Hydroxyl

Target: 2-(Benzyloxy)-3-(hydroxymethyl)benzonitrile Mechanism: Williamson Ether Synthesis via selective deprotonation. Rationale: The phenolic proton is significantly more acidic (pKa ~8) than the benzylic proton (pKa ~16). Using a weak base like Potassium Carbonate (


) selectively deprotonates the phenol without generating the benzylic alkoxide.

Reagents:

  • Substrate: 1.0 eq

  • Benzyl Bromide (BnBr): 1.1 eq

  • Potassium Carbonate (

    
    ): 1.5 eq
    
  • Solvent: Acetone (Reagent Grade) or DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 10.0 mmol of substrate in 30 mL of Acetone.

  • Base Addition: Add 15.0 mmol (2.07 g) of granular

    
    .
    
    • Expert Tip: Use granular base rather than powder to prevent clumping, or use vigorous mechanical stirring.

  • Alkylation: Add 11.0 mmol (1.31 mL) of Benzyl Bromide dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The phenol spot (lower Rf) should disappear.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Crystallize from cold Ethanol or purify via flash chromatography.

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the phenolic singlet (~9-10 ppm) and the appearance of the benzylic methylene singlet (~5.2 ppm) for the O-Bn group. The aliphatic -CH2OH signal (~4.6 ppm) should remain as a doublet (coupling to OH) or singlet depending on solvent.

Protocol B: Selective Protection of Benzylic Hydroxyl

Target: 3-((tert-Butyldimethylsilyloxy)methyl)-2-hydroxybenzonitrile Mechanism: Steric-controlled Silylation. Rationale: While phenols can be silylated, primary alcohols are kinetically more nucleophilic towards bulky silyl chlorides (TBDMSCl) in the presence of mild bases like Imidazole. However, to ensure absolute selectivity , we utilize the Trityl (Tr) group or controlled TBDMS conditions.

Reagents:

  • Substrate: 1.0 eq

  • TBDMS-Cl: 1.1 eq

  • Imidazole: 2.5 eq

  • Solvent: DCM (Dichloromethane) - Note: Avoid DMF if high selectivity is required, as DMF promotes silylation of phenols.

Step-by-Step:

  • Preparation: Dissolve 10.0 mmol of substrate in 50 mL anhydrous DCM at 0°C.

  • Catalyst: Add 25.0 mmol (1.70 g) of Imidazole.

  • Silylation: Add 11.0 mmol (1.66 g) of TBDMS-Cl portion-wise over 15 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT for 1 hour.

    • Critical Control: Do not heat.[1] Heating will promote silylation of the hindered phenolic oxygen.

  • Quench: Pour into saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x), wash with brine, dry over

    
    .
    

Troubleshooting:

  • Issue: Bis-silylation observed (both OH protected).

  • Fix: Switch reagent to Trityl Chloride (TrCl) in Pyridine.[2] Trityl ethers of phenols are extremely unstable and rarely form, making TrCl highly selective for the primary alcohol.

Protocol C: Cyclic "Locking" (Simultaneous Protection)

Target: 5-Cyano-4H-benzo[d][1,3]dioxine Mechanism: Acetalization. Rationale: This forms a rigid 6-membered ring, protecting both groups and preventing rotation. This is ideal if the nitrile group needs to be reduced or attacked by Grignards, as the cyclic acetal is robust against basic nucleophiles.

Reagents:

  • Substrate: 1.0 eq

  • 2,2-Dimethoxypropane (DMP): 5.0 eq (Reagent & Solvent)

  • p-Toluenesulfonic acid (pTsOH): 0.05 eq (Catalyst)

  • Solvent: Acetone (optional co-solvent)

Step-by-Step:

  • Setup: Dissolve substrate in DMP (or Acetone/DMP 1:1 mix).

  • Catalysis: Add catalytic pTsOH.

  • Equilibrium Shift: Stir at RT. If conversion is slow, install a Dean-Stark trap (using Benzene/Toluene as solvent instead of neat DMP) to remove Methanol, driving the equilibrium.

  • Neutralization: Quench with

    
     before concentration to prevent hydrolysis.
    

References

  • Benzoxaborole Synthesis & Reactivity

    • Zhang, J., et al.[3] "The synthesis of benzoxaboroles and their applications in medicinal chemistry." Science China Chemistry, 2013.[3] Link

    • Context: Describes the use of salicyl alcohol derivatives in creating the benzoxaborole ring system found in Tavaborole.
  • Selective Phenol Protection

    • Greene, T. W., & Wuts, P. G. M.[4] "Protective Groups in Organic Synthesis." Wiley-Interscience.

    • Context: Standard protocols for Williamson ether synthesis distinguishing between phenols (pKa ~10) and alcohols (pKa ~16).
  • Selective Silylation Methodologies

    • Kocieński, P. J.[5] "Protecting Groups."[2][6] Thieme.

    • Context: Details the kinetic preference of TBDMSCl for primary alcohols over phenols in non-polar solvents.
  • Application in Crisaborole Intermediates

    • Akama, T., et al. "Discovery and Synthesis of 4-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile (AN2728) as a Potential Topical Anti-Inflammatory Agent." Bioorganic & Medicinal Chemistry Letters, 2009. Link

    • Context: Validates the structural importance of the 2-hydroxy-3-hydroxymethyl motif in drug development.

Sources

Method

A Scalable Synthesis Route for Lorlatinib (CAS 1261450-43-4): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Lorlatinib (PF-06463922), a potent, brain-penetrant, third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor, represents a sign...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Lorlatinib (PF-06463922), a potent, brain-penetrant, third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor, represents a significant advancement in the treatment of specific non-small cell lung cancers (NSCLC).[1][2] Its complex macrocyclic structure presents considerable synthetic challenges, particularly for large-scale production. This document provides a detailed overview of a scalable, convergent synthesis route for Lorlatinib, focusing on the underlying chemical principles, optimized protocols, and practical insights for robust and efficient manufacturing.

The manufacturing process for Lorlatinib has been refined from its initial discovery synthesis to a robust, kilogram-scale production. A key strategy in this scale-up has been a convergent approach, where two complex molecular fragments are synthesized independently and then coupled together, followed by a final ring-closing reaction to form the macrocycle. This method allows for greater efficiency and easier purification of intermediates. The overall yield of the synthesis has been significantly improved from an initial 10% to approximately 30% through process optimization efforts.[3]

Overall Synthetic Strategy

The synthesis of Lorlatinib is strategically divided into three main stages:

  • Synthesis of the Aminopyrazole Fragment: A multi-step process to construct the substituted aminomethyl pyrazole core.

  • Synthesis of the Chiral Pyridine Ether Fragment: A sequence involving an enantioselective reduction to establish the crucial stereocenter.

  • Convergent Assembly and Macrocyclization: The coupling of the two fragments via a Suzuki-Miyaura reaction, followed by deprotection and a final macrolactamization to yield Lorlatinib.

This convergent strategy is illustrated in the workflow diagram below.

G cluster_0 Synthesis of Aminopyrazole Fragment cluster_1 Synthesis of Chiral Pyridine Ether Fragment cluster_2 Final Assembly and Macrocyclization start_A Pyrazole Ester int_A1 Bis-brominated Pyrazole Ester start_A->int_A1 Bis-bromination int_A2 N-Alkylated Pyrazole Ester int_A1->int_A2 N-Alkylation with protected methylamine int_A3 Aminopyrazole Nitrile Fragment int_A2->int_A3 Ester Hydrolysis, Amidation, Dehydration int_C1 Coupled Intermediate int_A3->int_C1 Suzuki-Miyaura Coupling start_B Commercial Ketone int_B1 Chiral Alcohol start_B->int_B1 Enantioselective Reduction int_B2 Pyridine Ether int_B1->int_B2 Mesylation & SN2 Displacement int_B3 Suzuki Precursor (Boronate Ester) int_B2->int_B3 Carbonylation, Bromination, Boc-protection, Borylation int_B3->int_C1 int_C2 Deprotected Amino Acid int_C1->int_C2 Deprotection & Ester Hydrolysis final_product Lorlatinib int_C2->final_product Macrolactamization

Figure 1: Convergent synthetic workflow for Lorlatinib.

Part 1: Synthesis of the Aminopyrazole Fragment

The aminomethyl pyrazole fragment is a key building block. Its synthesis begins with a commercially available pyrazole ester and proceeds through a series of transformations to install the required functional groups.

Protocol: Synthesis of the Aminopyrazole Nitrile
  • Bis-bromination of Pyrazole Ester: The starting pyrazole ester is subjected to bis-bromination to activate the pyrazole ring for subsequent reactions.

  • N-Alkylation: The bis-brominated intermediate is then reacted with a protected methylamine equivalent, such as N-(tert-butoxycarbonyl)methylamine, in the presence of a strong base like sodium hydride. This step introduces the methylamine side chain.[1][4]

  • Conversion of Ester to Nitrile: This is a three-step sequence:

    • Ester Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid.

    • Amidation: The carboxylic acid is converted to a primary amide.

    • Dehydration: The primary amide is dehydrated to the target nitrile, yielding the aminopyrazole fragment.[1][4]

Part 2: Synthesis of the Chiral Pyridine Ether Fragment

A critical aspect of the Lorlatinib synthesis is the establishment of the correct stereochemistry at the benzylic position. This is achieved through a highly efficient enantioselective reduction.

Protocol: Synthesis of the Chiral Pyridine Ether Boronate Ester
  • Enantioselective Reduction: A commercial ketone is reduced to the corresponding chiral alcohol. While various chemical reducing agents were explored, a biocatalytic approach using a ketoreductase enzyme was found to be superior for large-scale production, affording the desired enantiomer in high yield and excellent enantioselectivity (>200 kg scale).[1][4]

  • Formation of the Pyridine Ether Bond:

    • Activation of the Alcohol: The chiral secondary alcohol is activated by converting it into a good leaving group, typically a methanesulfonate (mesylate) ester.

    • SN2 Displacement: The mesylate is then displaced by 2-amino-3-hydroxypyridine in an SN2 reaction to form the crucial pyridine ether linkage.[1][4]

  • Functional Group Manipulations:

    • Carbonylation: An aryl iodide on the molecule is converted to a methyl ester via a palladium-catalyzed carbonylation in the presence of carbon monoxide and methanol.[1]

    • Bromination: A bromine atom is introduced onto the pyridine ring at the position para to the amino group.

    • Boc Protection: The amino group on the pyridine ring is protected with two tert-butoxycarbonyl (Boc) groups.

    • Miyaura Borylation: The final step to prepare the Suzuki coupling partner is a Miyaura borylation, which converts the aryl bromide to a boronate ester.[1][4]

Part 3: Convergent Assembly and Macrocyclization

The final stage of the synthesis involves coupling the two prepared fragments and then forming the macrocyclic ring.

Protocol: Final Assembly and Macrolactamization
  • Suzuki-Miyaura Coupling: The aminopyrazole nitrile fragment is coupled with the chiral pyridine ether boronate ester using a palladium catalyst and a base such as cesium fluoride. A significant challenge in this step is the formation of a homocoupled dimer of the boronate ester. To minimize this side reaction, which can be as high as 30%, a slow addition of a toluene solution of the boronate ester to the reaction mixture over 12-16 hours is critical. This process modification suppresses the formation of the homocoupled impurity to less than 3%.[1][3][5]

  • Deprotection and Ester Hydrolysis:

    • Acidic Deprotection: The three Boc protecting groups (two on the pyridine nitrogen and one on the methylamine) are removed under acidic conditions.[1][4]

    • Chemoselective Ester Hydrolysis: The methyl ester is then hydrolyzed to the carboxylic acid. A key innovation for scalability is the use of potassium trimethylsilanolate (KOTMS) for this step. KOTMS is highly chemoselective, hydrolyzing the ester without affecting the nitrile group, and allows for the precipitation of the product as a crystalline solid, simplifying purification. This step proceeds with a 66% yield for the final three steps (coupling, deprotection, and hydrolysis).[3]

  • Macrolactamization: The final ring-closing amidation is a critical and often challenging step in macrocycle synthesis.

    • Reagent Selection: The coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has been found to be highly effective for this macrolactamization. A thorough process safety evaluation of HATU enabled its use on a large scale.[3]

    • Reaction Conditions: To minimize intermolecular side reactions that lead to dimers and oligomers, the deprotected amino acid is added slowly over 14 hours to a dilute solution of HATU and a base (e.g., triethylamine) in a suitable solvent mixture like DMF/EtOAc. This high-dilution technique favors the desired intramolecular cyclization.

    • Work-up and Crystallization: Following the reaction, an aqueous workup is performed. The final product is then crystallized from a solution containing acetic acid, which isolates Lorlatinib as an acetic acid solvate in high purity (>99.2%) and a 56% yield for the macrocyclization step.[1] This crystallization step is crucial as it avoids the need for chromatographic purification of the final product.[3]

Quantitative Data Summary

StepTransformationKey Reagents/ConditionsYieldNotes
Part 1 & 2 Synthesis of FragmentsMulti-step-Yields for individual steps not detailed in aggregated sources.
Part 3.1 Suzuki-Miyaura CouplingPdCl₂(dppf), CsF, Toluene/H₂O, 88°CHighSlow addition over 12-16h is critical to minimize homocoupling.
Part 3.2 Deprotection & HydrolysisHCl(g), iPrOAc; then TMSOK, MeCN66% (overall for last 3 steps)TMSOK provides excellent chemoselectivity.
Part 3.3 MacrolactamizationHATU, TEA, DMF/EtOAc, 30°C56%Slow addition is crucial. Final product crystallized as acetic acid solvate.
Overall Complete Synthesis-~30%Improved from 10% in initial discovery synthesis.

Conclusion

The scalable synthesis of Lorlatinib is a testament to the power of modern process chemistry in overcoming significant synthetic challenges. The convergent approach, coupled with key process optimizations such as biocatalytic enantioselective reduction, controlled Suzuki-Miyaura coupling, chemoselective hydrolysis, and a robust, chromatography-free macrolactamization, has enabled the efficient, multi-kilogram production of this important therapeutic agent. This detailed guide provides researchers and drug development professionals with a comprehensive understanding of the strategies and methodologies employed in the scalable synthesis of Lorlatinib.

References

  • Academia.edu. Exploratory Process Development of Lorlatinib. Retrieved from [Link]

  • ACS Publications. (2018, August 1). Exploratory Process Development of Lorlatinib. Organic Process Research & Development. Retrieved from [Link]

  • YouTube. (2021, November 27). Synthesis of Drugs: Lorlatinib. Retrieved from [Link]

  • ResearchGate. Exploratory Process Development of Lorlatinib | Request PDF. Retrieved from [Link]

  • PubMed. (2016, March 7). Conformational Studies and Atropisomerism Kinetics of the ALK Clinical Candidate Lorlatinib (PF-06463922) and Desmethyl Congeners. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Discovery and Development of Lorlatinib: A Macrocyclic Inhibitor of EML4-ALK for the Treatment of NSCLC | Request PDF. Retrieved from [Link]

  • Liao, M., Wang, X., et al. (2022, May 20). Direct Enantioseparation of Lorlatinib Enantiomers by Liquid Chromatography on a Chiralpak IB Column. Journal of Chromatographic Science. Retrieved from [Link]

  • The Chemistry of Lorlatinib: From Discovery to Commercial Route Development. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Crystallization of 2-Hydroxy-3-(hydroxymethyl)benzonitrile

Introduction 2-Hydroxy-3-(hydroxymethyl)benzonitrile is a bifunctional aromatic compound of significant interest in pharmaceutical and materials science research. Its structure, featuring a hydroxyl group, a hydroxymethy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxy-3-(hydroxymethyl)benzonitrile is a bifunctional aromatic compound of significant interest in pharmaceutical and materials science research. Its structure, featuring a hydroxyl group, a hydroxymethyl group, and a nitrile moiety on a benzene ring, presents a unique combination of hydrogen bond donors and acceptors, as well as aromatic stacking capabilities. These characteristics make it a valuable intermediate in the synthesis of more complex molecules. The isolation and purification of this compound in a crystalline form with consistent and well-defined properties are crucial for its effective use in drug development and other applications.

The crystalline form of a substance can significantly impact its physical and chemical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, controlling the crystallization process is a critical step in ensuring product quality and performance. This guide provides a comprehensive overview of the key considerations and methodologies for the crystallization of 2-Hydroxy-3-(hydroxymethyl)benzonitrile, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Hydroxy-3-(hydroxymethyl)benzonitrile is the foundation for developing a successful crystallization strategy.

PropertyValueSource
Molecular Formula C8H7NO[1][2]
Molecular Weight 133.15 g/mol [1][3]
Physical Form Solid[1][3]
Appearance Colorless to pale yellow solid[2]
Melting Point 63 - 66 °C[1]
Solubility Slightly soluble in water, soluble in organic solvents.[1]

The presence of both a hydroxyl and a hydroxymethyl group suggests a capacity for strong hydrogen bonding, which will significantly influence its solubility in protic solvents. The nitrile group adds to the molecule's polarity. The aromatic ring allows for π-π stacking interactions.

PART 1: Preliminary Analysis for Crystallization Development

Before attempting crystallization, a systematic preliminary analysis is essential to understand the compound's behavior in various solvent systems.

Solvent Solubility Screening

Objective: To identify suitable solvents for crystallization. An ideal solvent will dissolve the compound to a high degree at an elevated temperature but to a low degree at room temperature or below.

Protocol:

  • Solvent Selection: Choose a diverse range of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane).

  • Sample Preparation: Accurately weigh a small amount of 2-Hydroxy-3-(hydroxymethyl)benzonitrile (e.g., 10 mg) into several vials.

  • Isothermal Shake-Flask Method:

    • Add a small, measured volume of a solvent to each vial (e.g., 0.1 mL).

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 50 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Visually inspect for dissolution. If the solid dissolves completely, add more solute until a saturated solution is obtained. If the solid does not dissolve, add more solvent incrementally.

  • Data Analysis: Quantify the solubility at each temperature. This can be done by filtering the saturated solution and analyzing the concentration of the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Polymorph Screening

Objective: To investigate the potential for polymorphism, which is the ability of a compound to exist in more than one crystalline form.[4] Different polymorphs can have different physical properties.[4]

Protocol:

  • Crystallization from Diverse Solvents: Crystallize the compound from a variety of solvents identified in the solubility screening.

  • Varying Crystallization Conditions: Induce crystallization under different conditions, such as rapid cooling, slow cooling, and fast/slow evaporation.

  • Solid-State Characterization: Analyze the resulting crystals using techniques such as:

    • Powder X-ray Diffraction (PXRD): To identify different crystal lattices.

    • Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

    • Thermogravimetric Analysis (TGA): To assess thermal stability and desolvation.

    • Microscopy (Optical and/or Scanning Electron): To observe crystal habit and morphology.

PART 2: Crystallization Methodologies

Based on the preliminary analysis, appropriate crystallization methods can be selected and optimized.

Cooling Crystallization

Principle: This is the most common crystallization technique and relies on the principle that the solubility of most compounds decreases with decreasing temperature.

Protocol:

  • Dissolution: Dissolve the crude 2-Hydroxy-3-(hydroxymethyl)benzonitrile in a suitable solvent (identified from solubility screening) at an elevated temperature (e.g., near the solvent's boiling point) to form a saturated or near-saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with filter paper.

  • Cooling:

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator or ice bath). This generally promotes the growth of larger, more well-defined crystals.

    • Rapid Cooling (Crash Crystallization): Quickly cool the solution, which may be necessary if the compound tends to form supersaturated solutions that are resistant to crystallization. This often results in smaller crystals.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Causality Behind Experimental Choices: The choice of cooling rate is critical. Slow cooling allows for crystal growth to occur near equilibrium, favoring the formation of a thermodynamically stable polymorph with fewer defects. Rapid cooling can trap molecules in a less stable, kinetically favored polymorph.

Antisolvent Addition (Drowning Out)

Principle: This method involves adding a solvent in which the compound is insoluble (the antisolvent) to a solution of the compound in a solvent in which it is soluble. This reduces the overall solubility and induces crystallization.

Protocol:

  • Dissolution: Dissolve the compound in a good solvent to create a concentrated solution.

  • Antisolvent Addition: Slowly add the antisolvent to the solution with stirring. The rate of addition can influence crystal size and morphology.

  • Crystallization: Continue adding the antisolvent until precipitation is complete.

  • Isolation, Washing, and Drying: Follow the same procedures as for cooling crystallization.

Causality Behind Experimental Choices: The key is the miscibility of the solvent and antisolvent and the insolubility of the compound in the antisolvent. The rate of antisolvent addition controls the level of supersaturation. A slow addition rate maintains a low level of supersaturation, favoring crystal growth over nucleation, which can lead to larger crystals.

Evaporative Crystallization

Principle: This technique involves the slow evaporation of the solvent from a solution, which increases the concentration of the solute and eventually leads to crystallization.

Protocol:

  • Dissolution: Prepare a solution of the compound in a volatile solvent.

  • Evaporation: Leave the solution in a loosely covered container (e.g., a beaker with a watch glass or a vial with a perforated cap) to allow for slow solvent evaporation at a constant temperature.

  • Isolation: Once crystals have formed and the desired amount of solvent has evaporated, isolate the crystals by decanting the remaining solvent or by filtration.

  • Drying: Dry the crystals.

Causality Behind Experimental Choices: This method is suitable for compounds that are highly soluble at room temperature or are thermally unstable. The choice of solvent is important; it should be sufficiently volatile to evaporate at a reasonable rate but not so volatile that it leads to amorphous precipitation.

Vapor Diffusion

Principle: This is a variation of the antisolvent method, often used to grow high-quality single crystals for X-ray diffraction studies. A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with an antisolvent. The antisolvent vapor slowly diffuses into the solution, inducing crystallization.

Protocol:

  • Dissolution: Dissolve the compound in a good solvent.

  • Setup: Place a small vial containing the solution inside a larger, sealed jar containing a layer of the antisolvent.

  • Diffusion: Allow the system to stand undisturbed. The antisolvent vapor will slowly diffuse into the solution, causing crystallization over a period of days to weeks.

  • Isolation: Carefully remove the crystals from the vial.

Causality Behind Experimental Choices: This method creates a very slow and controlled increase in supersaturation, which is ideal for the growth of large, high-quality single crystals. The choice of solvent and antisolvent pairs is critical for controlling the diffusion rate.

Visualization of the Crystallization Workflow

The general workflow for developing a crystallization method can be visualized as follows:

Crystallization_Workflow cluster_preliminary Preliminary Analysis cluster_method_selection Method Selection & Optimization cluster_characterization Crystal Characterization Solubility_Screening Solubility Screening Polymorph_Screening Polymorph Screening Solubility_Screening->Polymorph_Screening Cooling Cooling Crystallization Polymorph_Screening->Cooling Antisolvent Antisolvent Addition Polymorph_Screening->Antisolvent Evaporation Evaporative Crystallization Polymorph_Screening->Evaporation Vapor_Diffusion Vapor Diffusion Polymorph_Screening->Vapor_Diffusion PXRD PXRD Cooling->PXRD DSC DSC Antisolvent->DSC TGA TGA Evaporation->TGA Microscopy Microscopy Vapor_Diffusion->Microscopy Pure_Crystals Pure Crystalline Product PXRD->Pure_Crystals DSC->Pure_Crystals TGA->Pure_Crystals Microscopy->Pure_Crystals Crude_Compound Crude Compound Crude_Compound->Solubility_Screening

Caption: General workflow for crystallization method development.

Summary of Crystallization Parameters

MethodKey Parameters to ControlExpected Outcome
Cooling Crystallization Cooling rate, initial concentration, solvent choiceGood for moderate to high yields; crystal size is rate-dependent.
Antisolvent Addition Rate of antisolvent addition, solvent/antisolvent ratio, temperatureVersatile for many compounds; can be used for screening.
Evaporative Crystallization Rate of evaporation (controlled by surface area and temperature), solvent volatilityGood for producing high-purity crystals, especially for thermolabile compounds.
Vapor Diffusion Solvent/antisolvent pair, temperature, system volumeIdeal for growing high-quality single crystals for structural analysis.

Troubleshooting Common Crystallization Issues

  • Oiling Out: The compound separates as a liquid rather than a solid.

    • Cause: The solution is too concentrated, or the cooling is too rapid.

    • Solution: Dilute the solution, cool it more slowly, or try a different solvent.

  • No Crystals Form: The solution remains clear even after cooling or antisolvent addition.

    • Cause: The solution is not sufficiently supersaturated, or nucleation is inhibited.

    • Solution: Concentrate the solution, cool to a lower temperature, add a seed crystal, or scratch the inside of the flask with a glass rod to induce nucleation.

  • Amorphous Precipitate: A fine powder with no crystalline structure forms.

    • Cause: The level of supersaturation is too high, leading to rapid precipitation.

    • Solution: Reduce the rate of cooling or antisolvent addition. Use a more dilute solution.

Safety Precautions

Always handle 2-Hydroxy-3-(hydroxymethyl)benzonitrile and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

The successful crystallization of 2-Hydroxy-3-(hydroxymethyl)benzonitrile requires a systematic approach that begins with a thorough understanding of its physicochemical properties. By carefully screening solvents and exploring different crystallization techniques, researchers can obtain a crystalline product with the desired purity, yield, and physical form. The protocols and insights provided in this guide serve as a starting point for developing a robust and reproducible crystallization process for this versatile compound.

References

  • LookChem. (n.d.). Benzonitrile, 2-(Hydroxymethyl)- | Properties, Applications, Safety Data & Suppliers in China. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-[2-(Hydroxymethyl)phenoxy]benzonitrile Properties. Retrieved from [Link]

  • PubChem. (n.d.). 3-[2-(Hydroxymethyl)phenoxy]benzonitrile. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C. Retrieved from [Link]

  • Chemical Entities of Biological Interest (ChEBI). (n.d.). benzonitrile. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 3-hydroxy- (CAS 873-62-1). Retrieved from [Link]

  • Ruhr-Universität Bochum. (2012). Polymorphism. Retrieved from [Link]

  • MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved from [Link]

  • Research Communities. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzonitrile Stability &amp; Protection

Topic: Preventing Oxidation of Hydroxymethyl Groups in Benzonitriles Status: Operational Agent: Senior Application Scientist Ticket ID: BN-OH-OX-001 Introduction Welcome to the Technical Support Hub. You are likely here...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of Hydroxymethyl Groups in Benzonitriles

Status: Operational Agent: Senior Application Scientist Ticket ID: BN-OH-OX-001

Introduction

Welcome to the Technical Support Hub. You are likely here because your hydroxymethyl benzonitrile (e.g., 4-(hydroxymethyl)benzonitrile) is degrading. Instead of your target alcohol, you are detecting the corresponding benzaldehyde (oxidation) or benzoic acid (over-oxidation/hydrolysis) in your LC-MS traces.

This is a classic failure mode. The benzylic position is activated, making the methylene group (


) highly susceptible to hydrogen atom abstraction and oxidative dehydrogenation, particularly during metal-catalyzed cross-couplings (Suzuki, Heck) or aerobic storage.

This guide provides the Standard Operating Procedures (SOPs) to arrest this oxidation, focusing on Silyl Protection as the primary intervention.

Module 1: The Core Solution (Protection Strategy)

Recommendation: Do not attempt to "optimize" reaction conditions to avoid oxidation while leaving the alcohol free. The risk of Pd-catalyzed dehydrogenation or radical auto-oxidation is too high. Mask the alcohol.

Decision Matrix: Selecting the Right Shield

We recommend TBDMS (tert-Butyldimethylsilyl) as the primary protecting group. It is stable to the basic conditions of cross-couplings and does not require hydrogenation for removal (which would endanger the nitrile group).

Protecting GroupStability (Base/Nu)Stability (Acid)Removal MethodRisk Factor
TBDMS (TBS) HighModerateTBAF or Mild AcidLow (Recommended)
THP (Tetrahydropyranyl) HighLowMild Acid (PPTS)Low (Creates chiral center)
Benzyl Ether (Bn) HighHighHydrogenation / Lewis AcidHigh (H

reduces Nitrile)
Acetate (Ac) LowModerateBase (K

CO

)
High (Labile in Suzuki coupling)
Standard Protocol: TBDMS Protection of 4-(Hydroxymethyl)benzonitrile

Objective: Quantitatively convert the free alcohol to the silyl ether.

Reagents:

  • Substrate: 4-(hydroxymethyl)benzonitrile (1.0 equiv)

  • Reagent: TBDMS-Cl (1.2 equiv)

  • Base: Imidazole (2.5 equiv) — Acts as both base and nucleophilic catalyst.

  • Solvent: DMF (Anhydrous) or DCM (if workup ease is prioritized).

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    . Add 4-(hydroxymethyl)benzonitrile and dissolve in anhydrous DMF (0.5 M concentration).
    
  • Activation: Add Imidazole in one portion. Stir for 5 minutes.

  • Addition: Add TBDMS-Cl (dissolved in minimal DMF) dropwise at 0°C.

    • Why: Exotherm control prevents side reactions.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (stain with PMA or UV).

    • Endpoint: Disappearance of the polar alcohol spot.

  • Workup (Critical for Purity):

    • Dilute with

      
       (Ether extracts silyl ethers well).
      
    • Wash

      
       with water (removes DMF/Imidazole).
      
    • Wash

      
       with Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Result: The resulting oil is usually

    
     pure and ready for cross-coupling.
    

Module 2: The "Why" (Mechanistic Root Cause)

Understanding the mechanism is the only way to prevent recurrence. The oxidation is rarely random; it is usually catalytic.

Mechanism 1: Palladium-Catalyzed Dehydrogenation

During cross-coupling (e.g., Suzuki-Miyaura), the Pd catalyst can enter a catalytic cycle that oxidizes the alcohol rather than coupling the aryl halide.

  • Coordination: The benzylic alcohol coordinates to Pd(II).

  • 
    -Hydride Elimination:  The metal abstracts a benzylic proton, releasing the aldehyde and a Pd-Hydride species.
    
  • Turnover: The Pd-H species is regenerated by the base/oxidant, restarting the cycle.

Mechanism 2: Radical Auto-Oxidation

Even in storage, benzylic alcohols form hydroperoxides via radical chains initiated by light or trace metals.

  • Chain Carrier: The hydroperoxyl radical (

    
    ).[1]
    
  • Product: Benzaldehyde +

    
    .
    
Visualizing the Threat Landscape

Benzonitrile_Oxidation Start Hydroxymethyl Benzonitrile Path_Ox Oxidation Pathway (Failure) Start->Path_Ox Exposed -CH2OH Path_Prot Protection Pathway (Success) Start->Path_Prot + TBDMS-Cl Pd_Cycle Pd-Catalyzed Dehydrogenation Path_Ox->Pd_Cycle Cross-Coupling Radical Auto-Oxidation (HOO• Radical) Path_Ox->Radical Storage/Light Protected TBDMS-Ether (Stable) Path_Prot->Protected Aldehyde Benzaldehyde (Impurity) Pd_Cycle->Aldehyde Radical->Aldehyde Target Coupled Product (Intact Alcohol) Protected->Target Reaction + TBAF Acid Benzoic Acid (Dead End) Aldehyde->Acid [O]

Figure 1: Critical pathways determining the fate of the hydroxymethyl group. The red path represents common failure modes via dehydrogenation or auto-oxidation.

Module 3: Troubleshooting & FAQs

Q1: I cannot use silyl protecting groups due to downstream fluoride sensitivity. What is the alternative? A: Use the THP (Tetrahydropyranyl) ether .[2]

  • Protocol: React the alcohol with 3,4-dihydro-2H-pyran (DHP) and catalytic PPTS (Pyridinium p-toluenesulfonate) in DCM.

  • Benefit: It is stable to strong bases (LiHMDS, reactants in Suzuki) but cleaves easily with mild acid (AcOH/THF/Water) or

    
    , avoiding fluoride entirely.
    

Q2: My reaction requires a base (e.g.,


), and I see aldehyde formation despite using an inert atmosphere. Why? 
A:  This is likely Base-Promoted Aerobic Oxidation . Even trace oxygen, in the presence of base and a transition metal (impurities or catalyst), can oxidize benzylic alcohols.
  • Fix: You must rigorously degas your solvents. Sparging with Argon for 15 minutes is often insufficient for sensitive benzylic substrates. Use Freeze-Pump-Thaw (3 cycles) to remove dissolved oxygen completely.

Q3: Can I store the unprotected hydroxymethyl benzonitrile in solution? A: No. In solution, the rate of radical auto-oxidation increases significantly compared to the solid state.

  • Storage Protocol: Store as a solid. If solution storage is mandatory, use an amber vial (blocks UV), flush with Argon, and store at -20°C. Add a radical inhibitor like BHT (butylated hydroxytoluene) if the downstream chemistry permits.

Q4: I used a Benzyl (Bn) ether, but the nitrile hydrolyzed during deprotection. What happened? A: You likely used strong acid (HBr/AcOH) or hydrogenation conditions that affected the nitrile.

  • Correction: Nitriles can be reduced to amines under standard hydrogenation (Pd/C,

    
    ). If you must use a Benzyl ether, deprotect using oxidative conditions  (DDQ) or Lewis Acids  (
    
    
    
    at -78°C), though TBDMS remains superior for this specific scaffold.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[3] John Wiley & Sons.[3] (The definitive guide on silyl and THP stability).

  • Muzart, J. (2003). Palladium-catalysed oxidation of primary and secondary alcohols.[4][5] Tetrahedron, 59(31), 5789-5816. (Mechanistic insight into Pd-catalyzed dehydrogenation side-reactions).

  • Stahl, S. S. (2004). Palladium-Catalyzed Oxidation of Organic Chemicals with O2.[5] Science, 305(5684), 717. (Details the aerobic oxidation pathway involving Pd).

  • Hermans, I., et al. (2008). Autoxidation of Benzylic Compounds: Formation of the Benzylperoxyl Radical. Journal of Organic Chemistry, 73(2), 748-750. (Explains the radical chain mechanism during storage).

Sources

Optimization

Technical Support Center: Controlling Nitrile Hydrolysis in 2-Hydroxy-3-(hydroxymethyl)benzonitrile

Welcome to the technical support center for handling 2-Hydroxy-3-(hydroxymethyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Hydroxy-3-(hydroxymethyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges related to the hydrolysis of the nitrile group in this molecule, providing in-depth scientific explanations, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My nitrile group in 2-Hydroxy-3-(hydroxymethyl)benzonitrile is hydrolyzing to a carboxylic acid under what I thought were mild conditions. Why is this happening?

A1: The hydrolysis of nitriles to carboxylic acids can be catalyzed by both acidic and basic conditions.[1][2] The process typically proceeds in two stages: first, the conversion of the nitrile to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[3][4] The presence of the ortho-hydroxyl group in your molecule can influence the reactivity of the nitrile group. While direct electronic effects are complex, intramolecular hydrogen bonding may play a role in modulating the reactivity of the nitrile.

Several factors could be contributing to unintended hydrolysis:

  • Trace Impurities: Residual acidic or basic impurities in your solvents or reagents can be sufficient to catalyze the hydrolysis, especially at elevated temperatures.

  • pH of Aqueous Solutions: If your reaction involves an aqueous workup or is run in a protic solvent, the pH of the medium is critical. Even seemingly neutral water can become slightly acidic or basic, promoting hydrolysis.

  • Temperature: Higher reaction temperatures will accelerate the rate of hydrolysis.

  • Extended Reaction Times: Prolonged exposure to even weakly protic or slightly non-neutral conditions can lead to significant hydrolysis over time.

Troubleshooting Steps:

  • Reagent and Solvent Purity: Ensure all solvents and reagents are freshly purified and dried according to standard laboratory procedures. Use of anhydrous solvents is highly recommended if the reaction chemistry allows.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric moisture and carbon dioxide, which can form carbonic acid in the presence of water.

  • pH Control: If an aqueous environment is unavoidable, buffer the solution to maintain a neutral pH.

  • Temperature and Time Optimization: Monitor your reaction closely (e.g., by TLC or LC-MS) to determine the minimum time and temperature required for the desired transformation, thereby minimizing the window for hydrolysis to occur.

Q2: I want to selectively hydrolyze the nitrile group to the corresponding carboxylic acid, 2-Hydroxy-3-(hydroxymethyl)benzoic acid. What are the recommended conditions?

A2: The hydrolysis of nitriles to carboxylic acids is a well-established transformation.[5] You can achieve this under either acidic or basic conditions. The choice between the two often depends on the overall stability of your starting material and the desired workup procedure.

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[1][6]

  • Mechanism Overview:

    • Protonation of the nitrile nitrogen.

    • Nucleophilic attack by water.

    • Proton transfer to form a protonated amide.

    • Further hydrolysis of the amide to the carboxylic acid and an ammonium ion.[2]

In basic hydrolysis, a hydroxide ion acts as the nucleophile, directly attacking the electrophilic nitrile carbon.[7][8]

  • Mechanism Overview:

    • Nucleophilic addition of hydroxide to the nitrile.

    • Protonation by water to form an imidic acid intermediate.

    • Tautomerization to an amide.

    • Further hydrolysis of the amide to a carboxylate salt.[1] Subsequent acidification is necessary to obtain the carboxylic acid.[4][9]

Troubleshooting and Detailed Protocols

Issue 1: Incomplete Hydrolysis or Stalling at the Amide Intermediate

It can be challenging to stop the hydrolysis at the amide stage, as the conditions that hydrolyze the nitrile also tend to hydrolyze the amide.[3] However, if your goal is the carboxylic acid and the reaction is stalling, consider the following:

Potential Cause Troubleshooting Action
Insufficient Water Ensure an adequate amount of water is present in the reaction mixture. For acid hydrolysis, using a dilute aqueous acid is common.[4]
Inadequate Temperature Nitrile hydrolysis often requires heating.[4][9] If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress.
Reagent Concentration The concentration of the acid or base catalyst can significantly impact the reaction rate. For stubborn nitriles, a higher concentration of the catalyst may be necessary.
Experimental Protocol: Base-Catalyzed Hydrolysis of 2-Hydroxy-3-(hydroxymethyl)benzonitrile

This protocol provides a general guideline for the hydrolysis of the nitrile to the corresponding carboxylic acid.

Materials:

  • 2-Hydroxy-3-(hydroxymethyl)benzonitrile

  • 10% aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution[10]

  • Methanol or Ethanol[10]

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 1 equivalent of 2-Hydroxy-3-(hydroxymethyl)benzonitrile in 10 volumes of methanol or ethanol in a round-bottom flask.[10]

  • Add 2 volumes of 10% aqueous NaOH or KOH solution to the flask.[10]

  • Stir the mixture at room temperature for 16 hours. If monitoring by TLC indicates a slow reaction, the mixture can be heated to 60°C.[10]

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the alcohol.

  • Dilute the residue with 10 volumes of water and wash with dichloromethane (2 x 10 volumes) to remove any unreacted starting material.[10]

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 3 with 1 M HCl. A precipitate of the carboxylic acid should form.[10]

  • Extract the carboxylic acid with dichloromethane or ethyl acetate (2 x 5 volumes).[10]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Hydroxy-3-(hydroxymethyl)benzoic acid.[10]

  • The crude product can be purified by recrystallization or column chromatography.

Issue 2: Undesired Side Reactions of the Phenolic or Alcoholic Hydroxyl Groups

The presence of hydroxyl groups introduces the possibility of side reactions, especially under harsh acidic or basic conditions.

Protecting Group Strategy:

If you are performing other transformations on the molecule and need to prevent nitrile hydrolysis, or if the hydroxyl groups are interfering with the desired reaction, a protecting group strategy may be necessary.[11][12]

Functional Group Potential Protecting Groups Key Considerations
Phenolic -OH Silyl ethers (e.g., TMS, TBDMS), Benzyl etherChoice depends on the stability required and the deprotection conditions that can be tolerated by the rest of the molecule.
Alcoholic -OH Silyl ethers, Benzyl ether, AcetalsSimilar considerations as for the phenolic hydroxyl group.
Nitrile Group Generally, nitriles are not protected as they are relatively stable.[13] The focus is on controlling reaction conditions to avoid their hydrolysis.If hydrolysis is a persistent issue during a critical step, consider converting the nitrile to a more stable group that can be later reverted. However, this adds synthetic steps.

Orthogonal Protecting Group Strategy:

In complex syntheses, using protecting groups that can be removed under different conditions (orthogonal strategy) provides greater flexibility.[11][14] For example, a silyl ether (removed by fluoride) and a benzyl ether (removed by hydrogenolysis) could be used to differentiate the two hydroxyl groups if needed.

Visualizing Reaction Pathways

Acid-Catalyzed Nitrile Hydrolysis

Acid_Hydrolysis Nitrile Nitrile Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile + H+ Intermediate1 Nucleophilic Attack by H2O Protonated_Nitrile->Intermediate1 + H2O Protonated_Amide Protonated Amide Intermediate1->Protonated_Amide - H+ Amide Amide Intermediate Protonated_Amide->Amide Carboxylic_Acid Carboxylic Acid Amide->Carboxylic_Acid + H2O, H+ Base_Hydrolysis Nitrile Nitrile Imine_Anion Imine Anion Nitrile->Imine_Anion + OH- Imidic_Acid Imidic Acid Imine_Anion->Imidic_Acid + H2O Amide Amide Intermediate Imidic_Acid->Amide Tautomerization Carboxylate Carboxylate Salt Amide->Carboxylate + OH- Carboxylic_Acid Carboxylic Acid Carboxylate->Carboxylic_Acid + H+

Caption: Base-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Analytical Monitoring

To effectively control the hydrolysis, real-time or frequent monitoring of the reaction is crucial.

Technique Application
Thin Layer Chromatography (TLC) A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of products.
High-Performance Liquid Chromatography (HPLC) Provides quantitative data on the conversion and can be used to monitor the formation of both the amide intermediate and the final carboxylic acid product.
Gas Chromatography (GC) Suitable for volatile compounds and can be coupled with mass spectrometry (GC-MS) for definitive identification of components. [15]
Infrared (IR) Spectroscopy Can be used to monitor the disappearance of the nitrile peak (around 2220-2260 cm⁻¹) and the appearance of the carbonyl stretch of the carboxylic acid (around 1700-1725 cm⁻¹).

References

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • Pearson+. (2024, July 8). The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep. [Link]

  • LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. [Link]

  • ACS Publications. Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. [Link]

  • Sabinet African Journals. (2006). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. [Link]

  • Pearson. (2024, September 3). Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • Organic Synthesis. Hydrolysis of Nitriles. [Link]

  • Pearson+. (2024). Hydrolysis of Nitriles | Study Prep. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]

  • Scribd. Benzonitrile. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Wiley Online Library. (2023, June 28). Nickel‐Catalyzed Reductive Hydrolysis of Nitriles to Alcohols. [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • IIT. (2020, October 26). Protecting Groups. [Link]

  • OpenStax adaptation. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. [Link]

  • ChemBK. (2024, April 9). 2-Hydroxy benzonitrile. [Link]

  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

  • Journal of the American Chemical Society. The Hydrolysis of Nitriles with Acids. [Link]

  • Save My Exams. (2025, June 23). Hydroxynitrile - A level Chemistry Revision Notes. [Link]

  • ResearchGate. (2022, November). Selective hydrolysis of the nitrile group at position 2 of indoles. Conditions. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1973). The acid-catalysed hydrolysis of benzonitrile. [Link]

  • Google Patents.
  • Cheméo. Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1). [Link]

Sources

Troubleshooting

Impurity profiling of Crisaborole: 2-Hydroxy-3-(hydroxymethyl)benzonitrile detection

The following technical guide is designed for analytical scientists and quality control professionals involved in the impurity profiling of Crisaborole. It addresses the detection and quantification of 4-[4-Hydroxy-3-(hy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for analytical scientists and quality control professionals involved in the impurity profiling of Crisaborole.

It addresses the detection and quantification of 4-[4-Hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile (CAS: 2803552-55-6), which is the chemically accurate structure corresponding to the user's query for a "2-Hydroxy-3-(hydroxymethyl)benzonitrile" type impurity in this context. This compound is a critical process-related impurity and degradation product involving the benzoxaborole ring system.

Focus: Detection of Hydroxymethyl-Phenoxy Benzonitrile Derivatives

Technical Deep Dive: The Target Impurity

Subject: 4-[4-Hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile Common Aliases: Crisaborole Impurity 1, Des-boron Hydroxymethyl Impurity. CAS Registry Number: 2803552-55-6[1][2]

Origin & Causality

In the synthesis and degradation of Crisaborole (a benzoxaborole PDE-4 inhibitor), this impurity arises primarily through two pathways:

  • Process Intermediate Hydrolysis: During the synthesis, the key intermediate 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile undergoes hydrolysis where the bromine atom is displaced by a hydroxyl group, or the benzoxaborole ring fails to close/oxidatively opens.

  • Oxidative De-boronation: The benzoxaborole ring is susceptible to oxidative stress. The boron atom can be extruded (de-boronation), resulting in a phenol derivative that retains the hydroxymethyl group (from the open ring form).

Why this matters: This impurity is structurally similar to the active pharmaceutical ingredient (API) but lacks the boron moiety essential for PDE-4 inhibition. Its presence indicates either incomplete reaction (if from precursor) or instability (if from degradation).

Visualizing the Impurity Pathway

The following diagram illustrates the structural relationship and formation pathway of the target impurity relative to Crisaborole.

Crisaborole_Impurity_Pathway Precursor Precursor: 4-(4-Bromo-3-formylphenoxy)benzonitrile Intermediate Key Intermediate: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Precursor->Intermediate Reduction (NaBH4) Crisaborole API: Crisaborole (Benzoxaborole Ring Closed) Intermediate->Crisaborole Borylation & Cyclization Impurity Target Impurity: 4-[4-Hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile Intermediate->Impurity Hydrolysis (Side Reaction) Crisaborole->Impurity Oxidative De-boronation (Stress Condition)

Figure 1: Formation pathways of the Hydroxymethyl-Phenoxy Benzonitrile impurity via synthesis side-reaction or API degradation.

Analytical Method: Validated Protocol

Objective: Separation and quantification of the Hydroxymethyl impurity from Crisaborole and other related substances.

Instrument Parameters (UHPLC-MS/UV)
ParameterSpecificationRationale
Column Phenyl-Hexyl or C18 (e.g., Zorbax Eclipse XDB-Phenyl, 100 x 2.1 mm, 1.8 µm)Phenyl phases offer superior selectivity for aromatic impurities like benzonitriles compared to standard C18.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the phenolic hydroxyl, improving peak shape.
Mobile Phase B Acetonitrile (LC-MS Grade)High elution strength for hydrophobic aromatic rings.
Flow Rate 0.4 mL/minOptimized for UHPLC backpressure and MS ionization efficiency.
Column Temp 40°CImproves mass transfer and reduces peak tailing.
Detection UV @ 254 nm; MS (ESI+)254 nm targets the benzonitrile chromophore. ESI+ (or ESI-) for trace confirmation.
Gradient Profile
  • 0.0 min: 90% A / 10% B

  • 2.0 min: 90% A / 10% B (Hold for polar degradants)

  • 15.0 min: 10% A / 90% B (Linear ramp)

  • 18.0 min: 10% A / 90% B (Wash)

  • 18.1 min: 90% A / 10% B (Re-equilibration)

Troubleshooting Guide & FAQs

This section addresses specific issues researchers encounter when profiling this impurity.

Issue 1: Co-elution with the Bromo-Intermediate

Symptom: The target "Hydroxy" impurity co-elutes with the "Bromo" intermediate (CAS 906673-45-8).[3][4] Root Cause: Both compounds have very similar hydrophobicities; the Bromo group and Hydroxyl group substitution on the same scaffold results in close retention times on C18 columns. Solution:

  • Switch to Phenyl-Hexyl: The pi-pi interaction with the phenyl stationary phase differentiates the electron-donating Hydroxyl group from the electron-withdrawing Bromo group.

  • Modify pH: Adjust Mobile Phase A to pH 2.5 (using TFA instead of Formic Acid if using UV only). This fully protonates the phenol, slightly increasing retention differentiation.

Issue 2: Peak Tailing

Symptom: The impurity peak exhibits a tailing factor > 1.5. Root Cause: Interaction between the free phenolic hydroxyl group and residual silanols on the column stationary phase. Solution:

  • Increase Ionic Strength: Add 5-10 mM Ammonium Formate to Mobile Phase A.

  • Column Choice: Ensure the use of an "end-capped" column to minimize silanol activity.

Issue 3: Mass Spec Signal Suppression

Symptom: Low sensitivity in LC-MS for the impurity despite visible UV absorbance. Root Cause: The nitrile group is electron-withdrawing, making protonation (ESI+) difficult. The phenolic group ionizes well in ESI- but might be suppressed by mobile phase additives. Solution:

  • Switch Polarity: Attempt ESI Negative (ESI-) mode. The phenolic proton is acidic and deprotonates easily to form [M-H]⁻.

  • Monitor Adducts: In ESI+, look for Sodium [M+Na]⁺ adducts rather than the protonated molecular ion [M+H]⁺, as nitriles often form strong sodium adducts.

Troubleshooting Logic Tree

Use this decision matrix to resolve resolution or sensitivity issues.

Troubleshooting_Logic Start Problem Detected Issue_Type Identify Issue Type Start->Issue_Type Coelution Co-elution with Bromo-Intermediate Issue_Type->Coelution Peaks Overlap Sensitivity Low Sensitivity (LOD/LOQ) Issue_Type->Sensitivity Signal < 10x Noise Action_Coelution Action: Switch to Phenyl-Hexyl Column OR Lower pH to 2.0 Coelution->Action_Coelution Action_Sensitivity Action: Switch to ESI(-) Mode Target [M-H]- ion Sensitivity->Action_Sensitivity

Figure 2: Decision matrix for optimizing the detection of Crisaborole impurities.

References
  • Veeprho. (n.d.). Crisaborole Impurity 1 | CAS 2803552-55-6.[1] Retrieved from [Link]

  • Eureka Select. (2023). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2021). Development and validation of an RP-HPLC method for analysis of Crisaborole. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Hydroxy-3-(hydroxymethyl)benzonitrile

Welcome to the technical support guide for the synthesis of 2-Hydroxy-3-(hydroxymethyl)benzonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Hydroxy-3-(hydroxymethyl)benzonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing this synthesis. The guidance herein is structured to address specific challenges you may encounter, explaining the scientific principles behind each recommendation to ensure robust and reproducible results.

I. Synthesis Overview & Core Principles

The most common and practical route for synthesizing 2-Hydroxy-3-(hydroxymethyl)benzonitrile starts from the corresponding aldehyde, 2-hydroxy-3-(hydroxymethyl)benzaldehyde. The transformation of the aldehyde functional group into a nitrile is typically achieved via a two-step, one-pot process involving the formation of an aldoxime intermediate, which is subsequently dehydrated.[1][2]

The overall reaction scheme can be visualized as follows:

Synthesis_Pathway cluster_0 One-Pot Synthesis Start 2-Hydroxy-3-(hydroxymethyl)benzaldehyde Intermediate Aldoxime Intermediate Start->Intermediate + NH2OH·HCl Product 2-Hydroxy-3-(hydroxymethyl)benzonitrile Intermediate->Product Dehydration

Caption: One-pot synthesis of 2-Hydroxy-3-(hydroxymethyl)benzonitrile.

This guide will focus on troubleshooting and optimizing this widely used synthetic pathway.

II. Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address potential problems during the synthesis.

Question 1: Why is my overall yield of 2-Hydroxy-3-(hydroxymethyl)benzonitrile consistently low?

Answer:

Low yields can stem from several factors, primarily related to incomplete reactions in either the oximation or dehydration step, or from product degradation.

Possible Causes & Solutions:

  • Incomplete Oximation: The formation of the aldoxime from the aldehyde and hydroxylamine is the crucial first step.[3]

    • pH Control: The liberation of free hydroxylamine from its salt (e.g., hydroxylamine hydrochloride) requires a base.[2] The reaction is often fastest in a weakly acidic to neutral pH range (around 4-5).[4] If the medium is too acidic, the hydroxylamine exists as its unreactive protonated form. If too basic, it can lead to side reactions.

      • Actionable Advice: Use a mild base like sodium carbonate or sodium formate to neutralize the HCl released from hydroxylamine hydrochloride.[2][5] Monitor the pH of the reaction mixture.

    • Insufficient Reagents: Ensure at least a stoichiometric amount of hydroxylamine hydrochloride and the base are used. An excess of hydroxylamine (e.g., 1.2 equivalents) is often employed to drive the reaction to completion.[6][7]

  • Inefficient Dehydration: The conversion of the aldoxime to the nitrile requires an effective dehydrating agent.[1]

    • Choice of Dehydrating Agent: The strength and type of dehydrating agent are critical. Common agents for this transformation include acetic anhydride, formic acid, or thionyl chloride.[5][6][8] Formic acid, often used in excess as the solvent, can be very effective.[9]

      • Actionable Advice: If using a milder agent results in low conversion, consider switching to a more powerful one. For example, refluxing in formic acid is a common and effective method.[5]

    • Reaction Temperature & Time: Dehydration reactions often require elevated temperatures (reflux) to proceed to completion.[5][7]

      • Actionable Advice: Ensure the reaction is heated adequately and for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine when the starting material (aldoxime) has been fully consumed.

  • Side Reactions: The presence of two hydroxyl groups (phenolic and benzylic) can lead to unwanted side reactions, such as O-acylation if using acetic anhydride, which reduces the yield of the desired product.

    • Actionable Advice: Using a method like refluxing with hydroxylamine hydrochloride and sodium formate in formic acid can be a chemoselective choice that minimizes side reactions on the hydroxyl groups.[5]

Troubleshooting_Low_Yield Start Low Yield Issue Check_Oximation Check Oximation Step Incomplete reaction? Monitor by TLC Start->Check_Oximation Check_Dehydration Check Dehydration Step Incomplete reaction? Monitor by TLC Start->Check_Dehydration Check_Side_Reactions Check for Byproducts Unexpected spots on TLC? Characterize impurities Start->Check_Side_Reactions Sol_Oximation Adjust pH (4-5) Increase NH2OH·HCl eq. Check_Oximation:f0->Sol_Oximation Sol_Dehydration Stronger dehydrating agent Increase Temp./Time Check_Dehydration:f0->Sol_Dehydration Sol_Side_Reactions Use chemoselective method (e.g., Formic Acid) Check_Side_Reactions:f0->Sol_Side_Reactions

Caption: Troubleshooting logic for addressing low product yield.

Question 2: My final product is impure, showing multiple spots on the TLC. What are the likely impurities and how can I remove them?

Answer:

Impurities often consist of unreacted starting material, the aldoxime intermediate, or byproducts from side reactions.

Common Impurities & Purification Strategies:

  • Unreacted 2-hydroxy-3-(hydroxymethyl)benzaldehyde: This indicates incomplete oximation.

  • Aldoxime Intermediate: This points to incomplete dehydration.

  • O-formylated or O-acetylated byproducts: These can form if reaction conditions are not selective, particularly when using formic acid or acetic anhydride at high temperatures.[10]

Purification Protocols:

  • Work-up Procedure: A proper aqueous work-up is crucial. After the reaction, quenching with water and extracting with an organic solvent (like ethyl acetate or dichloromethane) is standard. Washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) can help remove acidic reagents like formic or acetic acid. Follow with a water wash to remove any remaining salts.[5][11]

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.[1][12]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 10% ethyl acetate) and gradually increase the polarity to elute your product.

  • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an excellent final purification step.[12]

    • Solvent Selection: A solvent system where the product is soluble when hot but sparingly soluble when cold is ideal. Toluene or a mixture of ethyl acetate and hexanes could be suitable candidates.[12]

Question 3: The reaction seems to stall after forming the aldoxime intermediate. How can I drive the dehydration to completion?

Answer:

A stalled dehydration step is a common bottleneck. This is almost always due to the reaction conditions being too mild.

Optimization Strategies for Dehydration:

  • Increase Temperature: Many dehydration reactions require reflux temperatures to proceed at a reasonable rate. Ensure your reaction is heated to the boiling point of the solvent.[5]

  • Use a More Potent Dehydrating Agent: If you are using a mild dehydrating agent, switching to a stronger one is advisable. The choice of agent can significantly impact reaction efficiency.[13][14] A comparison is provided in the table below.

  • Water Removal: In some protocols, azeotropic removal of water using a Dean-Stark apparatus can drive the equilibrium towards the nitrile product, especially if the dehydration is reversible.[5][10]

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Formic Acid Reflux, used as solvent[5]Effective, one-pot with oximationCan cause O-formylation
Acetic Anhydride Reflux[6]Readily available, effectiveCan cause O-acetylation, work-up needed to remove acetic acid
Thionyl Chloride (SOCl₂) Cooled, then gentle heat[8]Very powerfulGenerates HCl and SO₂ gas, requires careful handling
Anhydrous Ferrous Sulfate Reflux in DMF[7][15]Milder, catalytic optionMay require specific solvent systems

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? A1: High-purity 2-hydroxy-3-(hydroxymethyl)benzaldehyde is essential. Impurities in the starting material can carry through the synthesis and complicate purification. It is advisable to check the purity of the aldehyde by NMR or melting point before starting the reaction.

Q2: Are there any specific safety precautions I should take? A2: Yes. Hydroxylamine and its salts can be irritants. Thionyl chloride is corrosive and releases toxic gases. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: How do I monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) is the best method. Use a silica gel plate and an appropriate eluent (e.g., 30% ethyl acetate in hexanes). You should be able to visualize the starting aldehyde, the more polar aldoxime intermediate, and the final nitrile product. The nitrile product will typically have an Rf value between that of the aldehyde and the aldoxime.

Q4: Can this reaction be performed in a "one-pot" manner? A4: Absolutely. Many established procedures perform the oximation and dehydration steps sequentially in the same reaction vessel without isolating the aldoxime intermediate.[5][13] This is highly efficient and generally leads to better overall yields by minimizing handling losses.

IV. Detailed Experimental Protocols

Protocol: One-Pot Synthesis of 2-Hydroxy-3-(hydroxymethyl)benzonitrile via Formic Acid Method

This protocol is adapted from general procedures for the conversion of aldehydes to nitriles using hydroxylamine and formic acid.[5][9]

Materials:

  • 2-hydroxy-3-(hydroxymethyl)benzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium formate (HCOONa)

  • Formic acid (≥95%)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-3-(hydroxymethyl)benzaldehyde (1.0 equiv).

  • Reagent Addition: Add formic acid to the flask to dissolve the aldehyde (approx. 5-10 mL per gram of aldehyde). To this solution, add hydroxylamine hydrochloride (1.2 equiv) and sodium formate (1.2 equiv).[5]

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material and intermediate are no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of formic acid used).

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.[11]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 2-Hydroxy-3-(hydroxymethyl)benzonitrile.[1]

V. References

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Google Patents. (1997). US5637750A - Method for the preparation of 2 hydroxybenzonitrile. Retrieved from

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • PMC. (n.d.). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. Retrieved from [Link]

  • Scientific Reports. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Preparation Of 2 Hydroxybenzonitrile. Retrieved from [Link]

  • PMC. (2022). Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades. Retrieved from [Link]

  • ACS Publications. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). nitrile synthesis from aldehydes, amines, and alcohols. Retrieved from [Link]

  • Duquesne Scholarship Collection. (n.d.). New methods for the synthesis of substituted nitriles. Retrieved from [Link]

  • Scribd. (n.d.). Benzaldehyde To Benzonitrile. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Retrieved from [Link]

  • Google Patents. (2016). US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile. Retrieved from

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Benzonitrile. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Investigation of nitrile containing polymers derived from lignin. Retrieved from [Link]

  • Chemguide. (n.d.). the preparation of nitriles. Retrieved from [Link]

  • MDPI. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Retrieved from [Link]

  • Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2-Hydroxy-3-(hydroxymethyl)benzonitrile in Acidic vs. Basic Media

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Hydroxy-3-(hydroxymethyl)benzonitrile. This document provides in-depth technical guidance, t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Hydroxy-3-(hydroxymethyl)benzonitrile. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in both acidic and basic aqueous media. Our goal is to equip you with the scientific rationale behind experimental design and to help you anticipate and resolve potential stability-related challenges.

Introduction: Understanding the Stability Landscape

2-Hydroxy-3-(hydroxymethyl)benzonitrile is a multifunctional molecule featuring a phenolic hydroxyl group, a hydroxymethyl substituent, and a nitrile moiety on an aromatic ring. This unique combination of functional groups presents a complex stability profile that is highly dependent on the pH of the surrounding medium. The primary degradation pathway of concern is the hydrolysis of the nitrile group, which can be catalyzed by both acids and bases.[1] Concurrently, the phenolic hydroxyl and hydroxymethyl groups can also participate in or be affected by the reaction conditions, potentially leading to other degradation products.

This guide will dissect the stability of 2-Hydroxy-3-(hydroxymethyl)benzonitrile, providing you with the foundational knowledge to design robust experiments and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of 2-Hydroxy-3-(hydroxymethyl)benzonitrile in aqueous solutions?

A1: The principal degradation pathway is the hydrolysis of the nitrile functional group. This proceeds in a stepwise manner, first forming the corresponding amide, 2-Hydroxy-3-(hydroxymethyl)benzamide, and subsequently the carboxylic acid, 2-Hydroxy-3-(hydroxymethyl)benzoic acid.[2] Under certain conditions, particularly at elevated temperatures or in the presence of strong oxidizing agents, degradation of the hydroxymethyl group to an aldehyde or carboxylic acid may also occur.[3][4]

Q2: How does pH influence the rate of degradation?

A2: The rate of nitrile hydrolysis is significantly influenced by pH. Both strongly acidic and strongly basic conditions will accelerate the degradation of 2-Hydroxy-3-(hydroxymethyl)benzonitrile.[2] Generally, the hydrolysis is slowest at a near-neutral pH. The exact pH of maximum stability would need to be determined experimentally through a pH-rate profile study.

Q3: What is the mechanistic basis for the pH-dependent instability?

A3: In acidic media, the hydrolysis is typically initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[5][6] In basic media, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic nitrile carbon.[7][6] The presence of the electron-donating hydroxyl group on the aromatic ring can influence the rate of these reactions.

Q4: Can the neighboring hydroxyl and hydroxymethyl groups influence the stability of the nitrile?

A4: Yes, neighboring group participation (NGP) is a critical consideration. The ortho-hydroxyl group, particularly in its phenoxide form under basic conditions, could potentially act as an intramolecular nucleophile, although direct participation in nitrile hydrolysis is less common than in ester hydrolysis.[8][9][10] More likely, its electron-donating nature will affect the electron density at the nitrile carbon, thereby modulating the rate of external nucleophilic attack. The hydroxymethyl group is less likely to participate directly but its electronic influence should be considered.

Q5: Are there other potential degradation pathways besides nitrile hydrolysis?

A5: Under oxidative stress, the phenolic hydroxyl group can be susceptible to oxidation.[11] Additionally, the benzyl alcohol moiety (the hydroxymethyl group on the benzene ring) can be oxidized to the corresponding aldehyde and then to a carboxylic acid.[3][4] It is also important to consider potential photolytic degradation if the compound is exposed to light, as many aromatic compounds are photosensitive.[12]

Troubleshooting Guide

Encountering unexpected results in your experiments can be frustrating. This troubleshooting guide is designed to help you diagnose and resolve common issues related to the stability of 2-Hydroxy-3-(hydroxymethyl)benzonitrile.

Problem 1: Loss of Parent Compound in Samples
  • Symptom: Lower than expected concentration of 2-Hydroxy-3-(hydroxymethyl)benzonitrile in your analytical runs.

  • Potential Cause: Degradation due to inappropriate pH of your sample matrix or storage conditions.

  • Troubleshooting Workflow:

start Start: Loss of Parent Compound Detected check_ph Measure pH of Sample Matrix start->check_ph ph_extreme check_ph->ph_extreme adjust_ph Adjust pH to neutral (6-7) for storage/analysis ph_extreme->adjust_ph Yes check_temp Review Storage and Handling Temperatures ph_extreme->check_temp No reanalyze Re-analyze sample adjust_ph->reanalyze temp_high Were samples exposed to elevated temperatures? check_temp->temp_high store_cold Store samples at 2-8°C (short-term) or -20°C (long-term) temp_high->store_cold Yes temp_high->reanalyze No store_cold->reanalyze end_ok Problem Resolved reanalyze->end_ok end_nok Problem Persists: Consider Oxidative/Photolytic Degradation reanalyze->end_nok

Caption: Troubleshooting workflow for loss of parent compound.

Problem 2: Appearance of Unknown Peaks in Chromatogram
  • Symptom: Your HPLC analysis shows new, unidentified peaks that are not present in your standard.

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Workflow:

start Start: Unknown Peaks Observed hypothesize Hypothesize Degradants: - 2-Hydroxy-3-(hydroxymethyl)benzamide - 2-Hydroxy-3-(hydroxymethyl)benzoic acid start->hypothesize forced_degradation Perform Forced Degradation Study (see protocol below) hypothesize->forced_degradation compare_rt Compare Retention Times (RT) of unknown peaks with stressed samples forced_degradation->compare_rt match_found Do RTs match? compare_rt->match_found identify_peak Tentatively Identify Degradation Product match_found->identify_peak Yes no_match No Match: Consider other degradation pathways (e.g., oxidation) or impurities match_found->no_match No lcms_confirm Confirm Identity with LC-MS identify_peak->lcms_confirm end_ok Problem Resolved lcms_confirm->end_ok no_match->end_ok

Caption: Troubleshooting workflow for identifying unknown peaks.

Degradation Pathways

The anticipated degradation pathways for 2-Hydroxy-3-(hydroxymethyl)benzonitrile in acidic and basic media are illustrated below.

parent 2-Hydroxy-3-(hydroxymethyl)benzonitrile acid_conditions Acidic Media (e.g., HCl) parent->acid_conditions H+ catalyst base_conditions Basic Media (e.g., NaOH) parent->base_conditions OH- catalyst amide 2-Hydroxy-3-(hydroxymethyl)benzamide acid_conditions->amide Hydrolysis base_conditions->amide Hydrolysis acid 2-Hydroxy-3-(hydroxymethyl)benzoic acid amide->acid Further Hydrolysis

Caption: Primary degradation pathways of 2-Hydroxy-3-(hydroxymethyl)benzonitrile.

Experimental Protocols

To experimentally assess the stability of 2-Hydroxy-3-(hydroxymethyl)benzonitrile, a forced degradation study is recommended.[11][12][13] This involves subjecting the compound to a range of stress conditions to intentionally induce degradation.

Protocol 1: Forced Degradation Study

Objective: To evaluate the stability of 2-Hydroxy-3-(hydroxymethyl)benzonitrile under various stress conditions and to generate potential degradation products for analytical method development.

Materials:

  • 2-Hydroxy-3-(hydroxymethyl)benzonitrile

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system (for identification of degradants)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Hydroxy-3-(hydroxymethyl)benzonitrile in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 9 mL of 1 M HCl.

    • Incubate both solutions at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 9 mL of 1 M NaOH.

    • Incubate both solutions at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of 2-Hydroxy-3-(hydroxymethyl)benzonitrile in an oven at 80°C for 24 hours.

    • Dissolve a portion of the heat-stressed solid in the initial solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of 2-Hydroxy-3-(hydroxymethyl)benzonitrile (in a photostable solvent like water or acetonitrile) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

    • Analyze the sample by HPLC at specified time points.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Suggested Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more non-polar compounds. A typical starting point could be 10% B, increasing to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where both the parent and potential degradants have significant absorbance (e.g., 220 nm and 280 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated for specificity by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.

Data Presentation

The results of the forced degradation study can be summarized in a table to provide a clear overview of the stability of 2-Hydroxy-3-(hydroxymethyl)benzonitrile under different conditions.

Stress ConditionTime (hours)% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl, 60°C24Example: 15%Example: 2
1 M HCl, 60°C24Example: 45%Example: 3
0.1 M NaOH, RT24Example: 25%Example: 2
1 M NaOH, RT24Example: 70%Example: 3
3% H₂O₂, RT24Example: 5%Example: 1
Solid, 80°C24Example: <2%Example: 0
Photolytic24Example: 10%Example: 2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

References

  • A Practical Guide to Forced Degradation and Stability Studies for Drug Substances. (n.d.). Retrieved from [Link]

  • Neighbouring group participation. (2023, October 27). In Wikipedia. Retrieved from [Link]

  • Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025, January 24). Journal of Materials Chemistry A. Retrieved from [Link]

  • 2-hydroxy-3-(hydroxymethyl)benzoic acid. (n.d.). LookChem. Retrieved from [Link]

  • Occurrence of Neighboring Group Participation Reactions in Amide-N and Amidine Complexes Derived from Pentaammine(dinitrile)cobalt(III) Ions. (1987). Inorganic Chemistry. Retrieved from [Link]

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. (2024, December 22). Molecules. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Retrieved from [Link]

  • Time-dependent conversion of benzyl alcohol to benzaldehyde and benzoic acid in aqueous solutions. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved from [Link]

  • pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... (n.d.). ResearchGate. Retrieved from [Link]

  • 1 pH-rate profile for hydrolysis of 4-nitrophenyl β-D-glucopyranoside: unimolecular, bimolecular and intramolecular cleavage me. (n.d.). ChemRxiv. Retrieved from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 14). Chemistry Steps. Retrieved from [Link]

  • Stability-Indicating HPLC Method Development. (n.d.). Retrieved from [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. (n.d.). Retrieved from [Link]

  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). Retrieved from [Link]

  • Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. (1967). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. (2022, January 10). Nature Communications. Retrieved from [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. (2024, June 30). Molecules. Retrieved from [Link]

  • Hydrolysis of para ‐substituted benzonitriles in water. (1995, September 1). Environmental Toxicology and Chemistry. Retrieved from [Link]

  • Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. (2000, September 15). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • 21.5. Hydrolysis of nitriles. (n.d.). Organic Chemistry II. Lumen Learning. Retrieved from [Link]

  • Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid. (2022, December 28). Widya Mandala Surabaya Catholic University Repository. Retrieved from [Link]

  • Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. (n.d.). Retrieved from [Link]

  • 8.1.4: A4. Intramolecular Catalysis. (2022, August 10). Chemistry LibreTexts. Retrieved from [Link]

  • Neighboring Group Participation. (2013, June 12). Scribd. Retrieved from [Link]

  • The role of the carboxy-group in intramolecular catalysis of acetal hydrolysis. The hydrolysis of substituted 2-methoxymethoxybenzoic acids. (1974). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Hydroxy-3-methyl benzoic acid. (n.d.). ChemBK. Retrieved from [Link]

  • Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]

  • A comparison of neighbouring group participation by phenolic and alcoholic hydroxy-groups in ester hydrolysis. (1970). Journal of the Chemical Society D: Chemical Communications. Retrieved from [Link]

  • Synthesis of N-(hydroxymethyl)benzamide. (n.d.). PrepChem.com. Retrieved from [Link]

  • The acid-catalysed hydrolysis of benzonitrile. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Characterization of Some New 2-Hydroxy-N-(3-Trifluoromethyl-Phenyl)-Benzamide Derivatives. (2008, February 9). REVISTA DE CHIMIE. Retrieved from [Link]

  • Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • The influence of pH on the liquid-phase transformation of phenolic compounds driven by nitrite photolysis: Implications for characteristics, products and cytotoxicity. (2024, December 20). Science of The Total Environment. Retrieved from [Link]

  • 2-hydroxy-3-methyl-N-(3-pyridylmethyl)benzamide. (n.d.). PubChem. Retrieved from [Link]

  • Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. (n.d.). Retrieved from [Link]

  • development and validation of a new stability indicating hplc method for quantification of process related and degradation impurities of bicalutamide in tablet dosage forms. (n.d.). Retrieved from [Link]

  • A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. (2024, February 8). Unich. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Removal of 2-Hydroxybenzonitrile

Topic: Removing Unreacted 2-Hydroxybenzonitrile (2-HBN) from Product Mixtures The Chemical Profile: Know Your Impurity Before attempting removal, you must understand the physicochemical behavior of 2-hydroxybenzonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted 2-Hydroxybenzonitrile (2-HBN) from Product Mixtures

The Chemical Profile: Know Your Impurity

Before attempting removal, you must understand the physicochemical behavior of 2-hydroxybenzonitrile (Salicylonitrile).[1] Its persistence in product mixtures is often due to a misunderstanding of its acidity and volatility.[1]

PropertyDataImplication for Purification
Structure Phenol with ortho-cyano groupThe -CN group is electron-withdrawing, significantly increasing the acidity of the -OH group compared to standard phenols.[1]
pKa ~6.7 - 7.2Critical: It is more acidic than phenol (pKa ~10).[1] It can be partially deprotonated by weak bases (like bicarbonate), leading to "smearing" between layers if pH is not controlled.[1]
Boiling Point 149°C (at 14 mmHg)High boiling point, but sublimes easily under high vacuum.[1] It often contaminates rotavap bump traps.[1]
Solubility DCM, EtOAc, AlcoholsHighly soluble in organic extraction solvents.[1]
TLC Behavior Polar, StreakingTends to streak on silica gel due to hydrogen bonding unless the eluent is modified.

Diagnostic: Why is it still in my mixture?

Q: I washed my reaction mixture with Saturated NaHCO₃, but 2-HBN is still present. Why?

A: This is a classic pKa mismatch error.[1] Saturated Sodium Bicarbonate (


) has a pH of ~8.5. While this is basic enough to deprotonate carboxylic acids, it exists in equilibrium with 2-HBN (pKa ~7).[1] The deprotonation is often incomplete, meaning a significant portion of 2-HBN remains protonated (neutral) and stays in the organic layer with your product.[1]

The Fix: You must use a stronger base (Sodium Carbonate or Sodium Hydroxide) to drive the equilibrium fully to the water-soluble phenolate form.

Protocol A: The "pH Switch" Extraction (Recommended)

Best for: Neutral or Basic target products.

This protocol utilizes the acidity of 2-HBN to sequester it into the aqueous phase.[1]

Reagents
  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Wash Solution: 1.0 M NaOH (pH ~14) OR 10%

    
     (pH ~11).[1]
    
  • Brine: Saturated NaCl.

Step-by-Step Workflow
  • Dilution: Dilute your crude reaction mixture with the organic solvent (approx. 10 mL per gram of crude).

  • The Critical Wash:

    • Wash the organic layer twice with the chosen base solution (1.0 M NaOH).

    • Note: The aqueous layer will likely turn yellow (phenolate anion color).

  • Verification: Check the pH of the aqueous layer.[2] It must remain >10.[1] If it drops, the base is being consumed; add more base.

  • Neutralization: Wash the organic layer once with water, then once with Brine to remove excess base and trapped water.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Visualizing the Logic:

ExtractionLogic Start Crude Mixture (Product + 2-HBN) Decision Is your Product Acidic (e.g., COOH)? Start->Decision PathBase Product is Neutral/Basic Decision->PathBase No PathAcid Product is Acidic Decision->PathAcid Yes Wash Wash Organic Layer with 1M NaOH PathBase->Wash Sep Phase Separation Wash->Sep AqLayer Aqueous Layer (Contains 2-HBN as Phenolate) Sep->AqLayer pH > 10 OrgLayer Organic Layer (Contains Product) Sep->OrgLayer AltMethod DO NOT use NaOH Wash. Proceed to Chromatography. PathAcid->AltMethod

Figure 1: Decision tree for removing 2-HBN via extraction. Note that acidic products require chromatography to avoid co-extraction.

Protocol B: Chromatographic Purification

Best for: Acidic products or when extraction fails.[1]

Q: The 2-HBN is co-eluting with my product on silica. How do I separate them?

A: 2-HBN interacts strongly with the silanol groups on silica gel, causing "tailing" (broad peaks) that overlap with other compounds.[1] You must suppress this ionization.[1]

The "Acidic Modifier" Method
  • Mobile Phase: Add 0.5% to 1.0% Acetic Acid to your eluent system (e.g., Hexanes/EtOAc + 1% AcOH).[1]

  • Effect: The acid ensures 2-HBN remains fully protonated.[1] This sharpens the peak and typically causes it to elute slightly faster (higher Rf) by reducing drag on the silica.

  • Loading: Do not overload. Use <5% mass loading relative to silica weight.[1][3]

Protocol C: Scavenging (High-Throughput/Small Scale)

Best for: Final polishing of pharmaceutical intermediates.[1]

If you have trace amounts (<5%) remaining after workup, use a polymer-supported scavenger rather than re-running a column.[1]

  • Recommended Resin: Strong Anion Exchange (SAX) resin (e.g., Amberlyst A26 OH form or equivalent quaternary amine resin).[1]

  • Mechanism: The resin acts as a "solid-state base," binding the phenolic proton of 2-HBN and trapping the molecule ionically.[1]

  • Protocol:

    • Dissolve crude in DCM or THF.[1]

    • Add 3-4 equivalents of SAX resin (relative to estimated impurity).[1]

    • Stir gently for 2 hours at room temperature.

    • Filter the resin. The filtrate contains the purified product.

Troubleshooting FAQ

Q: I see white crystals in my rotavap bump trap after drying. Is this my product? A: Likely not. 2-Hydroxybenzonitrile sublimes under vacuum and heat.[1] If you rotary evaporate at high bath temperatures (>45°C) and low pressure, 2-HBN will sublime and recrystallize in the colder parts of the apparatus.[1]

  • Action: Analyze the crystals by NMR. If it is 2-HBN, clean the trap to avoid cross-contamination.[1]

Q: Can I remove it by recrystallization? A: Yes, but it depends on your product's solubility. 2-HBN is moderately soluble in water (unlike many organics).[1]

  • Strategy: If your product is a solid that is insoluble in water, triturating the solid with a basic aqueous solution (10%

    
    ) can dissolve the surface 2-HBN impurities while leaving the product intact.
    

References

  • PubChem. (n.d.).[1] 2-Hydroxybenzonitrile (Compound).[1][3][4][5][6][7][8] National Library of Medicine.[1] Retrieved February 17, 2026, from [Link][1]

  • Cohen, J. (1996).[1] Practical Organic Chemistry. Macmillan.[1] (Referencing general phenol extraction protocols).

  • Reich, H. J. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Contextual data for ortho-substituted phenols).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Failures in Benzoxaborole Synthesis

Welcome to the technical support center for benzoxaborole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzoxaborole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the critical cyclization step of benzoxaborole synthesis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding of the key transformations involved.

Frequently Asked Questions (FAQs)

Q1: My benzoxaborole synthesis is resulting in a very low yield. Where should I start troubleshooting?

A1: Low yields in benzoxaborole synthesis can often be traced back to a few key areas. First, verify the purity of your starting materials, particularly the functionalized phenylboronic acid precursor. Impurities can interfere with the catalytic cycle in palladium-mediated reactions. Next, scrutinize your reaction conditions. Inadequate degassing, the presence of moisture, or suboptimal temperature can all lead to decreased efficiency. Finally, consider the possibility of side reactions such as protodeboronation, which can consume your starting material.

Q2: I'm observing a complex mixture of byproducts in my reaction. What are the likely culprits?

A2: A complex product mixture often points towards catalyst degradation, competing side reactions, or instability of the starting materials or product. In palladium-catalyzed reactions, the formation of palladium black is a visual indicator of catalyst decomposition, which can lead to a host of undesired reactions. Homocoupling of the boronic acid starting material is another common side reaction that can complicate purification.

Q3: My cyclization reaction is not going to completion, even after extended reaction times. What could be the issue?

A3: A stalled reaction can be due to several factors. Catalyst deactivation is a primary suspect, especially in palladium-catalyzed processes. The choice of solvent and base is also critical; an inappropriate combination can fail to promote the desired transformation. Additionally, ensure that the stoichiometry of your reactants is correct, as an imbalance can lead to a stalled reaction.

Q4: I'm having difficulty purifying my final benzoxaborole product. Are there any special considerations?

A4: Benzoxaboroles, and boronic acids in general, can be challenging to purify by traditional silica gel chromatography due to strong interactions with the stationary phase.[1] This can lead to product degradation and low recovery. Consider alternative purification techniques such as reverse-phase chromatography or crystallization.

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of common problems encountered during the cyclization step of benzoxaborole synthesis, categorized by the synthetic approach.

Scenario 1: Cyclization of 2-Hydroxymethylphenylboronic Acids

This is a common and direct route to the benzoxaborole core, often achieved through a dehydration reaction.

Symptom: Low to No Yield of Benzoxaborole
Potential Cause Explanation Recommended Solution
Incomplete Dehydration The equilibrium between the open-chain diol and the cyclic benzoxaborole may not favor the product under the current conditions.Increase the reaction temperature and/or use a Dean-Stark apparatus to remove water and drive the equilibrium towards the cyclized product.
Protodeboronation The C-B bond can be cleaved under acidic or basic conditions, especially in the presence of water, leading to the formation of 2-methylphenol.[2]Carefully control the pH of the reaction mixture. If using acidic or basic conditions for other transformations, consider protecting the boronic acid group.
Oxidative Deboronation The boronic acid moiety is susceptible to oxidation, which can lead to the formation of unwanted byproducts.[2]Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Poor Starting Material Quality Impurities in the 2-hydroxymethylphenylboronic acid can inhibit the cyclization.Purify the starting material by recrystallization or another suitable method before use.
Symptom: Formation of a White Precipitate (Suspected Boroxine)
Potential Cause Explanation Recommended Solution
Boroxine Formation Boronic acids can reversibly form cyclic trimers called boroxines through intermolecular dehydration. This is especially prevalent in non-polar solvents or upon concentration.Add a co-solvent such as THF or dioxane to help break up the boroxine. Gentle heating can also favor the monomeric boronic acid.
Scenario 2: Palladium-Catalyzed Intramolecular Cyclization (via Miyaura Borylation)

This two-step, one-pot approach involves the borylation of an o-bromobenzyl alcohol derivative followed by an intramolecular Suzuki-Miyaura type cyclization.[1]

Symptom: Failure in the Initial Borylation Step
Potential Cause Explanation Recommended Solution
Catalyst Deactivation The palladium catalyst can degrade, especially at high temperatures in coordinating solvents like DMF, forming inactive palladium black.Use a lower reaction temperature if possible. Consider using a more robust catalyst system, such as a pre-catalyst with a bulky phosphine ligand (e.g., XPhos or SPhos). Dioxane is often a less coordinating solvent than DMF and can sometimes prevent catalyst degradation.
Incorrect Base The choice of base is crucial in Miyaura borylation. A base that is too strong can promote side reactions, while one that is too weak will not facilitate the catalytic cycle.[1]Potassium acetate (KOAc) is a commonly used weak base that is often effective. Screen other bases like K3PO4 or Cs2CO3 if KOAc is not effective.
Poor Quality of Diboron Reagent Bis(pinacolato)diboron (B2pin2) can degrade over time, especially if exposed to moisture.Use fresh, high-quality B2pin2.
Symptom: Borylation is Successful, but Cyclization Fails
Potential Cause Explanation Recommended Solution
Inadequate Conditions for Cyclization The conditions optimized for the borylation step may not be suitable for the subsequent intramolecular cyclization.After the borylation is complete, consider adding a different base or solvent to promote the cyclization. For example, a stronger base like K3PO4 may be required for the cyclization step.
Ligand Inhibition The ligand used for the borylation may not be optimal for the cyclization step.In some cases, the addition of a different ligand after the borylation step can facilitate the cyclization.
Steric Hindrance Bulky substituents on the aromatic ring or at the benzylic position can hinder the intramolecular cyclization.Higher reaction temperatures or a more active catalyst system may be required to overcome steric hindrance.
Scenario 3: Synthesis from 2-Formylphenylboronic Acids

This route involves the reaction of a 2-formylphenylboronic acid with a nucleophile, which can then induce cyclization.

Symptom: Low Yield of Substituted Benzoxaborole
Potential Cause Explanation Recommended Solution
Reversible Reaction The initial reaction with the nucleophile may be reversible and not favor the product.Use an excess of the nucleophile to drive the equilibrium forward. If applicable, remove any byproducts (e.g., water) to shift the equilibrium.
Side Reactions of the Aldehyde The aldehyde group is reactive and can undergo side reactions such as oxidation or Cannizzaro reaction under certain conditions.Protect the aldehyde group if it is not involved in the initial desired reaction. Ensure the reaction is run under an inert atmosphere to prevent oxidation.
Isomerization 2-Formylphenylboronic acids can exist in equilibrium with their cyclic 3-hydroxybenzoxaborole isomer.[3] The open-chain form is necessary for reaction at the aldehyde.The position of this equilibrium is solvent-dependent. Consider screening different solvents to favor the open-chain form.

Experimental Protocols

Protocol 1: General Procedure for Miyaura Borylation of o-Bromobenzyl Alcohol

This protocol is a general starting point and may require optimization for specific substrates.

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the o-bromobenzyl alcohol (1.0 equiv), bis(pinacolato)diboron (B2pin2, 1.1-1.5 equiv), and potassium acetate (KOAc, 3.0 equiv).

  • Add a palladium catalyst, such as PdCl2(dppf) (2-5 mol%) or a Buchwald precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and the corresponding ligand if necessary.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion of the borylation, the reaction mixture can often be used directly in the subsequent cyclization step.

Protocol 2: Acid-Catalyzed Cyclization of 2-Hydroxymethylphenylboronic Acid
  • Dissolve the 2-hydroxymethylphenylboronic acid in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

  • Fit the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by recrystallization or chromatography.

Mechanistic Insights & Visualizations

Mechanism of Benzoxaborole Formation from 2-Hydroxymethylphenylboronic Acid

The cyclization of 2-hydroxymethylphenylboronic acid is an acid-catalyzed dehydration reaction. The acid protonates the benzylic alcohol, making it a good leaving group (water). The boronic acid's oxygen then acts as a nucleophile, attacking the benzylic carbon to form the five-membered ring.

G cluster_0 Acid-Catalyzed Cyclization A 2-Hydroxymethyl- phenylboronic Acid B Protonated Alcohol A->B + H+ C Carbocation Intermediate B->C - H2O D Benzoxaborole C->D Intramolecular Attack D->A - H+ (catalytic)

Caption: Acid-catalyzed cyclization of 2-hydroxymethylphenylboronic acid.

Troubleshooting Workflow for Low Yield in Benzoxaborole Synthesis

This workflow provides a systematic approach to diagnosing and solving low-yield issues.

G Start Low Yield of Benzoxaborole Check_Purity Check Starting Material Purity Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Purify Purify Starting Materials Purity_OK->Purify No Check_Conditions Review Reaction Conditions Purity_OK->Check_Conditions Yes Purify->Check_Purity Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Optimize T, time, solvent, base Conditions_OK->Optimize_Conditions No Check_Side_Reactions Analyze for Side Reactions (LC-MS, NMR) Conditions_OK->Check_Side_Reactions Yes Optimize_Conditions->Check_Conditions Side_Reactions_Present Side Reactions Present? Check_Side_Reactions->Side_Reactions_Present Address_Side_Reactions Address Specific Side Reactions (e.g., protodeboronation) Side_Reactions_Present->Address_Side_Reactions Yes Success Improved Yield Side_Reactions_Present->Success No Address_Side_Reactions->Check_Conditions

Caption: Troubleshooting workflow for low benzoxaborole yield.

References

  • Zhang, J., Zhu, M., & Zhou, H. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1372-1381. [Link]

  • Adamczyk-Woźniak, A., Borys, K. M., & Sporzyński, A. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224–5247. [Link]

  • Kumar, J., Alam, M. A., & Mereddy, V. R. (2013). Synthesis and Biological Evaluation of Novel Benzoxaboroles as Potential Antimicrobial and Anticancer Agents. Journal of Heterocyclic Chemistry, 50(S1), E216-E224. [Link]

  • Fabbrini, M., et al. (2018). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 61(21), 9585-9594. [Link]

  • MDPI. (2021). Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems. Molecules, 26(18), 5522. [Link]

  • Lampard, E. (2016). Benzoxaboroles and Boronic Acids for Sensing Applications (Doctoral dissertation, University of Bath). [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Miyaura, N. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • A Reddit user discussion on troubleshooting Suzuki coupling. (2021). r/Chempros. [Link]

  • Adamczyk-Woźniak, A., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 25(24), 5999. [Link]

  • ResearchGate. (n.d.). Cyclization of 2-formylphenylboronic acid with the formation of 3-hydroxybenzoxaborole. [Link]

  • YouTube. (2022). Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. [Link]

  • Molander, G. A., & Trice, S. L. (2012). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic letters, 14(13), 3392–3395. [Link]

  • Carbogen Amcis. (2020). Development and Scale-up of a Miyaura Borylation Process. [Link]

  • ResearchGate. (n.d.). Summary of the Miyaura borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. [Link]

  • YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. [Link]

  • Denmark, S. E., & Smith, R. C. (2013). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic letters, 15(10), 2586–2589. [Link]

  • Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 843. [Link]

  • ResearchGate. (2026). Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate. [Link]

  • ResearchGate. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Graham, B. J. (2021). Catalytic and Biological Applications of Benzoxaborolones (Doctoral dissertation, Massachusetts Institute of Technology). [Link]

  • Dąbrowska, A. M., et al. (2025). Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. The Journal of Organic Chemistry. [Link]

  • Beilstein-Institut. (2025). Light-enabled intramolecular [2 + 2] cycloaddition via photoactivation of simple alkenylboronic esters. Beilstein Journal of Organic Chemistry, 21, 854-863. [Link]

  • Semantic Scholar. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. [Link]

  • ResearchGate. (2025). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. [Link]

  • MDPI. (2023). Intramolecular Cyclization. Encyclopedia. [Link]

  • Royal Society of Chemistry. (2021). Elucidating the mechanism and origins of selectivity on catalyst-dependent cyclization reactions to form polycyclic indolines from a theoretical study. RSC Advances, 11(32), 19687-19696. [Link]

  • Stang, M. M. (2016). Electrophilic Cyclization Reactions: Mechanism-Inspired Methods Development. University of California, Irvine. [Link]

  • CONICET. (2023). Benzoxaborole-grafted high molecular weight chitosan from prawn: Synthesis, characterization, target recognition and antibacterial properties. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • ChemRxiv. (2022). Modular synthesis of complex benzoxaboraheterocycles through chelation-assisted Rh-catalyzed [2+2+2]cycloaddition. [Link]

  • Wiley Online Library. (n.d.). The Intramolecular Michael Reaction. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Hydroxy-3-(hydroxymethyl)benzonitrile

Welcome to the technical support guide for the purification of 2-Hydroxy-3-(hydroxymethyl)benzonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Hydroxy-3-(hydroxymethyl)benzonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the isolation and purification of this valuable synthetic intermediate. The bifunctional nature of this molecule—possessing both a phenolic hydroxyl and a primary alcohol—presents unique challenges that require carefully considered purification strategies.

Section 1: Frequently Asked Questions (FAQs) - Initial Work-up & Common Issues

This section addresses high-level questions that typically arise after the synthesis reaction is complete and before column chromatography or recrystallization.

Q1: What are the most common impurities I should expect from the synthesis of 2-Hydroxy-3-(hydroxymethyl)benzonitrile?

A1: The impurity profile is highly dependent on the synthetic route. The most common pathway is the conversion of a salicylaldehyde derivative.[1][2]

  • Unreacted Starting Materials: Salicylaldehyde or a protected precursor is a common impurity.

  • Intermediate Products: If the synthesis proceeds via an oxime, the intermediate salicylaldoxime may be present if the dehydration step is incomplete.[1]

  • Dehydrating Agent Byproducts: Reagents like acetic anhydride, thionyl chloride, or p-toluenesulfonic acid are often used for dehydration and can leave acidic residues.[3][4]

  • Side-Reaction Products: Over-reaction or side reactions can lead to the formation of polymeric material or other isomeric byproducts. For instance, impurities such as 3-Amino-2-hydroxybenzonitrile or related structures can sometimes be found.[5]

Q2: My reaction is complete. How should I perform the initial work-up to remove the bulk of the impurities?

A2: A liquid-liquid extraction (LLE) is the most effective initial step. The phenolic nature of your target compound allows for its separation from non-acidic impurities.

  • Quench and Dilute: If your reaction was run in an acidic medium (e.g., with H₂SO₄ or TsOH), it's crucial to quench the reaction by carefully pouring it into ice water to manage the exotherm.[6] Dilute the mixture with an appropriate water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).[4][6]

  • Acidic Wash (Optional): A wash with a dilute acid (e.g., 1M HCl) can help remove any basic impurities.

  • Basic Wash: Wash the organic layer with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This step is critical for removing acidic catalysts or byproducts. Vent the separatory funnel frequently as CO₂ gas will evolve.[6]

  • Water and Brine Wash: Wash the organic layer with water, followed by a saturated aqueous solution of sodium chloride (brine). The brine wash helps to remove residual water from the organic layer and aids in breaking any emulsions that may have formed.[6]

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

Q3: After the initial work-up, my product is a viscous oil and refuses to solidify. What should I do?

A3: This is a common issue, often caused by residual solvent or the presence of impurities that inhibit crystallization.

  • High Vacuum Drying: Ensure all volatile solvents have been removed by placing the oil under a high vacuum for several hours.

  • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexane or diethyl ether). Stir or sonicate the mixture vigorously. This can wash away soluble impurities and induce crystallization of your product.

  • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a single tiny crystal to the oil. This "seed" can provide a nucleation site for crystallization to begin.[7]

  • Proceed to Chromatography: If the product remains an oil, it is best to proceed directly to column chromatography for purification. The oil can be dissolved in a minimal amount of a suitable solvent (like DCM or ethyl acetate) and adsorbed onto a small amount of silica gel before loading onto the column.

Section 2: Troubleshooting Guide - Column Chromatography

Flash column chromatography is the primary method for purifying 2-Hydroxy-3-(hydroxymethyl)benzonitrile from closely related byproducts.[8][9]

Q4: How do I select the best solvent system (eluent) for silica gel chromatography?

A4: The key is to find a solvent system that provides good separation between your product and impurities on a Thin-Layer Chromatography (TLC) plate. The target Rf (retention factor) for your product should be between 0.3 and 0.4 for optimal separation.[10]

  • Start with a Standard System: A mixture of hexane and ethyl acetate is a good starting point for compounds of moderate polarity. Begin with a low polarity mixture (e.g., 90:10 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate).

  • Address Polarity: Given the two hydroxyl groups, your compound is quite polar. You will likely need a system with higher polarity, such as 50:50 hexane:ethyl acetate or even dichloromethane (DCM) and methanol (MeOH) (e.g., 98:2 DCM:MeOH).

  • Analyze by TLC: Test several solvent systems using TLC. The ideal system will show your product spot moving off the baseline and being well-separated from impurity spots.

Table 1: Common Solvents for Chromatography

SolventPolarity IndexNotes
Hexane0.1Non-polar, typically used as the weak solvent.
Toluene2.4Can be useful for aromatic compounds.
Dichloromethane (DCM)3.1Good general-purpose solvent of medium polarity.
Diethyl Ether4.0Volatile, use with care.
Ethyl Acetate (EtOAc)4.4Excellent general-purpose polar solvent.
Acetonitrile5.8Used in both normal and reverse-phase.[11]
Methanol (MeOH)6.6Very polar, used in small percentages with DCM or EtOAc.

Q5: My compound is streaking badly on the TLC plate. What causes this and how can I fix it?

A5: Streaking is typically caused by overloading the sample on the TLC plate or by strong, irreversible interactions between the analyte and the stationary phase (silica gel). The acidic phenol in your molecule can bind strongly to the acidic silica gel.

  • Solution: Add a small amount of acid, such as 1% acetic acid or formic acid, to your eluent. The added acid protonates the silica surface and your compound, minimizing the strong ionic interactions and resulting in sharper, more defined spots.

Q6: My compound won't move from the baseline (Rf = 0), even when I use 100% ethyl acetate. What are my options?

A6: This indicates your compound is very polar and is strongly adsorbed to the silica gel.

  • Increase Eluent Polarity: Switch to a more polar solvent system. A common choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with 1-2% MeOH in DCM and gradually increase the MeOH concentration.[10]

  • Consider Reverse-Phase Chromatography: If your compound is highly polar, reverse-phase chromatography might be more effective. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[8][9]

Workflow 1: Chromatography Strategy Selection

G start Analyze Crude on TLC (Hexane/EtOAc) rf_check Is Product Rf 0.3 - 0.4? start->rf_check separation_check Good separation from impurities? rf_check->separation_check Yes baseline Is product on the baseline? rf_check->baseline No streaking_check Is there streaking? separation_check->streaking_check Yes increase_polarity Increase EtOAc % or switch to DCM/MeOH separation_check->increase_polarity No (Try new system) run_column Run Flash Column streaking_check->run_column No add_acid Add 1% Acetic Acid to eluent streaking_check->add_acid Yes increase_polarity->start add_acid->start consider_rp Compound is very polar. Consider Reverse-Phase (C18, H2O/ACN) baseline->rf_check No, Rf > 0.5 (Decrease Polarity) baseline->increase_polarity Yes, Rf ~ 0

Caption: Decision tree for chromatography strategy.

Section 3: Troubleshooting Guide - Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material as a final step. Its success is based on the principle that the solubility of a solid in a solvent increases with temperature.[7]

Q7: How do I find a suitable solvent for recrystallization?

A7: The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[12]

  • Screening: Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Test Solvents: Add a small amount (0.5 mL) of a single solvent to each tube. Test a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane).

  • Observe Solubility: Note the solubility at room temperature. If the compound dissolves, the solvent is unsuitable.

  • Heat: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.[13]

  • Cool: Allow the solution to cool slowly to room temperature, then place it in an ice bath. The best solvent will be one from which your product forms a large quantity of crystals upon cooling.[13]

  • Mixed Solvent Systems: If no single solvent is ideal, try a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Add a few drops of the good solvent to clarify, then cool slowly.[13]

Q8: My product "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

A8: Oiling out occurs when the boiling point of the recrystallization solvent is higher than the melting point of your solute, or if the solution is supersaturated with impurities.

  • Lower the Temperature: Re-heat the solution until the oil redissolves. Allow it to cool more slowly. A slower cooling rate promotes the formation of ordered crystals rather than an amorphous oil.[7]

  • Add More Solvent: The concentration of the solute may be too high. Add more of the hot solvent to create a more dilute solution before cooling.

  • Scratch the Glass: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[12]

  • Change Solvents: The chosen solvent may be inappropriate. Re-screen for a solvent with a lower boiling point.

Workflow 2: Recrystallization Process

G cluster_prep Preparation cluster_main Procedure a Select Solvent via Small-Scale Screening b Dissolve Crude Solid in MINIMUM Amount of BOILING Solvent a->b c Allow Solution to Cool SLOWLY to Room Temp b->c d Cool Further in Ice-Water Bath c->d e Collect Crystals by Vacuum Filtration d->e f Wash Crystals with Small Portions of ICE-COLD Solvent e->f g Dry Crystals Under Vacuum to Constant Weight f->g

Caption: Step-by-step recrystallization workflow.

Section 4: Detailed Experimental Protocols

Protocol 1: General Flash Column Chromatography

  • Prepare the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Pack the Column: Fill the column with your chosen eluent (e.g., 70:30 hexane:ethyl acetate). Slowly add silica gel as a slurry in the eluent, tapping the column gently to ensure even packing without air bubbles. Add another thin layer of sand on top of the silica bed.

  • Load the Sample: Dissolve your crude product (the oil from the work-up) in a minimal amount of a strong solvent (like DCM or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elute: Carefully add the eluent to the column. Using gentle positive pressure (flash chromatography), begin collecting fractions.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified 2-Hydroxy-3-(hydroxymethyl)benzonitrile.

Protocol 2: General Recrystallization

  • Dissolution: Place the crude, semi-purified solid into an Erlenmeyer flask. Add a boiling chip. Add the chosen recrystallization solvent portion-wise while heating the flask on a hot plate until the solid is completely dissolved. Ensure you use the minimum amount of hot solvent necessary.[7]

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[7][13]

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven.

  • Purity Check: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

References
  • Molo, R. et al.
  • Isolation and Identification of Phenolic Compounds from Ebony Plant Leaves (Diospyros celebica Bakh.). TALENTA Publisher - Universitas Sumatera Utara. Available at: [Link].

  • Wang, Y. et al. (2024). Isolation, Purification, and Antioxidant Activity of Polyphenols from Cynanchum auriculatum Royle ex Wight. MDPI. Available at: [Link].

  • Recrystallization. Homi Bhabha Centre for Science Education. Available at: [Link].

  • Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki. Available at: [Link].

  • Christophoridou, S. et al. (2005). Separation and Identification of Phenolic Compounds in Olive Oil by Coupling High-Performance Liquid Chromatography with Postcolumn Solid-Phase Extraction to Nuclear Magnetic Resonance Spectroscopy (LC-SPE-NMR). Journal of Agricultural and Food Chemistry, ACS Publications. Available at: [Link].

  • US Patent US5637750A - Method for the preparation of 2 hydroxybenzonitrile. Google Patents.
  • Recrystallization. (2023). Chemistry LibreTexts. Available at: [Link].

  • Part 1. Recrystallization is the most common method for purifying solid compounds. University of Missouri–St. Louis. Available at: [Link].

  • CN103739518A - Synthesis process for 2-hydroxybenzonitrile. Google Patents.
  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.
  • Li, Z. et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, RSC Publishing. Available at: [Link].

  • Process For Preparation Of 2 Hydroxybenzonitrile. Quick Company. Available at: [Link].

  • Troubleshooting Flash Column Chromatography. University of Rochester. Available at: [Link].

  • Baldwin, A. F. et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Available at: [Link].

  • US5637750A - Method for the preparation of 2 hydroxybenzonitrile. Google Patents.
  • How can I purify impure benzonitrile?. (2017). ResearchGate. Available at: [Link].

  • Recrystallization and Crystalliz
  • ONE POT SYNTHESIS OF NITRILES USING NICKEL SULPH
  • EP0334188A2 - Process for producing aromatic nitrile. Google Patents.
  • Benzonitrile-impurities. Pharmaffiliates. Available at: [Link].

  • US4925642A - Process for the preparation and the isolation of aromatic nitriles. Google Patents.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H-NMR Spectroscopic Analysis of 2-Hydroxy-3-(hydroxymethyl)benzonitrile

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel molecules is paramount. For drug development professionals and researchers, Nuclear Magnetic Resonance (N...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel molecules is paramount. For drug development professionals and researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton NMR (¹H-NMR), stands as a cornerstone analytical technique. This guide provides an in-depth analysis of the ¹H-NMR spectrum of 2-Hydroxy-3-(hydroxymethyl)benzonitrile, a molecule of interest for its potential applications as a versatile chemical intermediate.

This guide moves beyond a mere spectral interpretation. It is designed to provide a practical, comparative framework for researchers. By juxtaposing the spectral features of 2-Hydroxy-3-(hydroxymethyl)benzonitrile with those of structurally related, commercially available compounds, we aim to equip scientists with the expertise to confidently identify and characterize this and similar molecular scaffolds.

Predicted ¹H-NMR Spectrum of 2-Hydroxy-3-(hydroxymethyl)benzonitrile

The interplay of these substituents—the electron-donating hydroxyl and hydroxymethyl groups, and the electron-withdrawing nitrile group—dictates the chemical shifts and coupling patterns of the aromatic protons. The phenolic hydroxyl group is strongly activating and ortho-, para-directing, while the nitrile group is deactivating and meta-directing. The hydroxymethyl group is weakly activating.

Here is a predicted assignment for the proton signals of 2-Hydroxy-3-(hydroxymethyl)benzonitrile:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4~7.4-7.6Doublet of doublets (dd)J ≈ 7.5, 1.5 Hz
H-5~6.9-7.1Triplet (t)J ≈ 7.5 Hz
H-6~7.2-7.4Doublet of doublets (dd)J ≈ 7.5, 1.5 Hz
Ar-OH ~9.0-11.0Singlet (s, broad)-
-CH ₂OH~4.5-4.8Singlet (s)-
-CH₂OH Variable, dependent on concentration and solventSinglet (s, broad)-

Comparative ¹H-NMR Spectral Analysis

To substantiate the predicted spectrum, a comparative analysis with structurally similar molecules is indispensable. We will consider salicylaldehyde, 2-hydroxybenzyl alcohol, and benzonitrile.

Salicylaldehyde

Salicylaldehyde (2-hydroxybenzaldehyde) provides a valuable comparison for the aromatic region. Its ¹H-NMR spectrum displays signals for the aromatic protons between 7.0 and 7.6 ppm, an aldehydic proton at approximately 9.9 ppm, and a phenolic hydroxyl proton around 11.07 ppm.[1] The downfield shift of the hydroxyl proton is due to intramolecular hydrogen bonding with the adjacent carbonyl group.

2-Hydroxybenzyl Alcohol

This compound is an excellent model for the hydroxymethyl group's influence. The methylene protons (-CH₂OH) of 2-hydroxybenzyl alcohol typically appear as a singlet around 4.5-4.8 ppm. The aromatic protons will show a pattern influenced by the hydroxyl and hydroxymethyl groups.

Benzonitrile

The ¹H-NMR spectrum of benzonitrile shows aromatic proton signals in the range of 7.5 to 7.8 ppm.[2][3] The electron-withdrawing nature of the nitrile group deshields the aromatic protons, causing them to resonate at a lower field compared to unsubstituted benzene.

Experimental Protocol for ¹H-NMR Spectroscopy

For researchers seeking to acquire a ¹H-NMR spectrum of 2-Hydroxy-3-(hydroxymethyl)benzonitrile or similar compounds, the following protocol outlines a standardized procedure.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like -OH.

  • Ensure the sample has completely dissolved. Gentle warming or vortexing may be applied if necessary.

2. NMR Instrument Setup:

  • The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans are generally sufficient for a sample of this concentration.

  • Receiver Gain (RG): Adjust automatically or manually to optimize signal-to-noise without causing receiver overload.

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is appropriate for most organic compounds.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm).

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration calibrate->integrate analyze Structural Elucidation integrate->analyze

Caption: A streamlined workflow for acquiring and processing a ¹H-NMR spectrum.

Logical Relationships in Spectral Interpretation

spectral_interpretation cluster_data Observed Spectral Data cluster_info Derived Structural Information chem_shift Chemical Shift (δ) environment Electronic Environment chem_shift->environment multiplicity Multiplicity neighbors Neighboring Protons multiplicity->neighbors coupling Coupling Constant (J) connectivity Proton Connectivity coupling->connectivity integration Integration ratio Proton Ratio integration->ratio structure Final Molecular Structure environment->structure neighbors->structure connectivity->structure ratio->structure

Caption: The logical flow from raw NMR data to the final molecular structure.

Conclusion

The structural characterization of 2-Hydroxy-3-(hydroxymethyl)benzonitrile through ¹H-NMR spectroscopy is a clear and achievable goal for the prepared researcher. By understanding the fundamental principles of chemical shifts and coupling, and by leveraging comparative data from analogous compounds, a confident and accurate spectral assignment can be made. The protocols and logical frameworks provided in this guide are intended to serve as a robust resource for scientists engaged in the synthesis and analysis of novel chemical entities.

References

  • Pouramini, Z., & Moradi, A. (n.d.). Assignment of 1 H-NMR spectrum for salicylaldehyde. ResearchGate. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile. Retrieved from [Link]

Sources

Comparative

Decoding Molecular Architecture: A Comparative Guide to the ¹³C-NMR Chemical Shifts of 2-Hydroxy-3-(hydroxymethyl)benzonitrile

For Immediate Release In the intricate world of drug discovery and molecular engineering, a precise understanding of a compound's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of drug discovery and molecular engineering, a precise understanding of a compound's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C-NMR), serves as a cornerstone analytical technique, providing a detailed map of the carbon skeleton. This guide offers an in-depth comparative analysis of the ¹³C-NMR chemical shifts for 2-Hydroxy-3-(hydroxymethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. By juxtaposing predicted spectral data with experimental values of related analogues, we aim to provide researchers, scientists, and drug development professionals with a robust framework for structural elucidation and characterization.

The Foundational Principles of ¹³C-NMR Spectroscopy

¹³C-NMR spectroscopy operates on the principle of nuclear spin. The nucleus of the ¹³C isotope possesses a magnetic moment, which, when placed in a strong external magnetic field, can align with or against the field. The absorption of radiofrequency radiation can induce a "spin flip" between these energy states. The precise frequency at which a carbon nucleus absorbs energy—its chemical shift (δ)—is exquisitely sensitive to its local electronic environment. Electronegative atoms or electron-withdrawing groups deshield the nucleus, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups shield the nucleus, shifting its resonance to a lower chemical shift (upfield).[1]

This sensitivity to the electronic environment makes ¹³C-NMR an invaluable tool for discerning the subtle structural nuances of substituted aromatic compounds like 2-Hydroxy-3-(hydroxymethyl)benzonitrile. The interplay of the hydroxyl (-OH), hydroxymethyl (-CH₂OH), and cyano (-CN) groups creates a unique electronic landscape on the benzene ring, which is reflected in the distinct chemical shifts of each carbon atom.

Comparative Analysis of ¹³C-NMR Chemical Shifts

Due to the lack of readily available experimental ¹³C-NMR data for 2-Hydroxy-3-(hydroxymethyl)benzonitrile in the public domain, this guide utilizes a combination of high-quality predicted data and experimental data for structurally related compounds to provide a comprehensive analysis. The predicted spectra were generated using the online NMR prediction tool, NMRDB.org, which employs a sophisticated algorithm based on a large database of experimental spectra. To validate the accuracy of the predictions, the ¹³C-NMR spectrum of benzonitrile was also predicted and compared against its known experimental values.

Table 1: Comparison of Predicted and Experimental ¹³C-NMR Chemical Shifts (ppm)

Carbon PositionBenzonitrile (Predicted)Benzonitrile (Experimental)[2][3]2-Hydroxybenzonitrile (Predicted)2-Hydroxy-3-(hydroxymethyl)benzonitrile (Predicted)
C1112.9112.4102.8106.8
C2132.8132.8160.7157.0
C3129.5129.2116.5123.6
C4132.2132.2135.0131.6
C5129.5129.2120.3120.0
C6132.8132.8133.7134.4
CN119.2118.7117.2117.8
CH₂OH---60.1

Note: Carbon numbering for all compounds is based on the IUPAC nomenclature for 2-Hydroxy-3-(hydroxymethyl)benzonitrile to ensure consistent comparison.

The close agreement between the predicted and experimental chemical shifts for benzonitrile lends confidence to the accuracy of the predicted values for 2-hydroxybenzonitrile and our target molecule, 2-Hydroxy-3-(hydroxymethyl)benzonitrile.

Deconstructing the Substituent Effects

The observed and predicted chemical shifts can be rationalized by considering the electronic effects of the -OH, -CH₂OH, and -CN substituents.

Diagram 1: Substituent Effects on the Benzene Ring

Caption: Electronic effects of substituents on the benzene ring.

  • Hydroxyl (-OH) Group: The hydroxyl group is a strong activating group, exhibiting a powerful electron-donating mesomeric effect (+M) and a weaker electron-withdrawing inductive effect (-I). This results in a significant shielding of the ortho and para carbons. In the predicted spectrum of 2-hydroxybenzonitrile, C2 (the carbon bearing the -OH group) is strongly deshielded to 160.7 ppm, a characteristic feature of phenolic carbons. The ortho position (C3) and para position (C5) are shielded relative to benzonitrile.

  • Cyano (-CN) Group: The cyano group is a deactivating group, exerting both electron-withdrawing inductive (-I) and mesomeric (-M) effects. This leads to a deshielding of the aromatic carbons. The carbon atom attached to the cyano group (C1) in benzonitrile appears at 112.4 ppm, and the nitrile carbon itself is observed around 118.7 ppm.[2][3]

  • Hydroxymethyl (-CH₂OH) Group: The hydroxymethyl group is generally considered to be a weak electron-withdrawing group through an inductive effect (-I). Its influence on the aromatic ring is less pronounced compared to the -OH and -CN groups. The presence of the -CH₂OH group at the C3 position in 2-Hydroxy-3-(hydroxymethyl)benzonitrile is predicted to cause a downfield shift of the C3 signal compared to 2-hydroxybenzonitrile (from 116.5 ppm to 123.6 ppm). The carbon of the hydroxymethyl group itself is predicted to resonate at 60.1 ppm, which is a typical region for sp³-hybridized carbons attached to an oxygen atom.

Experimental and Prediction Methodologies

¹³C-NMR Spectrum Prediction

The predicted ¹³C-NMR chemical shifts presented in this guide were obtained using the online prediction engine NMRDB.org.[4] This tool utilizes a database of experimentally determined NMR spectra to calculate the chemical shifts of a user-provided chemical structure. The prediction algorithm is based on a combination of hierarchical organization of spherical environments (HOSE) codes and other machine learning approaches.

Step-by-Step Protocol for ¹³C-NMR Prediction using NMRDB.org:

  • Navigate to the NMRDB.org website: Access the ¹³C-NMR prediction tool.

  • Input the Chemical Structure: Draw the chemical structure of the molecule of interest (e.g., 2-Hydroxy-3-(hydroxymethyl)benzonitrile) using the provided chemical drawing interface.

  • Initiate Prediction: Click the "Calculate Spectrum" button to submit the structure for analysis.

  • Retrieve Predicted Data: The tool will return a predicted ¹³C-NMR spectrum, including a table of chemical shifts for each carbon atom.

Diagram 2: Workflow for ¹³C-NMR Spectrum Prediction

G cluster_input Input cluster_processing Processing cluster_output Output Structure Chemical Structure Drawing NMRDB NMRDB.org Prediction Engine Structure->NMRDB Predicted_Spectrum Predicted ¹³C-NMR Spectrum NMRDB->Predicted_Spectrum Chemical_Shifts Table of Chemical Shifts NMRDB->Chemical_Shifts

Caption: Workflow for predicting ¹³C-NMR spectra using NMRDB.org.

Conclusion

The combination of predicted ¹³C-NMR data and a thorough understanding of substituent effects provides a powerful strategy for the structural elucidation of 2-Hydroxy-3-(hydroxymethyl)benzonitrile. This guide demonstrates that while experimental data remains the gold standard, modern prediction tools, when used judiciously and validated against known compounds, can offer reliable and insightful data for researchers. The detailed analysis of the chemical shifts presented herein serves as a valuable reference for scientists and professionals engaged in the synthesis, characterization, and application of this and structurally related molecules.

References

  • Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB (bmse000284). Retrieved from [Link]

  • J. P. Jacobsen, K. Schaumburg. (1976). Determination of the structure of benzonitrile by nuclear magnetic resonance : Analysis of 'H and '3C spectra of. Journal of Magnetic Resonance, 24(1), 173-185.
  • SpectraBase. (n.d.). Benzonitrile. Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • SID. (n.d.). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS.... Retrieved from [Link]

  • ResearchGate. (2025, August 6). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

  • CORE. (2012, April 23). SUBSTITUENT EFFECT ON IR, 1H- AND 13C-NMR SPECTRAL DATA IN N-(SUBSTI- TUTED PHENYL)-2-CYANOACETAMIDES. Retrieved from [Link]

  • RSC Publishing. (n.d.). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Retrieved from [Link]

  • virtual Chemistry 3D. (2024, April 2). 13C NMR predictor. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Principal values of carbon-13 NMR chemical shift tensors for a collection of substituted benzenes. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • MDPI. (2005, January 31). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Retrieved from [Link]

  • PubMed. (2015, July 15). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

Sources

Validation

A Comparative Guide to HPLC Methodologies for the Detection of 2-Hydroxy-3-(hydroxymethyl)benzonitrile and its Impurities

In the landscape of pharmaceutical development, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Hydroxy-3-(hydroxymethyl)benzonitrile, a key intermediate in the synthesis of various therapeutic agents. We will explore a primary reversed-phase HPLC (RP-HPLC) method, compare it with an Ultra-Performance Liquid Chromatography (UPLC) approach for enhanced throughput, and discuss the critical role of an orthogonal HPLC method in ensuring comprehensive impurity profiling.

The Analytical Challenge: Unmasking Impurities in 2-Hydroxy-3-(hydroxymethyl)benzonitrile

2-Hydroxy-3-(hydroxymethyl)benzonitrile, with its reactive phenolic hydroxyl and hydroxymethyl groups, is susceptible to the formation of various impurities during its synthesis and storage. Potential impurities may arise from starting materials, by-products of side reactions, or degradation. Given the structural similarity of these potential impurities to the main compound, a highly selective and sensitive analytical method is crucial.

Based on the common synthesis routes for related benzonitrile compounds, such as the dehydration of the corresponding amide or the formylation of a phenol followed by conversion to the nitrile, we can anticipate several classes of impurities:

  • Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from parallel reaction pathways.

  • Degradation Products: Resulting from oxidation, hydrolysis, or other chemical transformations of the API under various stress conditions.

This guide will focus on a systematic approach to developing and comparing HPLC methods capable of resolving the parent compound from its potential impurities.

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness in separating a wide range of non-polar to moderately polar compounds.[1] For the analysis of 2-Hydroxy-3-(hydroxymethyl)benzonitrile and its impurities, a C18 column is a logical starting point, offering excellent hydrophobic retention and selectivity for aromatic compounds.[2][3]

Proposed RP-HPLC Method

The following method is proposed as a robust starting point for the analysis of 2-Hydroxy-3-(hydroxymethyl)benzonitrile. The selection of a buffered mobile phase is critical to ensure consistent peak shapes and retention times for the phenolic analytes. A gradient elution is employed to provide adequate resolution of early-eluting polar impurities and later-eluting non-polar impurities within a reasonable runtime.

Experimental Protocol:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard column dimension for good resolution and peak capacity.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to suppress ionization of the phenolic group, leading to better peak shape and retention.[4]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength.
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA shallow gradient provides optimal separation of closely eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 230 nmBased on the UV absorbance profile of the benzonitrile chromophore.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation 1 mg/mL in 50:50 Water:AcetonitrileEnsures sample solubility and compatibility with the mobile phase.
Causality Behind Experimental Choices
  • C18 Stationary Phase: The non-polar nature of the C18 alkyl chains provides hydrophobic interactions with the aromatic ring of the analyte and its impurities, which is the primary mechanism of separation in reversed-phase chromatography.

  • Acidified Mobile Phase: The use of formic acid maintains a low pH, which is essential for the analysis of phenolic compounds. At a pH below the pKa of the hydroxyl group, the compound remains in its neutral form, preventing peak tailing and improving chromatographic performance.[4]

  • Gradient Elution: A gradient from a low to a high concentration of the organic modifier (acetonitrile) allows for the elution of compounds with a wide range of polarities. This is critical for impurity profiling, where one might encounter both highly polar starting materials and less polar by-products.

Comparative Analysis: HPLC vs. UPLC

For laboratories with high-throughput requirements, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC.[5][6] UPLC systems utilize columns packed with sub-2 µm particles, which results in higher efficiency, resolution, and speed.[7]

UPLC Method for High-Throughput Analysis

Experimental Protocol:

ParameterConditionRationale
Column C18, 50 mm x 2.1 mm, 1.7 µmSmaller particle size and column dimensions lead to faster analysis and reduced solvent consumption.[8]
Mobile Phase A 0.1% Formic Acid in WaterConsistent with the HPLC method for comparability.
Mobile Phase B AcetonitrileConsistent with the HPLC method for comparability.
Gradient 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.1-3.5 min: 10% BA much faster gradient is possible due to the higher efficiency of the UPLC column.
Flow Rate 0.4 mL/minOptimized for the 2.1 mm ID column.
Column Temperature 40 °CHigher temperature can reduce viscosity and improve efficiency.
Detection UV at 230 nmConsistent with the HPLC method.
Injection Volume 2 µLSmaller injection volume is necessary for the smaller column dimensions.
Performance Comparison: HPLC vs. UPLC
ParameterHPLCUPLC
Run Time ~35 minutes~3.5 minutes
Resolution GoodExcellent
Sensitivity GoodHigher (sharper peaks)
Solvent Consumption HighLow
System Pressure ~1500-2500 psi~8000-12000 psi

The transition to UPLC can result in a tenfold reduction in analysis time, significantly increasing sample throughput.[8] The enhanced resolution of UPLC is particularly beneficial for separating closely eluting isomers or degradation products that may be co-eluted in an HPLC method.[5][7]

The Imperative for Orthogonal Methods

Relying on a single chromatographic method, even a well-optimized one, carries the risk of missing impurities that may co-elute with the main peak or other impurities.[9] Regulatory agencies increasingly expect the use of orthogonal methods to provide a more complete picture of a drug's impurity profile.[10] An orthogonal method utilizes a different separation mechanism or selectivity to confirm the homogeneity of all peaks observed in the primary method.[11][12][13]

Orthogonal HPLC Method: Phenyl-Hexyl Column

A phenyl-hexyl stationary phase offers a different selectivity compared to a C18 column. The phenyl groups in the stationary phase can undergo pi-pi interactions with the aromatic ring of the analytes, providing a different retention mechanism in addition to hydrophobic interactions.

Experimental Protocol:

ParameterConditionRationale
Column Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µmProvides alternative selectivity through pi-pi interactions.
Mobile Phase A 20 mM Potassium Phosphate, pH 7.0A neutral pH will alter the ionization state of the phenolic group, leading to different retention behavior.
Mobile Phase B MethanolA different organic modifier can also change selectivity.[1]
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BSimilar gradient profile to the primary method for comparison.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temperature 30 °CConsistent with the primary method.
Detection UV at 230 nmConsistent with the primary method.
Injection Volume 10 µLStandard injection volume.

By comparing the chromatograms from the primary C18 method and the orthogonal phenyl-hexyl method, one can have greater confidence that all significant impurities have been detected and resolved.

Trustworthiness: A Self-Validating System

To ensure the reliability of any HPLC method, a system suitability test (SST) must be performed before each analytical run. The SST parameters confirm that the chromatographic system is performing as expected.

System Suitability Test (SST) Parameters
ParameterAcceptance Criteria
Tailing Factor (for the main peak) ≤ 2.0
Theoretical Plates (for the main peak) ≥ 2000
Resolution (between the main peak and the closest eluting impurity) ≥ 2.0
Relative Standard Deviation (RSD) of replicate injections (peak area) ≤ 2.0%

These parameters should be established during method validation and monitored routinely.

Visualizing the Workflow

The following diagram illustrates the comprehensive workflow for the impurity profiling of 2-Hydroxy-3-(hydroxymethyl)benzonitrile.

Impurity Profiling Workflow cluster_0 Method Development cluster_1 Analysis cluster_2 Data Evaluation Primary Method (RP-HPLC) Primary Method (RP-HPLC) Sample Analysis Sample Analysis Primary Method (RP-HPLC)->Sample Analysis UPLC Method UPLC Method UPLC Method->Sample Analysis Orthogonal Method Orthogonal Method Orthogonal Method->Sample Analysis Peak Purity Assessment Peak Purity Assessment Sample Analysis->Peak Purity Assessment System Suitability System Suitability System Suitability->Sample Analysis Impurity Quantification Impurity Quantification Peak Purity Assessment->Impurity Quantification Method Comparison Method Comparison Impurity Quantification->Method Comparison

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Aminomethyl)-5-fluorobenzonitrile (CAS 1261450-40-1)

A Note on Chemical Identity: The CAS number provided in the topic (1261450-43-4) does not resolve to a specific, publicly documented chemical structure. However, the closely related CAS number 1261450-40-1 corresponds to...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: The CAS number provided in the topic (1261450-43-4) does not resolve to a specific, publicly documented chemical structure. However, the closely related CAS number 1261450-40-1 corresponds to 3-(Aminomethyl)-5-fluorobenzonitrile .[1][2][3] This guide will proceed under the expert assumption that the intended compound of interest is 3-(Aminomethyl)-5-fluorobenzonitrile, a structure amenable to detailed mass spectrometric analysis. This assumption is critical for providing a scientifically grounded and valuable resource.

Introduction for the Research Professional

In the landscape of drug discovery and metabolomics, the unambiguous structural elucidation of novel small molecules is paramount. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone analytical technique for this purpose, providing rich structural information through controlled fragmentation of a parent ion. This guide offers a detailed, predictive analysis of the fragmentation pattern of 3-(Aminomethyl)-5-fluorobenzonitrile, a substituted aromatic compound featuring a benzylamine, a nitrile, and a fluorine moiety.

As a Senior Application Scientist, my objective is not merely to present a list of potential fragments. Instead, this document is structured to provide a causal understanding of the fragmentation pathways, grounded in the established principles of gas-phase ion chemistry. We will explore how the interplay of the compound's functional groups dictates its behavior under electrospray ionization (ESI) and subsequent collision-induced dissociation (CID). This guide will serve as a predictive tool for researchers working with this molecule or structurally similar alternatives, enabling more efficient compound identification and characterization.

Pillar 1: Expertise & Causality in Fragmentation Analysis

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the stability of the resulting fragment ions and neutral losses. For 3-(Aminomethyl)-5-fluorobenzonitrile, the most probable site of protonation under positive-mode ESI conditions is the primary amine of the aminomethyl group, due to its higher basicity compared to the nitrile nitrogen or the aromatic ring.[4] This initial protonation event is the critical first step that dictates the subsequent fragmentation cascade.

Predicted Fragmentation Pathway

The protonated molecule, denoted as [M+H]⁺, has a calculated monoisotopic mass of 151.0666 m/z. Upon collisional activation (CID), the most labile bond is the benzylic carbon-nitrogen bond. This is a well-documented and dominant fragmentation pathway for protonated benzylamines.[5][6][7]

  • Primary Fragmentation: Loss of Ammonia (NH₃) : The most favorable fragmentation route involves the neutral loss of ammonia (NH₃, 17.0265 Da). This occurs via a charge-remote fragmentation mechanism, leading to the formation of a stable benzyl cation. The resulting 3-fluoro-5-cyanobenzyl cation is the predicted base peak in the MS/MS spectrum.[5][8]

  • Secondary Fragmentation of the Benzyl Cation : The 3-fluoro-5-cyanobenzyl cation (m/z 134.0400) can undergo further fragmentation, although this would typically require higher collision energies. Potential, though less probable, fragmentation pathways for this ion include:

    • Loss of Hydrogen Cyanide (HCN) : A common fragmentation for aromatic nitriles, this would lead to a fluorinated benzyne-type radical cation with a neutral loss of 27.0109 Da.[9]

    • Loss of a Fluorine Radical (F•) : While less common, the loss of a fluorine radical (18.9984 Da) is a possibility.

It is important to note that the stability of the aromatic ring makes ring-opening fragmentations less likely under standard low-energy CID conditions.[10]

Comparison with Alternative Structures

To understand the uniqueness of this fragmentation pattern, let's consider two structural alternatives:

  • 3-Amino-5-fluorobenzonitrile (CAS 210992-28-2) : In this isomer, the amine is directly attached to the aromatic ring. While protonation would still occur at the amine, the direct C(aryl)-N bond is significantly stronger than a C(benzyl)-N bond. Therefore, the characteristic loss of NH₃ would be far less favorable. Instead, fragmentation would likely involve the loss of HCN from the nitrile group or complex ring fragmentation.[11]

  • 3-(Aminomethyl)-5-chlorobenzonitrile (CAS 1261820-96-5) : Replacing fluorine with chlorine would result in a predictable isotopic pattern for any chlorine-containing fragments due to the natural abundance of ³⁵Cl and ³⁷Cl. The primary fragmentation would still be the loss of NH₃, but the m/z of the parent and fragment ions would shift accordingly.[12]

This comparative analysis highlights how the specific arrangement of functional groups in 3-(Aminomethyl)-5-fluorobenzonitrile leads to a distinct and predictable fragmentation signature dominated by the facile cleavage of the benzylic C-N bond.

Pillar 2: Trustworthiness through a Self-Validating Protocol

A trustworthy analytical method is one that is robust and reproducible. The following is a detailed protocol for acquiring the MS/MS spectrum of 3-(Aminomethyl)-5-fluorobenzonitrile. This protocol is designed to be self-validating by including steps for instrument calibration and systematic collision energy optimization.

Experimental Protocol: ESI-MS/MS Analysis
  • Sample Preparation :

    • Prepare a 1 mg/mL stock solution of 3-(Aminomethyl)-5-fluorobenzonitrile in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid. The formic acid ensures efficient protonation of the analyte.

  • Mass Spectrometer Setup (Triple Quadrupole or Q-TOF) :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Capillary Voltage : 3.5 - 4.5 kV.

    • Source Temperature : 120-150 °C.

    • Desolvation Gas Flow (N₂) : 600-800 L/hr.

    • Desolvation Temperature : 350-450 °C.

  • MS1 Spectrum Acquisition :

    • Acquire a full scan MS1 spectrum from m/z 50-250 to confirm the presence of the protonated parent ion, [M+H]⁺, at m/z 151.07.

  • MS/MS Spectrum Acquisition (Product Ion Scan) :

    • Select the [M+H]⁺ ion (m/z 151.07) as the precursor ion for fragmentation.

    • Collision Gas : Argon.

    • Collision Energy Optimization : Perform a collision energy ramp from 5 to 40 eV. This is a critical step to observe the onset of fragmentation and to find the optimal energy that produces the base peak (predicted to be m/z 134.04) without excessive secondary fragmentation. A typical optimal energy for this type of fragmentation would be in the 15-25 eV range.[13]

    • Acquire the product ion spectrum from m/z 40-160.

  • Data Analysis :

    • Identify the m/z of the major fragment ions.

    • Calculate the neutral losses and propose structures for the observed fragments.

    • Compare the experimental fragmentation pattern with the predicted pattern in this guide.

Pillar 3: Data Presentation & Visualization

Clear data presentation is essential for interpretation and comparison.

Predicted Quantitative Data Summary
Ion DescriptionProposed StructureExact Mass (m/z)Relative Abundance
[M+H]⁺ (Precursor Ion) 3-(Aminomethyl)-5-fluorobenzonitrile (protonated)151.0666Low (as precursor)
[M+H - NH₃]⁺ 3-Fluoro-5-cyanobenzyl cation134.0400High (Base Peak)
[M+H - NH₃ - HCN]⁺ Fluorobenzyne radical cation107.0291Low to Medium
Visualizing the Fragmentation Pathway

A clear diagram of the fragmentation process aids in understanding the underlying chemistry.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor [M+H]⁺ 3-(Aminomethyl)-5-fluorobenzonitrile m/z = 151.07 Fragment1 [M+H - NH₃]⁺ 3-Fluoro-5-cyanobenzyl cation m/z = 134.04 Precursor->Fragment1  -NH₃ (Collision-Induced Dissociation) Fragment2 [M+H - NH₃ - HCN]⁺ Fluorobenzyne radical cation m/z = 107.03 Fragment1->Fragment2  -HCN

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated 3-(aminomethyl)-5-fluorobenzonitrile.

Workflow for Compound Identification

The logical flow from sample to identification can be visualized as follows:

workflow Sample Sample Preparation (1 µg/mL in 50:50 MeOH:H₂O + 0.1% FA) LCMS LC-ESI-MS Analysis (Full Scan MS1) Sample->LCMS PrecursorID Precursor Ion Identification ([M+H]⁺ at m/z 151.07) LCMS->PrecursorID MSMS Tandem MS (MS/MS) (Product Ion Scan of m/z 151.07) PrecursorID->MSMS Fragmentation Fragmentation Analysis (Identify major fragments, e.g., m/z 134.04) MSMS->Fragmentation Comparison Comparison & Confirmation (Match with predicted pattern & database) Fragmentation->Comparison

Caption: Experimental workflow for the identification of 3-(aminomethyl)-5-fluorobenzonitrile via LC-MS/MS.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the mass spectrometric fragmentation of 3-(Aminomethyl)-5-fluorobenzonitrile (CAS 1261450-40-1). By grounding our predictions in the fundamental principles of benzylamine fragmentation, we anticipate a characteristic neutral loss of ammonia to yield a stable benzyl cation as the dominant feature in the MS/MS spectrum. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality data, while the comparative analysis with structural isomers highlights the diagnostic value of this fragmentation pattern. This predictive guide, combining theoretical principles with a practical experimental approach, serves as a valuable resource for the rapid and confident structural elucidation of this and related compounds in a research and development setting.

References

  • Harrison, A. G. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1325-1333. [Link]

  • METLIN Metabolite and Tandem Mass Spectrometry Database. The Scripps Research Institute. [Link]

  • MassBank Consortium. MassBank: an open and FAIR mass spectral data resource. Nucleic Acids Research, 50(D1), D1514-D1520. [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST/EPA/NIH Mass Spectral Library (NIST 23). [Link]

  • PubChem. (n.d.). 3-Amino-5-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation mechanisms of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).

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Validation

Optimizing Benzonitrile Analysis: A Comparative Guide to IR Spectroscopy of Nitrile and Hydroxyl Motifs

The following guide provides an in-depth technical comparison of IR spectroscopy techniques for analyzing benzonitriles, focusing on the diagnostic nitrile and hydroxyl motifs. Executive Summary Benzonitriles containing...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of IR spectroscopy techniques for analyzing benzonitriles, focusing on the diagnostic nitrile and hydroxyl motifs.

Executive Summary

Benzonitriles containing hydroxyl groups (hydroxybenzonitriles) are critical intermediates in the synthesis of liquid crystals, herbicides, and pharmaceuticals (e.g., Letrozole precursors). The simultaneous detection of the Nitrile (-C≡N) and Hydroxyl (-OH) moieties presents a unique spectroscopic challenge: one is a sharp, distinct "beacon" often obscured by instrument artifacts, while the other is a "chameleon" highly sensitive to hydrogen bonding and concentration.

This guide objectively compares the performance of Diamond ATR , Germanium ATR , and Transmission (KBr) FTIR for analyzing these functional groups. It provides validated protocols to maximize signal-to-noise ratios (SNR) and avoid common interpretation errors caused by diamond phonon bands.

Technical Deep Dive: The Spectral Signatures

The Nitrile Beacon (-C≡N)

The nitrile stretch is one of the most distinct signals in organic chemistry, but it is not immune to environmental effects.

  • Frequency: 2215 – 2240 cm⁻¹ (Aromatic).

  • Characteristics: Sharp, medium-to-strong intensity.

  • Substituent Effects (Critical for Drug Design):

    • Resonance Red Shift: In p-hydroxybenzonitrile, the electron-donating -OH group conjugates with the nitrile (via the aromatic ring), lowering the bond order of the C≡N triple bond. This results in a red shift (lower wavenumber) compared to unsubstituted benzonitrile.

    • Diagnostic Value: This shift confirms electronic coupling between the substituent and the nitrile group, a key parameter in tuning the electronic properties of drug candidates.

The Hydroxyl Chameleon (-OH)

The hydroxyl peak is the primary indicator of solid-state packing and purity.

  • Free -OH: 3600 – 3650 cm⁻¹ (Sharp). Only observed in dilute non-polar solutions or gas phase.

  • H-Bonded -OH: 3200 – 3500 cm⁻¹ (Broad, Strong). Dominates in solid samples.

  • Isomer Differentiation (Ortho vs. Para):

    • Para-isomer (4-hydroxybenzonitrile): Forms extensive intermolecular hydrogen bonding networks (dimers/lattices), resulting in a broad, intense band centered ~3350 cm⁻¹.

    • Ortho-isomer (2-hydroxybenzonitrile): Steric hindrance and potential weak intramolecular interactions can lead to sharper, less broad OH bands and distinct solubility profiles, affecting ATR contact quality.

Comparative Analysis: Sampling Techniques

The choice of sampling technique is the single biggest variable in benzonitrile analysis. The following table contrasts the three industry-standard methods.

Table 1: Performance Matrix for Benzonitrile Analysis
FeatureDiamond ATR Germanium (Ge) ATR Transmission (KBr Pellet)
Primary Use Case Routine ID, QC, High ThroughputHigh Refractive Index Samples, Surface StudiesQuantitative Analysis, Trace Detection
Nitrile Detection (~2230 cm⁻¹) Compromised. Diamond phonon bands (1900–2300 cm⁻¹) absorb energy, reducing S/N ratio.Excellent. No interference in the nitrile region.Superior. High resolution, no lattice absorption artifacts.
Hydroxyl Resolution Good. Pathlength is consistent.Fair. Lower penetration depth reduces sensitivity for broad peaks.Variable. Hygroscopic KBr can introduce water peaks (3400 cm⁻¹) interfering with -OH.
Sample Prep Time < 1 Minute (Zero Prep)< 1 Minute (Zero Prep)10–20 Minutes (Grinding/Pressing)
Reproducibility High (Fixed pathlength)High (Fixed pathlength)Low (Dependent on pellet thickness/uniformity)
Spectral Cut-off ~525 cm⁻¹~600 cm⁻¹~400 cm⁻¹ (See full fingerprint)

Expert Insight: While Diamond ATR is the industry standard for robustness, it is chemically risky for nitriles. The diamond lattice absorption can suppress the nitrile peak intensity by 30-50% or create baseline noise that masks trace impurities. For quantitative nitrile work, Ge ATR or KBr is mandatory.

Validated Experimental Protocols

Protocol A: High-Fidelity ATR Acquisition (Diamond/Ge)

Use this for rapid identification and purity checks.

  • Crystal Cleaning: Clean the ATR crystal with isopropanol. Crucial: Ensure the crystal is dry; residual solvent -OH peaks will cause false positives.

  • Background Scan: Collect a background spectrum (32 scans) with the clamp open.

  • Sample Loading:

    • Solids: Place ~10 mg of powder to cover the crystal center.

    • Liquids: Add 1 drop (neat).

  • Contact Optimization: Lower the pressure clamp until the "force gauge" clicks or maximum pressure is reached.

    • Why? Poor contact in solids leads to weak, noisy spectra, especially for the sharp Nitrile peak.

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

  • Processing: Apply "ATR Correction" (if comparing to library KBr spectra) to account for penetration depth dependence on wavelength.

Protocol B: Quantitative Transmission (KBr Pellet)

Use this for publication-quality data or when quantifying nitrile strength.

  • Ratio: Mix 1-2 mg of sample with 200 mg of dry spectroscopic-grade KBr.

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, flour-like consistency is achieved.

    • Causality: Large particles scatter light (Christiansen effect), causing a sloping baseline that distorts the high-wavenumber -OH region.

  • Pressing: Transfer to a die and press at 8-10 tons for 1-2 minutes under vacuum (if available) to remove trapped air/moisture.

  • QC Check: The pellet should be transparent/translucent. If opaque/white, regrind and repress.

  • Acquisition: Collect 32 scans. Ensure the background is a pure KBr pellet (optional but recommended for background subtraction of water).

Visualizations

Workflow for Method Selection

This decision tree guides the researcher to the correct sampling technique based on the analytical goal.

MethodSelection Start Start: Benzonitrile Sample Analysis Goal Define Analytical Goal Start->Goal Quant Quantitative Nitrile Analysis? Goal->Quant Trace Trace Impurity Detection? Quant->Trace No (Qualitative ID) KBr Method: KBr Pellet (Transmission) (Highest Sensitivity, No Artifacts) Quant->KBr Yes (Publication Data) GeATR Method: Ge ATR (No Diamond Interference) Trace->GeATR Yes (Avoid Diamond Noise) Check Check: Diamond Phonon Band (1900-2300 cm⁻¹) Trace->Check No (Routine QC) DiamondATR Method: Diamond ATR (Fast, Robust) Check->GeATR Interference High Check->DiamondATR Acceptable S/N

Figure 1: Decision matrix for selecting the optimal IR sampling technique for benzonitriles.

Spectral Logic: Peak Assignment

A logic flow for distinguishing isomers and confirming functional groups.

PeakAssignment Input Input Spectrum RegionCN Check 2200-2250 cm⁻¹ Input->RegionCN RegionOH Check 3200-3650 cm⁻¹ Input->RegionOH CN_Present Peak Found? RegionCN->CN_Present OH_Shape Peak Shape? RegionOH->OH_Shape ConfirmCN Confirm Nitrile (Check for Diamond Artifacts) CN_Present->ConfirmCN Yes ConfirmOH_Free Free OH (Gas/Dilute) ~3600 cm⁻¹ Sharp OH_Shape->ConfirmOH_Free Sharp (>3600) ConfirmOH_Bond H-Bonded OH (Solid) 3200-3500 cm⁻¹ Broad OH_Shape->ConfirmOH_Bond Broad (<3500)

Figure 2: Logic flow for assigning Nitrile and Hydroxyl peaks in benzonitrile derivatives.

References

  • Harrick Scientific. (2021).[1] Analysis of Nitriles by Diamond ATR: Overcoming Lattice Bands. Spectroscopy Online. [Link]

  • Specac Ltd. (2025). Choosing the Right ATR Crystal: Diamond vs. Germanium vs. ZnSe.[2][3] Specac Knowledge Base. [Link]

  • NIST Chemistry WebBook. (2018). Infrared Spectrum of 4-Hydroxybenzonitrile.[4] National Institute of Standards and Technology.[4] [Link]

  • Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles. Chemistry – An Asian Journal. [Link]

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. [Link]

Sources

Comparative

A Comparative Analysis for Synthetic Chemists: 2-Hydroxy-3-(hydroxymethyl)benzonitrile and Key Intermediates of Tavaborole

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. This guide provides an in-depth comparison of 2-Hydroxy-3-(hydroxymethyl)benzonitrile, a functionalized aromatic scaffold, with key intermediates used in the synthesis of Tavaborole, an FDA-approved antifungal agent. This analysis aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors, focusing on synthetic accessibility, potential for diversification, and overall strategic value.

Introduction to the Compounds

Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) is a topical antifungal medication used to treat onychomycosis.[1][2] Its unique benzoxaborole structure is a key determinant of its biological activity, which involves the inhibition of fungal protein synthesis.[3] The synthesis of Tavaborole has been extensively documented, with several key intermediates offering valuable insights into the construction of this important heterocyclic system.

2-Hydroxy-3-(hydroxymethyl)benzonitrile , on the other hand, is a less-documented, yet potentially valuable, building block. Its bifunctional nature, possessing a nucleophilic phenolic hydroxyl group, a reactive benzylic alcohol, and an electrophilic nitrile, presents a multitude of possibilities for synthetic transformations. While specific synthetic protocols for this particular isomer are not widely published, its structural similarity to other well-known compounds allows for the formulation of viable synthetic strategies.

Chemical Structures at a Glance

To visualize the key players in this comparison, their chemical structures are presented below.

cluster_tavaborole Tavaborole and Key Intermediates cluster_target Compound of Interest Tavaborole Tavaborole Int1 2-Bromo-5-fluorobenzyl alcohol Int2 2-Formyl-4-fluorophenylboronic acid Target 2-Hydroxy-3-(hydroxymethyl)benzonitrile

Key compounds in this comparative guide.

Comparative Analysis: A Deep Dive

This section will objectively compare 2-Hydroxy-3-(hydroxymethyl)benzonitrile with key Tavaborole intermediates, focusing on synthetic accessibility and potential applications in drug discovery.

Synthetic Accessibility

Tavaborole Intermediates: Well-trodden Paths

The industrial synthesis of Tavaborole has led to the optimization of several synthetic routes, making its key intermediates readily accessible. Two prominent intermediates are:

  • (2-Bromo-5-fluoro-phenyl)-methanol: This intermediate is commercially available and serves as a common starting material in several patented syntheses of Tavaborole.[4] Its preparation is straightforward, often involving the reduction of the corresponding benzoic acid or aldehyde.

  • 2-Formyl-4-fluorophenylboronic acid: This versatile intermediate allows for the direct construction of the benzoxaborole ring system.[5] Its synthesis typically involves the ortho-lithiation of a protected benzaldehyde followed by borylation.

The availability of multiple, well-documented synthetic routes provides a high degree of confidence and predictability for researchers working with these intermediates.

2-Hydroxy-3-(hydroxymethyl)benzonitrile: Charting a New Course

In contrast, the synthesis of 2-Hydroxy-3-(hydroxymethyl)benzonitrile is not as established. However, based on fundamental principles of organic chemistry, several plausible synthetic routes can be proposed.

Proposed Synthetic Route 1: From 2-Hydroxy-3-methylbenzonitrile

A potential route starts from the commercially available 2-hydroxy-3-methylbenzonitrile. The benzylic methyl group can be functionalized to introduce the desired hydroxymethyl group.

start 2-Hydroxy-3-methylbenzonitrile step1 Benzylic Bromination (e.g., NBS, light/radical initiator) start->step1 intermediate1 3-(Bromomethyl)-2-hydroxybenzonitrile step1->intermediate1 step2 Hydrolysis (e.g., H2O, base) intermediate1->step2 product 2-Hydroxy-3-(hydroxymethyl)benzonitrile step2->product

Proposed synthesis via benzylic functionalization.

This approach leverages the enhanced reactivity of the benzylic position.[6][7]

Proposed Synthetic Route 2: From a Salicylaldehyde Derivative

Another strategy involves the functionalization of a suitable salicylaldehyde derivative.

start 2-Hydroxy-3-formylbenzonitrile step1 Reduction (e.g., NaBH4) start->step1 product 2-Hydroxy-3-(hydroxymethyl)benzonitrile step1->product

Proposed synthesis via reduction of an aldehyde.

This route is contingent on the availability or efficient synthesis of the starting 2-hydroxy-3-formylbenzonitrile.

Reactivity and Potential for Diversification

Tavaborole Intermediates: Focused on a Singular Goal

The primary utility of Tavaborole intermediates lies in their efficient conversion to the final active pharmaceutical ingredient. While they possess reactive functional groups, their design is highly optimized for the construction of the benzoxaborole core.

2-Hydroxy-3-(hydroxymethyl)benzonitrile: A Hub for Molecular Diversity

The true strength of 2-Hydroxy-3-(hydroxymethyl)benzonitrile lies in its potential as a versatile scaffold for generating diverse molecular architectures. The presence of three distinct functional groups opens up numerous avenues for chemical modification.

Functional GroupPotential Reactions
Phenolic Hydroxyl O-alkylation, O-acylation, Etherification
Benzylic Alcohol Oxidation to an aldehyde, Esterification, Conversion to a leaving group for nucleophilic substitution
Nitrile Hydrolysis to a carboxylic acid or amide, Reduction to an amine, Cyclization reactions

This multi-faceted reactivity allows for the systematic exploration of chemical space around the central phenyl ring, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocols: Foundational Methodologies

While a specific, validated protocol for the synthesis of 2-Hydroxy-3-(hydroxymethyl)benzonitrile is not available in the literature, the following general procedures for related transformations can serve as a starting point for its synthesis.

General Protocol for Benzylic Bromination

Objective: To introduce a bromine atom at the benzylic position of a methyl-substituted aromatic compound.

Materials:

  • Substituted toluene derivative (e.g., 2-hydroxy-3-methylbenzonitrile)

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Anhydrous carbon tetrachloride (CCl4) or other suitable solvent

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the substituted toluene in anhydrous CCl4 under an inert atmosphere, add NBS and a catalytic amount of the radical initiator.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for the Reduction of an Aromatic Aldehyde

Objective: To selectively reduce an aldehyde to a primary alcohol.

Materials:

  • Aromatic aldehyde (e.g., 2-hydroxy-3-formylbenzonitrile)

  • Sodium borohydride (NaBH4)

  • Methanol or ethanol

Procedure:

  • Dissolve the aromatic aldehyde in methanol or ethanol at 0 °C.

  • Slowly add sodium borohydride in small portions.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with water and acidify with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Conclusion: A Tale of Two Intermediates

This comparative guide highlights the distinct strategic advantages of 2-Hydroxy-3-(hydroxymethyl)benzonitrile and the key intermediates of Tavaborole.

Tavaborole intermediates represent a low-risk, high-reward option for researchers specifically focused on the synthesis of Tavaborole or closely related benzoxaborole analogues. Their well-defined synthetic pathways and commercial availability make them ideal for target-oriented synthesis.

2-Hydroxy-3-(hydroxymethyl)benzonitrile , while currently lacking a well-established synthetic track record, presents an exciting opportunity for discovery-driven research. Its rich chemical functionality makes it a powerful platform for the generation of diverse compound libraries, which is invaluable in the early stages of drug discovery. The proposed synthetic routes, grounded in established chemical principles, offer a clear path forward for accessing this promising building block.

The choice between these two classes of intermediates will ultimately depend on the specific goals of the research program. For those seeking to build upon the success of Tavaborole, its intermediates are the logical choice. For those embarking on the quest for novel chemical entities, the synthetic challenge of 2-Hydroxy-3-(hydroxymethyl)benzonitrile may unlock a wealth of new therapeutic possibilities.

References

  • Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. Journal of Medicinal Chemistry, 49(15), 4447–4450.
  • BenchChem. (2025).
  • BenchChem. (2025). literature review on 2-Hydroxybenzonitrile synthesis.
  • Ciesielski, J., et al. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(2), o414-o415.
  • Gupta, A. K., & Daigle, D. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6199–6205.
  • Merchant, R. S., et al. (2019).
  • Quick Company. (2014).
  • Rock, F. L., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science, 316(5832), 1759–1761.
  • Shinde, S. S., et al. (2019).
  • Sporzynski, A., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 25(24), 5999.
  • Tavaborole. (2015, November 20). In Drug Design, Development and Therapy. Dove Medical Press.
  • The Efficacy and Safety of Tavaborole, a Novel, Boron-Based Pharmaceutical Agent: Phase 2 Studies Conducted for the Topical Treatment of Toenail Onychomycosis. (2014).
  • Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis. (2015, December 1).
  • In Vitro Efficacy of Tavaborole Topical Solution, 5% after Penetration through Nail Polish on Ex Vivo Human Nails. (2017).
  • Reactions at the Benzylic Position. (2019, June 22). Chemistry Steps.
  • Process for the preparation of tavaborole, its novel polymorphic forms and intermedi
  • Synthesis and physicochemical evaluation of phosphorus( iii ) and phosphorus( v ) substituted benzoxaboroles. (2025, August 19). Organic & Biomolecular Chemistry.
  • Tavaborole: First Global Approval. (2025, August 8).
  • 2.9: Reactions at the Benzylic Position. (2025, April 8). Chemistry LibreTexts.
  • Tavaborole: A Technical Guide to its Molecular Structure, Chemical Properties, and Antifungal Activity. (n.d.). Benchchem.

Sources

Validation

UV-Vis absorption characteristics of hydroxymethyl benzonitriles

Structural Insights and Analytical Benchmarking Executive Summary This guide provides a technical analysis of the UV-Vis absorption characteristics of hydroxymethyl benzonitriles (HMBNs), specifically focusing on the 2-,...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Insights and Analytical Benchmarking

Executive Summary

This guide provides a technical analysis of the UV-Vis absorption characteristics of hydroxymethyl benzonitriles (HMBNs), specifically focusing on the 2-, 3-, and 4- isomers. Unlike hydroxybenzonitriles (cyanophenols), where the hydroxyl group is directly conjugated to the aromatic ring, HMBNs possess a methylene bridge (


) that insulates the oxygen lone pair from the 

-system. Consequently, their spectral signatures resemble alkyl-substituted benzonitriles (e.g., tolunitriles) rather than phenolic compounds. This distinction is critical for researchers monitoring the reduction of cyanobenzoic esters or the hydrolysis of halomethyl benzonitriles.
Part 1: Theoretical Framework & Electronic Transitions

The UV absorption of benzonitrile derivatives is governed by two primary transitions derived from the benzene chromophore:

  • E-band (Primary):

    
     transition (Allowed, high intensity, 
    
    
    
    nm).
  • B-band (Secondary):

    
     transition (Forbidden/symmetry-broken, low intensity, vibrational fine structure, 
    
    
    
    nm).
The "Insulation Effect"

In 4-(hydroxymethyl)benzonitrile, the hydroxymethyl group acts as a weak auxochrome. The methylene group prevents the resonance delocalization of the oxygen's non-bonding electrons (


) into the aromatic ring. Therefore, the observed bathochromic (red) shift relative to unsubstituted benzonitrile is primarily inductive (

) and hyperconjugative, similar to a methyl group.

Diagram 1: Electronic Transition Energy Diagram This diagram illustrates the energy gap differences between the parent compound, the target HMBN, and the phenolic contaminant.

G Benzonitrile Benzonitrile (Parent) λ ~224 nm HOMO_Ben HOMO (π) HMBN 4-HMBN (Target) λ ~235 nm (Inductive Effect) HOMO_HMBN HOMO (π) Cyanophenol 4-Cyanophenol (Impurity) λ ~250+ nm (Resonance Effect) HOMO_Phenol HOMO (n-π) LUMO_Ben LUMO (π*) HOMO_Ben->LUMO_Ben Large ΔE LUMO_HMBN LUMO (π*) HOMO_HMBN->LUMO_HMBN Medium ΔE LUMO_Phenol LUMO (π*) HOMO_Phenol->LUMO_Phenol Small ΔE

Caption: Comparative energy gaps showing the significant bathochromic shift in phenolic impurities vs. the minimal shift in hydroxymethyl derivatives.

Part 2: Comparative Spectral Data

The following data consolidates experimental ranges for HMBNs against their structural analogs. Note that 4-HMBN is the most common isomer used in drug synthesis (e.g., Gimeracil precursors).

Table 1: UV-Vis Characteristics in Methanol (


) 
CompoundStructure Type

(Primary)

(

)

(Secondary)
Spectral Feature
Benzonitrile Parent224 nm~13,000271 nmVibrational fine structure visible
4-Tolunitrile Methyl Analog235 nm~14,500278 nmSlight red shift; loss of fine structure
4-HMBN Target 233 - 238 nm ~12,000 - 14,000 275 - 280 nm Broadened bands due to H-bonding
4-Cyanophenol Conjugated Impurity248 nm~18,000290+ nmStrong red shift; pH sensitive

Key Analytical Insight: If your synthesis product shows a strong absorption band


 (Primary) or 

(Secondary), your sample is likely contaminated with 4-cyanophenol (hydrolysis byproduct) or the starting cyanobenzoic ester . The HMBN spectrum should closely mimic the "clean" spectrum of 4-tolunitrile.
Part 3: Solvatochromic Effects

The hydroxyl group on the alkyl chain (


) introduces polarity that is absent in tolunitriles. This makes HMBNs sensitive to solvent polarity, though less so than phenols.
  • Protic Solvents (Methanol, Ethanol):

    • Formation of intermolecular hydrogen bonds with the solvent.

    • Effect: Smoothing of the vibrational fine structure in the secondary band (~275 nm).

    • Recommendation: Preferred for quantification due to solubility.

  • Non-Polar Solvents (Cyclohexane, Heptane):

    • Effect: Preservation of vibrational fine structure.

    • 2-HMBN Specifics: The ortho isomer (2-hydroxymethylbenzonitrile) may exhibit intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitrile nitrogen. This can cause a slight hypsochromic (blue) shift and hyperchromic effect (increased intensity) compared to the para isomer.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to quantify 4-HMBN purity while simultaneously detecting phenolic impurities.

Diagram 2: Analytical Workflow

Workflow Start Sample Preparation (10 mg in 100 mL MeOH) Dilution Serial Dilution Target: 10-50 µM Start->Dilution Baseline Baseline Correction (Pure MeOH) Dilution->Baseline Scan Full Scan (200 - 400 nm) Baseline->Scan Decision Check λ > 290 nm Scan->Decision Pass Abs < 0.05 AU (Pure HMBN) Decision->Pass No Peak Fail Abs > 0.05 AU (Phenolic Contamination) Decision->Fail Peak Detected

Caption: Workflow for purity assessment emphasizing the detection of red-shifted impurities.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Dissolve

      
       of HMBN in HPLC-grade Methanol.
      
    • Sonicate for 5 minutes to ensure complete dissolution (crucial for the crystalline 4-isomer).

  • Working Solution:

    • Dilute the stock 1:100 to achieve a concentration of approximately

      
      .
      
    • Validation: The absorbance at 235 nm should fall between 0.6 and 0.8 AU.

  • Spectral Acquisition:

    • Range: 200 nm to 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min) to capture the secondary band shape.

    • Baseline: Double-beam correction using pure solvent in the reference cuvette.

  • The "Acid-Base Shift" Validation (Trustworthiness Check):

    • To confirm the product is hydroxymethyl and not hydroxy (phenol):

      • Aliquot A: Add 1 drop of 0.1 M HCl.

      • Aliquot B: Add 1 drop of 0.1 M NaOH.

    • Result: HMBN spectra will remain unchanged in both.[1] Cyanophenol will show a massive bathochromic shift in NaOH (phenolate formation). This is a definitive identity check.

Part 5: References
  • NIST Chemistry WebBook. Benzonitrile, 4-hydroxy- (UV/Visible Spectra). National Institute of Standards and Technology.[2] [Link]

  • Taniguchi, M., & Lindsey, J. S. (2018).[3] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology.[3] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (General reference for Woodward-Fieser rules application to alkyl-benzenes).

Sources

Comparative

A Comparative Guide to Differentiating 2-Hydroxy-3-(hydroxymethyl)benzonitrile from its Aldehyde Precursor, 2-hydroxy-3-formylbenzonitrile

For researchers and professionals in the fields of synthetic chemistry and drug development, the precise characterization of molecules is a cornerstone of reliable and reproducible science. The conversion of an aldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of synthetic chemistry and drug development, the precise characterization of molecules is a cornerstone of reliable and reproducible science. The conversion of an aldehyde to a primary alcohol is a fundamental transformation, yet incomplete reactions or side products can complicate downstream applications. This guide provides an in-depth technical comparison of 2-Hydroxy-3-(hydroxymethyl)benzonitrile and its direct synthetic precursor, 2-hydroxy-3-formylbenzonitrile. We will explore the key analytical techniques that allow for their unambiguous differentiation, supported by experimental protocols and data from analogous compounds.

The structural similarity of these two compounds—differing only by the oxidation state of a single carbon—necessitates a multi-faceted analytical approach. This guide will delve into spectroscopic and chromatographic methods, providing the "why" behind the "how" to empower researchers to confidently distinguish between these molecules.

Spectroscopic Differentiation: Unveiling the Functional Group Fingerprints

Spectroscopic techniques provide a detailed view of the molecular structure and are paramount in identifying the successful conversion of the aldehyde to the alcohol.

¹H NMR Spectroscopy: A Tale of Two Protons

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for this differentiation. The most telling signals are those of the aldehydic proton in the precursor and the benzylic and hydroxyl protons in the alcohol product.

  • 2-hydroxy-3-formylbenzonitrile (Aldehyde): The key diagnostic signal is the aldehydic proton (-CHO), which is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic ring. This proton will appear as a singlet far downfield, typically in the range of 9.5-10.5 ppm .[1]

  • 2-Hydroxy-3-(hydroxymethyl)benzonitrile (Alcohol): The aldehydic proton signal will be absent. In its place, two new signals will appear:

    • A singlet or a doublet corresponding to the benzylic protons (-CH₂OH), typically found between 4.5-5.0 ppm .

    • A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent-dependent but generally appears between 2-5 ppm .[1]

The aromatic protons for both compounds will appear in the range of 6.5-8.0 ppm, with their splitting patterns influenced by the substituent on the ring.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Functional Group2-hydroxy-3-formylbenzonitrile2-Hydroxy-3-(hydroxymethyl)benzonitrile
Aldehydic H (-CHO)9.5 - 10.5 (s)-
Benzylic H₂ (-CH₂OH)-4.5 - 5.0 (s or d)
Hydroxyl H (-OH)-2 - 5 (br s)
Phenolic H (-OH)~11.0 (s)~10.0 (s)
Aromatic H's6.8 - 8.0 (m)6.8 - 7.8 (m)

Predicted shifts are based on general ranges for similar functional groups.

¹³C NMR Spectroscopy: Tracking Carbon's Transformation

Carbon-13 NMR spectroscopy provides complementary information, with the chemical shift of the carbon atom in the C1 position being the most indicative of the functional group present.

  • 2-hydroxy-3-formylbenzonitrile (Aldehyde): The carbon of the aldehyde group (C=O) is significantly deshielded and will appear in the far downfield region of the spectrum, typically between 190-200 ppm .[2]

  • 2-Hydroxy-3-(hydroxymethyl)benzonitrile (Alcohol): The carbon of the hydroxymethyl group (-CH₂OH) is much more shielded and will resonate in the aliphatic region, generally between 50-65 ppm .[2]

The nitrile carbon (-CN) will appear around 115-125 ppm in both compounds.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Atom2-hydroxy-3-formylbenzonitrile2-Hydroxy-3-(hydroxymethyl)benzonitrile
Aldehyde C (C=O)190 - 200-
Benzylic C (-CH₂OH)-50 - 65
Nitrile C (-CN)115 - 125115 - 125
Aromatic C's110 - 160110 - 160

Predicted shifts are based on general ranges for similar functional groups.

FTIR Spectroscopy: Vibrational Clues to Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the presence or absence of the key functional groups.

  • 2-hydroxy-3-formylbenzonitrile (Aldehyde):

    • A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde will be prominent around 1680-1710 cm⁻¹ .

    • A characteristic, and often sharp, C-H stretch of the aldehyde will appear as two distinct peaks around 2720 cm⁻¹ and 2820 cm⁻¹ . The presence of the lower wavenumber peak is a strong indicator of an aldehyde.

    • A broad O-H stretch for the phenolic hydroxyl group will be present around 3200-3600 cm⁻¹.

    • The C≡N stretch will be observed around 2220-2260 cm⁻¹.[3][4]

  • 2-Hydroxy-3-(hydroxymethyl)benzonitrile (Alcohol):

    • The C=O stretch and the aldehydic C-H stretches will be absent.

    • A broad absorption band for the O-H stretch of the alcohol will be present, likely overlapping with the phenolic O-H stretch, in the region of 3200-3600 cm⁻¹ .

    • A C-O stretching vibration for the primary alcohol will be visible around 1000-1050 cm⁻¹ .

    • The C≡N stretch will remain around 2220-2260 cm⁻¹.[4]

Table 3: Key FTIR Absorption Frequencies (cm⁻¹)

Functional Group Vibration2-hydroxy-3-formylbenzonitrile2-Hydroxy-3-(hydroxymethyl)benzonitrile
Aldehyde C=O Stretch1680 - 1710 (strong)-
Aldehyde C-H Stretch~2720 & ~2820 (medium)-
Alcohol/Phenol O-H Stretch3200 - 3600 (broad)3200 - 3600 (broad)
Alcohol C-O Stretch-1000 - 1050 (medium)
Nitrile C≡N Stretch2220 - 2260 (medium)2220 - 2260 (medium)
Mass Spectrometry: Deciphering Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation patterns of the compounds, which are distinct for aldehydes and alcohols.

  • 2-hydroxy-3-formylbenzonitrile (Aldehyde):

    • Molecular Ion (M⁺∙): Expected at m/z = 147.

    • Key Fragments: Loss of a hydrogen radical (M-1) to give a stable acylium ion at m/z = 146 is a characteristic fragmentation of aldehydes.[5] Another significant fragmentation would be the loss of carbon monoxide (M-28) to give a fragment at m/z = 119.[5]

  • 2-Hydroxy-3-(hydroxymethyl)benzonitrile (Alcohol):

    • Molecular Ion (M⁺∙): Expected at m/z = 149. The molecular ion peak for alcohols can sometimes be weak or absent.[5]

    • Key Fragments: A common fragmentation for primary alcohols is the loss of water (M-18) to give a fragment at m/z = 131.[5] Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen, would result in the loss of a CH₂OH radical (M-31), leading to a fragment at m/z = 118.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

Feature2-hydroxy-3-formylbenzonitrile2-Hydroxy-3-(hydroxymethyl)benzonitrile
Molecular Ion (M⁺∙)147149
M-1 (Loss of H∙)146-
M-18 (Loss of H₂O)-131
M-28 (Loss of CO)119-
M-31 (Loss of ∙CH₂OH)-118

Chromatographic Differentiation: Separating by Polarity

Chromatographic techniques are indispensable for assessing the purity of the alcohol product and for separating it from the unreacted aldehyde starting material.

Thin-Layer Chromatography (TLC): A Quick Purity Check

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. The more polar a compound, the more strongly it will adhere to the polar silica gel and the less it will travel up the plate, resulting in a lower Retention Factor (Rf) value.

  • Polarity: The alcohol, with its hydroxyl group capable of hydrogen bonding, is more polar than the aldehyde.

  • Expected Result: 2-Hydroxy-3-(hydroxymethyl)benzonitrile will have a lower Rf value than 2-hydroxy-3-formylbenzonitrile. A reaction mixture will show two distinct spots, allowing for a visual assessment of the reaction's progress.[6]

  • Plate Preparation: Use a silica gel-coated TLC plate. Draw a faint pencil line about 1 cm from the bottom (the origin).

  • Spotting: Dissolve small amounts of the aldehyde starting material, the alcohol product, and the reaction mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot each sample onto the origin line.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a 7:3 mixture of hexane and ethyl acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as both compounds are UV active.[7] Alternatively, use a potassium permanganate stain, which will react with both the aldehyde and the alcohol.[8]

  • Rf Calculation: Measure the distance traveled by each spot and by the solvent front from the origin. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis plate Silica Gel TLC Plate spotting Spot Samples: 1. Aldehyde (SM) 2. Reaction Mixture 3. Alcohol (Product) plate->spotting chamber Develop in Chamber (e.g., 7:3 Hexane:EtOAc) visualize Visualize under UV Light calculate Calculate Rf Values visualize->calculate end end calculate->end start start->plate

Caption: Workflow for TLC analysis.

High-Performance Liquid Chromatography (HPLC): Quantitative Purity Assessment

For a quantitative measure of purity and for preparative separation, reversed-phase HPLC is the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

  • Elution Order: The more polar compound, 2-Hydroxy-3-(hydroxymethyl)benzonitrile, will have a weaker interaction with the nonpolar stationary phase and will therefore elute earlier than the less polar 2-hydroxy-3-formylbenzonitrile.

  • Column: A C18 reversed-phase column is suitable.

  • Mobile Phase: A gradient elution is often effective. For example, a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be used. A typical gradient might start at 95% A and ramp to 5% A over 20 minutes.

  • Flow Rate: A standard flow rate is 1.0 mL/min.

  • Detection: A UV detector set at a wavelength where both compounds have strong absorbance (e.g., 254 nm) is appropriate.

  • Sample Preparation: Prepare dilute solutions of the samples in the mobile phase.

HPLC_Workflow cluster_system HPLC System cluster_procedure Procedure cluster_data Data Analysis mobile_phase Mobile Phase (Water/Acetonitrile) pump HPLC Pump mobile_phase->pump injector Autosampler/Injector pump->injector column C18 Column injector->column inject Inject Sample detector UV Detector column->detector chromatogram Acquire Chromatogram detector->chromatogram sample_prep Prepare Sample Solution sample_prep->inject run Run Gradient Method integrate Integrate Peaks (Determine Purity) chromatogram->integrate end end integrate->end start start->sample_prep

Sources

Validation

Comparative Guide to the Characterization of 2-Hydroxy-3-(hydroxymethyl)benzonitrile as a Reference Standard

Guide Objective: This document provides a comprehensive framework for the chemical characterization of 2-Hydroxy-3-(hydroxymethyl)benzonitrile for its qualification as a chemical reference standard. It offers a comparati...

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This document provides a comprehensive framework for the chemical characterization of 2-Hydroxy-3-(hydroxymethyl)benzonitrile for its qualification as a chemical reference standard. It offers a comparative analysis against a potential process-related impurity, 2-hydroxy-3-formylbenzonitrile, to illustrate the specificity and rigor of the recommended analytical methods. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Imperative for Rigorous Reference Standard Qualification

In drug development and chemical research, the reference standard is the cornerstone of analytical testing, providing the benchmark against which all materials are measured. Its purity, identity, and stability must be unequivocally established.[1] As stated by the U.S. FDA, reference standards must be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[1] 2-Hydroxy-3-(hydroxymethyl)benzonitrile is a substituted benzonitrile derivative[2] that may serve as a key building block or intermediate in the synthesis of novel chemical entities. Establishing a fully characterized reference standard is a non-negotiable prerequisite for its use in quantitative applications, impurity profiling, and identity confirmation.

This guide details a multi-technique approach to characterization, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4] The protocols described herein are designed to create a self-validating system, where orthogonal methods provide a comprehensive and trustworthy profile of the material.

Comparison Focus: To provide a practical context, this guide will compare the characterization data of the target analyte, 2-Hydroxy-3-(hydroxymethyl)benzonitrile, with a common and plausible process-related impurity: 2-hydroxy-3-formylbenzonitrile . This impurity could arise from incomplete reduction of an aldehyde precursor during synthesis and its presence, even in trace amounts, could significantly impact downstream processes.

Structural Comparison of Analyte and Key Impurity

The ability to distinguish between the target analyte and its potential impurities is paramount. The subtle structural difference—a hydroxymethyl group (-CH₂OH) versus a formyl group (-CHO)—necessitates the use of high-resolution analytical techniques.

cluster_0 Target Analyte cluster_1 Potential Impurity / Alternative Analyte 2-Hydroxy-3-(hydroxymethyl)benzonitrile Analyte_Struct Analyte->Analyte_Struct C₈H₇NO₂ MW: 149.15 Functional Groups: - Phenol (-OH) - Nitrile (-C≡N) - Benzyl Alcohol (-CH₂OH) Impurity 2-Hydroxy-3-formylbenzonitrile Impurity_Struct Impurity->Impurity_Struct C₈H₅NO₂ MW: 147.13 Functional Groups: - Phenol (-OH) - Nitrile (-C≡N) - Aldehyde (-CHO)

Caption: Structural comparison of the target analyte and a key potential impurity.

Characterization Workflow: A Multi-Pronged Strategy

A robust characterization program employs several orthogonal analytical techniques to build a complete profile of the reference standard. Each technique provides a unique piece of information, and together they confirm the material's identity, purity, and other critical attributes.

G cluster_identity cluster_purity cluster_content Start Candidate Material Identity Identity Confirmation Start->Identity Purity Purity & Impurity Profile Identity->Purity NMR NMR (¹H, ¹³C, 2D) MS Mass Spectrometry (MS) FTIR FTIR Spectroscopy Content Content & Properties Purity->Content HPLC HPLC-UV (Purity, Impurities) Res_Solv GC-HS (Residual Solvents) Inorganic Sulphated Ash Final Qualified Reference Standard Content->Final Water Karl Fischer (Water Content) TGA Thermogravimetric Analysis (TGA)

Caption: Orthogonal workflow for reference standard qualification.

Identity Confirmation

The first step is to unequivocally confirm the chemical structure of the candidate material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[5][6] A full suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) is performed not just to confirm the proposed structure but also to ensure no unexpected isomers or structurally related impurities are present. The key diagnostic signals for differentiating our target analyte from its aldehyde impurity are the benzylic protons of the -CH₂OH group and the aldehyde proton of the -CHO group.

Comparative Data (¹H NMR):

Feature2-Hydroxy-3-(hydroxymethyl)benzonitrile2-hydroxy-3-formylbenzonitrile (Impurity)Rationale for Differentiation
Key Signal Singlet, ~4.7 ppm (2H, -CH₂ OH)Singlet, ~10.3 ppm (1H, -CH O)The aldehyde proton is highly deshielded and appears far downfield, providing a clear, baseline-resolved signal for detection and quantification.
OH Signal Broad singlet, ~5.5 ppm (1H, Ar-OH )Broad singlet, ~11.5 ppm (1H, Ar-OH )The phenolic proton of the aldehyde is often shifted downfield due to intramolecular hydrogen bonding with the adjacent carbonyl group.
Aromatic Protons Multiplets, ~6.9-7.6 ppm (3H)Multiplets, ~7.2-8.0 ppm (3H)The electron-withdrawing nature of the aldehyde group causes a general downfield shift of the aromatic protons compared to the hydroxymethyl group.

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5-10 mg of the reference standard candidate and dissolve in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a ≥400 MHz NMR spectrometer.

  • Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest proton signal.

  • Processing: Process the data with appropriate window functions and phase correction. Calibrate the spectrum using the residual solvent peak as a secondary reference to the internal standard (TMS).

  • Analysis: Integrate all signals and assign them to the corresponding protons in the molecule. Search for any anomalous peaks that do not correspond to the structure or known solvents/impurities.

Mass Spectrometry (MS)

Expertise & Experience: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition of the analyte.[7][8] Fragmentation patterns (MS/MS) offer further structural confirmation. Electrospray ionization (ESI) in negative mode is particularly effective for phenolic compounds.[8]

Comparative Data (HRMS):

Parameter2-Hydroxy-3-(hydroxymethyl)benzonitrile2-hydroxy-3-formylbenzonitrile (Impurity)Rationale for Differentiation
Molecular Formula C₈H₇NO₂C₈H₅NO₂Different number of hydrogen atoms.
Exact Mass [M-H]⁻ 148.0404146.0247A high-resolution instrument can easily distinguish this mass difference of ~2.0157 Da.
Key MS/MS Fragment Loss of CH₂O (-30 Da)Loss of CO (-28 Da)The fragmentation pathway is directly indicative of the functional group present at the 3-position.
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. The nitrile (-C≡N) stretch is particularly sharp and intense, appearing in a region with few other absorptions.[9][10] The hydroxyl (-OH) group's appearance provides crucial information.

Comparative Data (FTIR):

Functional Group2-Hydroxy-3-(hydroxymethyl)benzonitrile2-hydroxy-3-formylbenzonitrile (Impurity)Rationale for Differentiation
-OH Stretch Broad peak, ~3400-3200 cm⁻¹Broad peak, ~3300-3100 cm⁻¹The presence of two different -OH groups (phenolic and alcoholic) in the analyte leads to a characteristically broad absorption.[11]
-C≡N Stretch Sharp, strong peak, ~2230-2220 cm⁻¹Sharp, strong peak, ~2230-2220 cm⁻¹Conjugation with the aromatic ring places the nitrile stretch in this region.[9] This peak confirms the core benzonitrile structure in both molecules.
C=O Stretch AbsentSharp, strong peak, ~1680-1660 cm⁻¹The presence of a strong carbonyl absorption is a definitive marker for the aldehyde impurity.

Purity Assessment and Impurity Profiling

A reference standard must have a precisely determined purity value, with all impurities >0.10% identified, if possible.[1]

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC with UV detection is the gold-standard technique for assessing the purity of non-volatile organic compounds.[12][13] A gradient reverse-phase method is developed to ensure the separation of the main component from process-related impurities and potential degradants. The phenolic nature of the analyte makes it highly suitable for UV detection.[14]

Protocol: Reverse-Phase HPLC for Purity

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) monitoring at 280 nm.[15]

  • Sample Prep: Dissolve ~1 mg/mL in 50:50 Acetonitrile:Water.

  • Analysis: Perform an area percent calculation. The purity of a primary reference standard should ideally be ≥99.8%.

Trustworthiness: The use of a DAD allows for peak purity analysis, comparing spectra across a single peak to detect co-eluting impurities. The acidic mobile phase ensures that the phenolic hydroxyl group remains protonated, leading to sharp, symmetrical peaks.

Comparative Chromatographic Performance:

Parameter2-Hydroxy-3-(hydroxymethyl)benzonitrile2-hydroxy-3-formylbenzonitrile (Impurity)Rationale for Differentiation
Expected Retention Less RetainedMore RetainedThe aldehyde is slightly less polar than the benzyl alcohol, leading to a longer retention time on a C18 column under typical reverse-phase conditions.
Acceptance Criteria Purity ≥ 99.8%, No single impurity > 0.10%Must be resolved from the main peak with a resolution (Rs) > 2.0.The method must demonstrate specificity to separate and quantify this key impurity.

Assay and Content Determination

The final step is to assign a precise content value to the reference standard, accounting for non-analyte components like water and residual solvents.

Assay Value = Purity by HPLC × (100% - % Water - % Residual Solvents - % Inorganic Residue)

Water Content (Karl Fischer Titration)

Expertise & Experience: Karl Fischer titration is the definitive method for determining water content, offering higher accuracy and precision than loss-on-drying, especially for materials that are not thermally stable.

  • Protocol: Perform coulometric Karl Fischer titration on a representative sample of the material.

  • Acceptance Criteria: Typically ≤0.5% for a solid reference standard.

Residual Solvents (Headspace Gas Chromatography)

Expertise & Experience: Gas chromatography with headspace injection (GC-HS) is used to quantify volatile organic solvents remaining from the synthesis and purification process.

  • Protocol: Analyze according to USP <467> Residual Solvents methodology.

  • Acceptance Criteria: Must meet ICH limits for any identified solvents (e.g., Acetone ≤5000 ppm).[1]

Inorganic Impurities (Sulphated Ash)

Expertise & Experience: This test quantifies the amount of inorganic residue remaining after ignition. It is a measure of inorganic impurities that would not be detected by HPLC or GC.

  • Protocol: Analyze according to USP <281> Residue on Ignition.

  • Acceptance Criteria: Typically ≤0.1%.

Conclusion

The comprehensive characterization of 2-Hydroxy-3-(hydroxymethyl)benzonitrile through a combination of NMR, MS, FTIR, HPLC, and content-determination assays provides the necessary scientific evidence to qualify it as a reference standard. This multi-faceted approach ensures the material's identity, purity, and strength are well-documented, establishing a foundation of trust for its intended analytical applications. The comparison with the potential impurity, 2-hydroxy-3-formylbenzonitrile, highlights the specificity and resolving power of the described methods, which are essential for guaranteeing the integrity of all subsequent analytical measurements that will rely on this standard.

References

  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques. [URL: https://www.hilarispublisher.com/open-access/oh-what-a-review-of-mass-spectrometry-techniques-for-the-analysis-of-phenolic-compounds-2155-9872-1000288.pdf]
  • MDPI. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. [URL: https://www.mdpi.com/2813-242X/2/4/33]
  • Hussain, I., et al. (n.d.). In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). African Journal of Biotechnology. [URL: https://www.ajol.info/index.php/ajb/article/view/143006]
  • Semantic Scholar. (n.d.). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Development-of-HPLC-method-for-determination-of-a-Jovi%C4%87-Toma%C5%A1evi%C4%87/1d0a1b633005a415309623e843f820c75c830058]
  • AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. AKJournals. [URL: https://akjournals.com/view/journals/023/116/2/article-p201.xml]
  • Proestos, C., et al. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270310/]
  • ResearchGate. (n.d.). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. [URL: https://www.researchgate.net/publication/332296489_Development_of_HPLC_method_for_determination_of_phenolic_compounds_on_a_core_shell_column_by_direct_injection_of_wine_samples]
  • ACS Publications. (2016). Determination of Nonanthocyanin Phenolic Compounds Using High-Resolution Mass Spectrometry (UHPLC-Orbitrap-MS/MS) and Impact of Storage Conditions in a Beverage Made from Strawberry by Fermentation. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.5b05183]
  • Malaysian Journal of Fundamental and Applied Sciences. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences. [URL: https://mjfas.utm.my/index.php/mjfas/article/view/3201]
  • PMC. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4216839/]
  • Benchchem. (n.d.). A Comparative Analysis of NMR Spectral Data for Substituted Benzonitriles. Benchchem. [URL: https://www.benchchem.
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  • Borer, M. (2019). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. Lilly. [URL: https://cdn.ymaws.com/www.irss.org/resource/resmgr/borer_2019_irss_meeting_pres.pdf]
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  • PMC. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6431562/]
  • SIELC Technologies. (2023). Benzonitrile. SIELC Technologies. [URL: https://sielc.com/compound-benzonitrile.html]
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  • ChemicalBook. (2025). 2-(Hydroxymethyl)benzonitrile. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92498709_EN.htm]
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iv-nitriles]
  • Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. [URL: https://scilit.net/article/10.1002/ejoc.200700936]
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [URL: https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles]
  • sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [URL: https://sites.gsu.edu/qzhang/files/2018/10/NMR-review-2008-10r58a8.pdf]
  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/03%3A_Alcohols_and_Phenols/3.01%3A_Structure_and_Properties_of_Alcohols/3.1.12%3A_Spectroscopy_of_Alcohols_and_Phenols]

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Comparative

A Comparative Guide to the Reactivity of 3-Hydroxymethyl- vs. 6-Hydroxymethylbenzonitriles for the Research Scientist

Abstract For researchers and professionals in drug development and organic synthesis, a nuanced understanding of isomeric reactivity is paramount for efficient and predictable outcomes. This guide provides an in-depth co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers and professionals in drug development and organic synthesis, a nuanced understanding of isomeric reactivity is paramount for efficient and predictable outcomes. This guide provides an in-depth comparative analysis of the chemical reactivity of two key positional isomers: 3-hydroxymethylbenzonitrile and 6-hydroxymethylbenzonitrile (also known as 2-cyanobenzyl alcohol). While sharing the same molecular formula, the spatial arrangement of the hydroxymethyl and nitrile functionalities imparts distinct electronic and steric characteristics, leading to significant differences in their reactivity. This document synthesizes established principles of physical organic chemistry, supported by analogous experimental data and detailed protocols, to provide a predictive framework for the behavior of these isomers in common organic transformations.

Introduction: The Subtle Influence of Positional Isomerism

Benzonitrile derivatives are foundational scaffolds in a multitude of pharmaceuticals and functional materials. The hydroxymethylbenzonitriles, in particular, offer versatile handles for synthetic elaboration through reactions such as oxidation, esterification, and nucleophilic substitution. The choice between the 3-hydroxymethyl and 6-hydroxymethyl isomers can have profound implications for reaction kinetics, yields, and even the feasibility of a desired transformation. This guide aims to elucidate the underlying principles governing their differential reactivity, empowering the discerning scientist to make informed decisions in experimental design.

The core of this comparison lies in the interplay of two fundamental factors:

  • Electronic Effects : The strongly electron-withdrawing nature of the nitrile group (-C≡N) influences the electron density distribution across the benzene ring and at the benzylic position.[1]

  • Steric Effects : The proximity of the hydroxymethyl and nitrile groups in the 6-isomer introduces significant steric hindrance, a phenomenon often referred to as the "ortho effect," which can impede the approach of reagents.[2]

This guide will dissect these factors and provide a predictive analysis of how they manifest in key chemical reactions.

Theoretical Framework: Electronic and Steric Divergence

The reactivity of the hydroxymethyl group in these isomers is fundamentally governed by the electronic influence of the meta- or ortho-positioned nitrile group.

Electronic Landscape

The nitrile group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond's ability to accept electron density via resonance and induction.[1] This has several consequences for the reactivity of the hydroxymethyl group:

  • Acidity of the Hydroxyl Proton : The electron-withdrawing nature of the nitrile group stabilizes the corresponding alkoxide, thereby increasing the acidity of the hydroxyl proton compared to unsubstituted benzyl alcohol. This effect is more pronounced when the nitrile group is in closer proximity and can exert a stronger inductive effect.

  • Electrophilicity of the Benzylic Carbon : The electron-withdrawing nitrile group increases the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack.

  • Stability of Reaction Intermediates : The stability of any carbocation or radical intermediates formed at the benzylic position during a reaction will be influenced by the electronic nature of the nitrile substituent.

In the case of 3-hydroxymethylbenzonitrile , the nitrile group is in the meta position. Its electron-withdrawing effect is primarily inductive, influencing the hydroxymethyl group to a moderate extent.

For 6-hydroxymethylbenzonitrile , the ortho-positioned nitrile group exerts a more potent inductive and resonance effect, which would be expected to significantly impact the electronic character of the adjacent hydroxymethyl group.

The "Ortho Effect": Steric Hindrance in 6-Hydroxymethylbenzonitrile

The "ortho effect" is a well-documented phenomenon in substituted benzene rings where the close proximity of substituents leads to steric and electronic interactions not observed in the meta and para isomers.[2] In 6-hydroxymethylbenzonitrile, the bulky nitrile group is adjacent to the hydroxymethyl group. This steric hindrance can:

  • Impede Reagent Approach : The physical blocking of the reaction center by the neighboring nitrile group can significantly slow down reactions that involve the attack of a bulky reagent on the hydroxymethyl group.[2]

  • Influence Conformation : The steric clash between the two groups may force the hydroxymethyl group to adopt a specific conformation, which could in turn affect its reactivity.

The interplay of these electronic and steric factors leads to the differential reactivity of the two isomers.

Comparative Reactivity in Key Transformations

Based on the theoretical framework, we can predict the relative reactivity of the two isomers in common synthetic transformations.

Oxidation to the Corresponding Aldehyde

The oxidation of a benzyl alcohol to an aldehyde is a fundamental transformation. The rate of this reaction is often dependent on the accessibility of the hydroxyl group and the stability of the reaction intermediates.

  • 3-Hydroxymethylbenzonitrile : The hydroxymethyl group is relatively unhindered, and the electronic effect of the meta-nitrile group is moderate. Oxidation is expected to proceed readily under standard conditions.

  • 6-Hydroxymethylbenzonitrile : The significant steric hindrance from the ortho-nitrile group is predicted to decrease the rate of oxidation, especially with bulky oxidizing agents. The strong electron-withdrawing nature of the nitrile group might also influence the stability of the transition state.

Prediction : 3-Hydroxymethylbenzonitrile is expected to undergo oxidation at a faster rate than 6-hydroxymethylbenzonitrile.

Esterification

Esterification, particularly the Fischer esterification, involves the acid-catalyzed reaction of an alcohol with a carboxylic acid. The reaction proceeds through a tetrahedral intermediate, and its formation can be sensitive to steric hindrance.

  • 3-Hydroxymethylbenzonitrile : With its sterically accessible hydroxymethyl group, this isomer should undergo esterification with relative ease.

  • 6-Hydroxymethylbenzonitrile : The steric bulk of the adjacent nitrile group is likely to hinder the approach of the carboxylic acid and the formation of the tetrahedral intermediate, leading to a slower reaction rate.

Prediction : 3-Hydroxymethylbenzonitrile will likely exhibit a higher rate of esterification compared to 6-hydroxymethylbenzonitrile.

Experimental Protocols

The following protocols are provided as representative examples for the oxidation and esterification of hydroxymethylbenzonitriles. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol: Oxidation of a Hydroxymethylbenzonitrile to the Aldehyde

This protocol is a general procedure for the oxidation of a benzylic alcohol using pyridinium chlorochromate (PCC).

Materials:

  • Hydroxymethylbenzonitrile isomer (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the hydroxymethylbenzonitrile isomer in anhydrous DCM.

  • Add PCC to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material and the appearance of the more nonpolar aldehyde product. The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.

Protocol: Fischer Esterification of a Hydroxymethylbenzonitrile

This protocol describes a classic Fischer esterification using acetic acid as the acylating agent.[3]

Materials:

  • Hydroxymethylbenzonitrile isomer (1.0 eq)

  • Glacial acetic acid (can be used as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether or ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the hydroxymethylbenzonitrile isomer and an excess of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Self-Validation: The formation of the ester can be monitored by TLC. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy (observing the appearance of the ester carbonyl stretch).

Data Presentation

Reaction Type3-Hydroxymethylbenzonitrile6-HydroxymethylbenzonitrileRationale
Oxidation FasterSlowerReduced steric hindrance at the meta position allows for easier access of the oxidizing agent.[2]
Esterification FasterSlowerThe ortho-nitrile group sterically hinders the formation of the tetrahedral intermediate required for esterification.[2]

Visualization of Key Concepts

Workflow for Comparative Reactivity Analysis

G cluster_isomers Isomers cluster_factors Governing Factors cluster_reactions Chemical Transformations cluster_outcome Predicted Outcome 3-Hydroxymethylbenzonitrile 3-Hydroxymethylbenzonitrile Electronic Effects (Inductive/Resonance) Electronic Effects (Inductive/Resonance) 3-Hydroxymethylbenzonitrile->Electronic Effects (Inductive/Resonance) meta-position 6-Hydroxymethylbenzonitrile 6-Hydroxymethylbenzonitrile 6-Hydroxymethylbenzonitrile->Electronic Effects (Inductive/Resonance) ortho-position Steric Effects (Ortho Effect) Steric Effects (Ortho Effect) 6-Hydroxymethylbenzonitrile->Steric Effects (Ortho Effect) Proximity Oxidation Oxidation Electronic Effects (Inductive/Resonance)->Oxidation Esterification Esterification Electronic Effects (Inductive/Resonance)->Esterification Steric Effects (Ortho Effect)->Oxidation Steric Effects (Ortho Effect)->Esterification Relative Reaction Rates Relative Reaction Rates Oxidation->Relative Reaction Rates Esterification->Relative Reaction Rates Product Yields Product Yields Relative Reaction Rates->Product Yields

Caption: Steric hindrance in 6-hydroxymethylbenzonitrile impeding reagent approach.

Conclusion

The positional isomerism of the hydroxymethyl and nitrile groups on a benzonitrile scaffold imparts significant and predictable differences in chemical reactivity. 3-Hydroxymethylbenzonitrile, with its sterically unencumbered hydroxymethyl group, is anticipated to be the more reactive isomer in transformations such as oxidation and esterification. Conversely, the "ortho effect" in 6-hydroxymethylbenzonitrile introduces considerable steric hindrance, which is expected to diminish the rates of these reactions. This guide provides a foundational understanding for researchers to strategically select the appropriate isomer and anticipate its behavior in complex synthetic sequences, ultimately leading to more efficient and successful research outcomes.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895 , 28 (3), 3252–3258. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007. [Link]

  • Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books: Sausalito, CA, 2006. [Link]

  • Small steric effects in isolated molecules: alkyl-substituted benzonitriles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Kinetic studies on the oxidation of benzyl alcohol by hypochlorite in aqueous acetic medium. Journal of Chemical and Pharmaceutical Research. [Link]

  • Steric effects. Wikipedia. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxy-3-(hydroxymethyl)benzonitrile

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Hydroxy-3-(hydroxymethyl)benzonitrile. As a valued professional in research and development, your commitment to safety e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Hydroxy-3-(hydroxymethyl)benzonitrile. As a valued professional in research and development, your commitment to safety extends beyond the bench to the entire lifecycle of the chemicals you handle. This document is designed to be your preferred resource, ensuring that operational excellence and rigorous safety standards are maintained throughout your laboratory. The procedures outlined herein are grounded in established safety protocols and regulatory requirements to protect both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal procedure can be initiated, a thorough understanding of the inherent hazards of 2-Hydroxy-3-(hydroxymethyl)benzonitrile is paramount. This compound, like many specialized nitrile derivatives, possesses a specific risk profile that dictates its handling and disposal pathway. Mismanagement can lead to personnel exposure, dangerous chemical reactions, and environmental contamination.[1]

The primary hazards, as identified under the Globally Harmonized System (GHS), are summarized below. This data forms the logical basis for the stringent disposal protocols that follow.

Hazard ClassCategoryHazard StatementSignal Word
Skin Irritation2H315: Causes skin irritationWarning
Serious Eye Irritation2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarning
Acute Aquatic Toxicity2H402: Harmful to aquatic life(None)

This table synthesizes data from representative safety data sheets for closely related hydroxybenzonitrile compounds.[2]

The causality is clear: the compound's irritant properties necessitate that it be handled as a hazardous substance, while its aquatic toxicity strictly prohibits its release into the environment, such as through sink disposal.[3]

Core Principles for Managing Nitrile Waste

All laboratory personnel should treat chemical waste, including 2-Hydroxy-3-(hydroxymethyl)benzonitrile and materials contaminated with it, as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health & Safety (EH&S) office.[4] The disposal strategy is not merely about discarding unwanted material; it is a systematic process built on four pillars: Segregation, Containerization, Labeling, and Storage.

Step-by-Step Disposal Protocol for 2-Hydroxy-3-(hydroxymethyl)benzonitrile

This protocol provides a self-validating system for the compliant disposal of waste containing 2-Hydroxy-3-(hydroxymethyl)benzonitrile.

Step 1: Waste Segregation (Critical First Step)

Proper segregation is the most critical step to prevent dangerous reactions within a waste container.[5]

  • Action: Collect waste containing 2-Hydroxy-3-(hydroxymethyl)benzonitrile in a dedicated waste container.

  • Causality: Nitrile compounds are chemically incompatible with several common laboratory waste streams.[6] Mixing nitriles with strong oxidizing agents or strong acids can trigger violent exothermic reactions, fire, or the release of highly toxic gases.[6][7]

  • Implementation:

    • DO NOT mix this waste with:

      • Strong Acids (e.g., Nitric Acid, Sulfuric Acid, Hydrochloric Acid).[6][7]

      • Strong Oxidizing Agents (e.g., Peroxides, Permanganates, Nitrates).[7]

      • Strong Bases.[8]

    • Segregate halogenated and non-halogenated solvent waste streams where possible.[9]

Step 2: Container Selection and Management

The integrity of your waste containment is essential for preventing leaks and spills.

  • Action: Select a container that is chemically compatible, in good condition, and has a secure, leak-proof closure.[1]

  • Causality: Using an incompatible or damaged container can lead to degradation of the container, resulting in a chemical spill and potential exposure. The container must remain sealed to prevent the release of vapors.[4][10]

  • Implementation:

    • Use the original product container if it is in good condition.

    • Alternatively, a high-density polyethylene (HDPE) or glass bottle is typically appropriate.[7][11]

    • Ensure the container is equipped with a screw-top cap.

    • The container must be kept closed at all times except when waste is being added.[4][10][11] Never leave a funnel in an open waste container.[10]

    • Fill containers to no more than 75-80% of their capacity to allow for vapor expansion and prevent spills.[9]

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool. Unidentified waste presents a significant and costly disposal challenge.

  • Action: Label the waste container with an official hazardous waste tag from your institution's EH&S department as soon as the first drop of waste is added.[4]

  • Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and associated hazards, and it is essential for the waste disposal vendor to properly manage the waste.

  • Implementation:

    • Clearly write the full chemical name: "Waste 2-Hydroxy-3-(hydroxymethyl)benzonitrile".

    • List all other constituents and their approximate percentages.

    • Indicate the relevant hazards (e.g., Irritant, Harmful).

    • Record the accumulation start date.[9]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area pending pickup by EH&S.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11]

  • Causality: The SAA ensures that hazardous waste is stored in a controlled, safe location near the point of generation, minimizing the risk of spills and unauthorized access.[11]

  • Implementation:

    • The SAA must be at or near the point of waste generation.[11]

    • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[1][4][10]

    • Do not store waste containers on the floor.[10]

    • Segregate the container from incompatible materials within the SAA.[4][7]

Step 5: Arranging for Final Disposal

The final step is the transfer of waste to trained professionals.

  • Action: Once the container is full or you have no further use for the chemical, contact your institution's EH&S (or equivalent) department to schedule a waste pickup.[11]

  • Causality: Final disposal must be conducted at an approved waste disposal plant in accordance with all federal, state, and local regulations.[8] Laboratory personnel are not authorized to dispose of this chemical through conventional means.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste streams of 2-Hydroxy-3-(hydroxymethyl)benzonitrile.

G Disposal Workflow for 2-Hydroxy-3-(hydroxymethyl)benzonitrile cluster_characterization Characterization & Segregation cluster_actions Containment & Labeling cluster_final Storage & Disposal start Waste Generated (Containing 2-Hydroxy-3-(hydroxymethyl)benzonitrile) is_pure Pure Compound or Simple Solution start->is_pure Liquid or Solid Waste is_contaminated Contaminated Materials (PPE, Glassware, Spill Debris) start->is_contaminated Solid Debris is_empty Empty Original Container start->is_empty Empty Container containerize 1. Place in a designated, compatible waste container. 2. Segregate from incompatibles (Acids, Oxidizers). is_pure->containerize collect_solids 1. Collect in a labeled bag or solid waste container. is_contaminated->collect_solids triple_rinse 1. Triple rinse with a suitable solvent (e.g., acetone). is_empty->triple_rinse label_waste 3. Securely cap container. 4. Attach & complete EH&S Hazardous Waste Label. containerize->label_waste store_saa Store in Secondary Containment in a Satellite Accumulation Area. label_waste->store_saa collect_solids->label_waste collect_rinsate 2. Collect all rinsate as hazardous liquid waste. triple_rinse->collect_rinsate dispose_trash 3. Deface label. 4. Dispose of container in regular trash. triple_rinse->dispose_trash collect_rinsate->containerize request_pickup Contact EH&S for Waste Pickup store_saa->request_pickup

Sources

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